molecular formula C10H5BrN2 B1342362 2-Bromoquinoline-4-carbonitrile CAS No. 95104-24-8

2-Bromoquinoline-4-carbonitrile

Cat. No.: B1342362
CAS No.: 95104-24-8
M. Wt: 233.06 g/mol
InChI Key: WBJXNFJBFBJGHO-UHFFFAOYSA-N
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Description

2-Bromoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJXNFJBFBJGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606989
Record name 2-Bromoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95104-24-8
Record name 2-Bromoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromoquinoline-4-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromoquinoline-4-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will dissect its core physicochemical properties, including its precise molecular weight, and delve into the strategic considerations for its synthesis and purification. The guide will further illuminate the compound's reactivity, focusing on the orthogonal reactivity of its bromo and cyano functionalities, which makes it a versatile scaffold for generating diverse molecular architectures. Particular emphasis is placed on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and spectroscopic characterization are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Core Molecular and Physicochemical Properties

This compound is a bifunctional molecule featuring a quinoline core, a synthetically versatile bromine atom at the 2-position, and a reactive carbonitrile group at the 4-position. This unique arrangement of functional groups makes it a highly valuable intermediate for chemical synthesis.

The molecular formula of this compound is C₁₀H₅BrN₂. Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization by mass spectrometry. The calculated molecular weight is approximately 233.06 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 233.064 g/mol [1][2]
Molecular Formula C₁₀H₅BrN₂[1][2]
CAS Number 95104-24-8
InChI Key WBJXNFJBFBJGHO-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N[2]
Appearance (Predicted) Off-white to yellow solid
Purity Typically >97%[3]

Strategic Synthesis of the Quinoline Scaffold

A common strategy involves the initial synthesis of a precursor like 2-hydroxyquinoline-4-carbonitrile or a related quinoline-4-carboxylic acid, followed by bromination. The Pfitzinger and Doebner reactions are classical methods for constructing the quinoline-4-carboxylic acid backbone.[2][4][5] A more modern approach might involve a cascade cyclization of ortho-propynol phenyl azides to generate a 4-bromoquinoline core directly.[6]

A plausible synthetic pathway could start from 4-hydroxyquinoline. The hydroxyl group can be converted to a bromine using a strong brominating agent like phosphorus oxybromide (POBr₃), a common method for synthesizing bromoquinolines from their hydroxy counterparts.[7] The cyanation step to introduce the carbonitrile group at the 4-position would likely proceed via a nucleophilic aromatic substitution or a palladium-catalyzed cyanation reaction on a suitable precursor.

Synthesis_Pathway A 4-Hydroxyquinoline B 4-Bromo-2-chloroquinoline A->B Halogenation C 2-Chloroquinoline-4-carbonitrile B->C Cyanation D This compound C->D Halogen Exchange reagent1 POCl₃ / PBr₃ reagent2 CuCN reagent3 Halex Reaction (e.g., NaBr)

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. While a specific spectrum is not publicly available, the expected data can be reliably predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFunctional GroupExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protonsδ 7.5 - 8.5 ppmProtons on the quinoline ring system are in the characteristic aromatic region.
¹³C NMR Quinoline Carbonsδ 120 - 150 ppmAromatic carbons of the quinoline core.
Cyano Carbon (-C≡N)δ 115 - 120 ppmThe carbon of the nitrile group is typically found in this region.
C-Br Carbonδ ~140-145 ppmThe carbon atom attached to the bromine is deshielded.
IR Spectroscopy Nitrile Stretch (-C≡N)2220 - 2240 cm⁻¹A sharp, medium-intensity peak characteristic of the nitrile functional group.
Aromatic C=C and C=N1500 - 1600 cm⁻¹Multiple bands corresponding to the stretching vibrations within the aromatic quinoline ring.
Mass Spec (EI) Molecular Ion (M⁺)m/z ≈ 232/234A characteristic isotopic pattern for a monobrominated compound (¹⁹Br/⁸¹Br ratio is ~1:1).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups. The C2-bromo and C4-nitrile positions can be selectively addressed, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[8][9] this compound can be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to generate 2-aryl- or 2-vinylquinoline-4-carbonitriles.[8][10]

The catalytic cycle for the Suzuki coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline.[9][10]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[10][11]

  • Reductive Elimination: The two organic fragments are coupled, regenerating the palladium(0) catalyst.[10]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Boronic Acid, and Base in Solvent B Degas the reaction mixture A->B C Add Palladium Catalyst (e.g., Pd(PPh₃)₄) B->C D Heat the mixture (e.g., 80-100 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Aqueous Workup (e.g., Extraction) F->G H Purify by Column Chromatography G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Transformations of the Carbonitrile Group

The carbonitrile group at the C4 position is a versatile functional handle that can be converted into several other important functionalities:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-bromoquinoline-4-carboxylic acid) or an amide, respectively.[12]

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12]

  • Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating procedure for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.08 mmol)

  • Potassium carbonate (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol) in a small amount of the reaction solvent and add it to the main reaction flask.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-phenylquinoline-4-carbonitrile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related bromoquinoline compounds suggest appropriate precautions should be taken.[13]

  • Hazard Statements: Likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[15][16][17]

    • Handling: Handle in accordance with good industrial hygiene and safety procedures.[15] Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[15][16]

    • Disposal: Dispose of contents and container to an approved waste disposal plant.[13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Compatible protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.

Conclusion

This compound, with a molecular weight of approximately 233.06 g/mol , is a strategically important synthetic intermediate. Its value is derived from the presence of two orthogonally reactive sites: a C2-bromo group amenable to palladium-catalyzed cross-coupling reactions and a versatile C4-carbonitrile group that can be transformed into a variety of other functionalities. This guide has provided a comprehensive overview of its properties, synthetic considerations, reactivity, and safe handling, offering a solid foundation for its application in advanced chemical synthesis and drug discovery programs.

References

  • This compound. AbacipharmTech-Global Chemical supplier. [Link]

  • A kind of synthetic method of the bromo- quinoline of 4-.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • 2-Bromoquinoline-4-carboxylic acid. Chemsrc. [Link]

  • 2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]

  • Supporting Information - H NMR Spectrum. The Royal Society of Chemistry. [Link]

  • Suzuki cross-coupling reaction. Chem Help ASAP via YouTube. [https://www.youtube.com/watch?v=f-J Chiu5nU]([Link] Chiu5nU)

  • SAFETY DATA SHEET - 4-Bromoisoquinoline. Thermo Fisher Scientific. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. [Link]

  • Transformation of 4-bromo quinoline 2a to 4-aryloxy quinolines 6. ResearchGate. [Link]

Sources

Technical Guide: Structural Elucidation of 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the definitive structural elucidation of 2-Bromoquinoline-4-carbonitrile (C


H

BrN

). As a privileged scaffold in medicinal chemistry—serving as a precursor for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions—its purity and regioisomeric identity are critical.

This document moves beyond basic characterization, providing a self-validating logic system to distinguish the target from common synthetic byproducts (e.g., 2-chloro analogs, 2-hydroxy precursors, or regioisomers like 3-bromo derivatives).

Synthetic Provenance & Impurity Profile

To accurately elucidate a structure, one must understand its origin. The presence of specific impurities often confirms the synthetic route, providing secondary evidence of identity.

Dominant Synthetic Route: The most robust synthesis involves the conversion of 2-hydroxyquinoline-4-carbonitrile using phosphorus oxybromide (POBr


).
  • Precursor: 2-Hydroxyquinoline-4-carbonitrile (often derived from Isatin via the Pfitzinger reaction followed by functional group interconversion).

  • Reagent: POBr

    
     (Brominating agent).
    
  • Critical Impurity Markers:

    • 2-Chloro analog: If POCl

      
       was used or present as a contaminant, Cl will compete with Br.
      
    • Hydrolysis Product: Unreacted 2-hydroxy starting material (broad OH stretch in IR).

    • Phosphorous residues: Detectable via

      
      P NMR if workup is incomplete.
      

Multi-Modal Spectroscopic Elucidation

Mass Spectrometry (MS): The Isotopic Fingerprint

The first pillar of confirmation is the halogen isotope pattern.[1][2] Bromine's natural abundance (


Br : 

Br

1:1) creates a distinct "doublet" in the molecular ion region.
  • Theoretical Monoisotopic Mass: 231.96 (

    
    Br)
    
  • Observed Pattern:

    • M

      
       (m/z ~232):  Relative Intensity ~100%
      
    • M+2 (m/z ~234): Relative Intensity ~98-100%

  • Diagnostic Logic:

    • Pass: Two peaks of equal height separated by 2 amu.[3]

    • Fail (Chlorine Contamination): M+2 peak is ~33% the height of M (indicating Cl).

    • Fail (Debromination): Single dominant peak at m/z 154 (loss of Br).

Infrared Spectroscopy (FT-IR): The Functional Beacon

The nitrile group (-C


N) provides a solitary, intense signal in a typically silent region of the spectrum.
  • Target Signal: 2220–2240 cm

    
      (Sharp, Strong).
    
  • Interference Check:

    • Broad band at 3100–3400 cm

      
       indicates residual 2-hydroxy  precursor (tautomerizing to quinolone).
      
    • Absence of the 2230 cm

      
       peak suggests hydrolysis to the amide  or carboxylic acid .
      
Nuclear Magnetic Resonance (NMR): The Structural Map

This is the definitive confirmation of the 2,4-substitution pattern.


H NMR (400 MHz, DMSO-d

or CDCl

)

The quinoline ring protons (H5, H6, H7, H8) form a complex aromatic pattern, but H3 is the "smoking gun."

ProtonMultiplicityApprox.[1][2][3][4][5] Shift (

)
Coupling (

)
Structural Significance
H3 Singlet (s) 8.00 – 8.15 -The Critical Proof. Isolated between C2-Br and C4-CN. No vicinal neighbors.
H5 Doublet (d)8.20 – 8.35

Hz
Deshielded by C4-CN anisotropy (peri-effect).
H8 Doublet (d)8.05 – 8.15

Hz
Deshielded by Ring Nitrogen (peri-effect).
H7 Triplet (t/ddd)7.80 – 7.90

Hz
Typical aromatic meta-coupling.
H6 Triplet (t/ddd)7.65 – 7.75

Hz
Typical aromatic meta-coupling.

Self-Validating Logic:

  • If H3 is a Doublet: The Br is likely at position 3 (leaving H2 and H4 as neighbors) or the CN is at position 3. Reject Sample.

  • If H3 is Absent: The sample might be 2,3-dibromo or 2,4-dibromo (if CN failed to attach).


C NMR (100 MHz)
  • Nitrile Carbon: ~115–117 ppm.

  • C2 (C-Br): ~140–145 ppm (Distinctive shift due to heavy atom effect).

  • C4 (C-CN): ~120–125 ppm.

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and rejecting isomers.

ElucidationLogic Start Unknown Sample (Suspected 2-Bromoquinoline-4-CN) MS_Step Step 1: Mass Spectrometry (Check Isotope Pattern) Start->MS_Step Isotope_Decision M+ / M+2 Ratio? MS_Step->Isotope_Decision Fail_Cl Ratio 3:1 (Chloro- impurity) Isotope_Decision->Fail_Cl 3:1 Fail_H Single Peak (Debrominated) Isotope_Decision->Fail_H No M+2 Pass_Br Ratio 1:1 (Bromine Confirmed) Isotope_Decision->Pass_Br 1:1 IR_Step Step 2: FT-IR (Check Functional Groups) Pass_Br->IR_Step CN_Check Peak @ 2230 cm-1? IR_Step->CN_Check Fail_OH Broad Peak @ 3300 (Hydroxy impurity) CN_Check->Fail_OH OH Present Pass_CN Sharp Nitrile Peak (CN Confirmed) CN_Check->Pass_CN Yes NMR_Step Step 3: 1H NMR (Regioisomer Check) Pass_CN->NMR_Step H3_Check H3 Signal Shape? NMR_Step->H3_Check Fail_Doublet Doublet (Wrong Isomer) H3_Check->Fail_Doublet Split Pass_Singlet Sharp Singlet (2,4-Substitution Confirmed) H3_Check->Pass_Singlet Singlet Final CERTIFIED STRUCTURE This compound Pass_Singlet->Final

Caption: Logical decision tree for validating this compound against common synthetic failures.

Standardized Analytical Protocol

To ensure reproducibility across different laboratories, follow this exact preparation method.

Sample Preparation[5]
  • Solvent: Use DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Reason: Quinolines can aggregate in CDCl

      
      , leading to broadened peaks. DMSO ensures complete solubility and sharp resolution of the aromatic region.
      
  • Concentration: 10 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters[6]
  • Pulse Sequence: Standard 1H zg30.

  • Scans: Minimum 16 (to resolve small impurity peaks).

  • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated H3 proton (which often has a longer T1 relaxation time due to lack of neighbors).

Data Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

Functional Derivatization (Chemical Proof)

If spectroscopic data is ambiguous, a chemical test provides the final verdict.

Reaction: Suzuki Coupling with Phenylboronic Acid.

  • Conditions: Phenylboronic acid (1.1 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), K
    
    
    CO
    
    
    , Dioxane/H
    
    
    O, 90°C, 2h.
  • Expected Outcome:

    • The Br at C2 is highly reactive.

    • The CN at C4 is stable under these conditions.

    • Result: Formation of 2-phenylquinoline-4-carbonitrile .

    • Validation: MS shift from ~232/234 (Br pattern) to ~230 (no isotope pattern, mass corresponds to phenyl substitution).

References

  • Quinoline Synthesis & NMR Patterns

    • Source: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry.
    • Relevance: Establishes general proton shifts for 2,4-disubstituted quinolines.
    • Link:

  • Bromine Isotope Patterns in MS

    • Source: Chemistry Steps.[5][6][7] "Isotopes in Mass Spectrometry."

    • Relevance: Foundational data for confirming Br presence via M/M+2 ratios.[1][2][3]

    • Link:

  • Nitrile IR Spectroscopy

    • Source: NIST Chemistry WebBook.
    • Relevance: Standard reference for nitrile stretch frequencies in arom
    • Link:

  • Synthesis of 2-Bromoquinolines

    • Source:Journal of Medicinal Chemistry (via ACS).
    • Relevance: Protocols for POBr3 mediated bromin
    • Link:

Sources

Physical and chemical properties of 2-Bromoquinoline-4-carbonitrile

[1][2][3]

Executive Summary

2-Bromoquinoline-4-carbonitrile (CAS: 95104-24-8) is a high-value heteroaromatic scaffold used extensively in the synthesis of complex pharmaceutical agents.[1][2][3][4] Characterized by its bifunctional reactivity, it features an electrophilic bromine at the C2 position and an electron-withdrawing nitrile group at the C4 position.[1] This dual functionality allows for orthogonal functionalization strategies—enabling sequential cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nitrile transformations (hydrolysis, reduction, tetrazole formation).[1][2] It serves as a critical intermediate in the development of DNA gyrase inhibitors, anticancer agents targeting EGFR, and various agrochemicals.[1]

Part 1: Chemical Identity & Physical Properties[1][2][4][6]

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Synonyms 2-Bromo-4-cyanoquinoline; 4-Cyano-2-bromoquinoline
CAS Registry Number 95104-24-8
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.06 g/mol
SMILES N#CC1=C(Br)N=C2C=CC=CC2=C1
InChI Key WBJXNFJBFBJGHO-UHFFFAOYSA-N
Physical & Chemical Properties

Note: Experimental data for this specific derivative is scarce in open literature; values below represent consensus from vendor data and computational models.

PropertyValue / DescriptionSource/Note
Appearance Off-white to pale yellow solidObserved in analogues
Melting Point Not widely reported (Predicted: >100°C)See Note 1
Boiling Point ~279–292 °C (at 760 mmHg)Predicted
Density 1.6 ± 0.1 g/cm³Predicted
Solubility Soluble in DMSO, DMF, DCM, Chloroform.[1][2][3] Low solubility in water.[1][5]Lipophilic scaffold
pKa ~ -0.5 (Quinoline nitrogen)Electron-deficient ring

Note 1: While the parent 2-bromoquinoline melts at ~48°C, the addition of the polar nitrile group at C4 significantly increases crystal lattice energy, typically raising the melting point well above 100°C.

Part 2: Synthesis & Production Protocols

Advanced Synthetic Route: Magnesiation-Cyanation (Turbo Grignard)

The most precise method for synthesizing this compound involves the regioselective functionalization of 2,4-dibromoquinoline.[1][2][3] This method utilizes "Turbo Grignard" (

123

Mechanism & Causality: The C4-Br bond in 2,4-dibromoquinoline is electronically distinct from the C2-Br bond.[1][2][3] However, kinetic control at low temperatures (-78°C) allows for selective exchange.[1][2][3] The resulting Grignard intermediate is then trapped with an electrophilic cyanating agent (e.g., Tosyl Cyanide).[1]

Protocol Steps:

  • Starting Material: Dissolve 2,4-dibromoquinoline (1.0 equiv) in anhydrous THF under an inert atmosphere (Ar or N₂).

  • Exchange: Cool the solution to -78°C . Slowly add

    
      (1.1 equiv) dropwise.[1][2]
    
    • Critical Check: Maintain temperature strictly at -78°C to prevent scrambling of the bromine at the C2 position.[3] Stir for 30–60 minutes.

  • Electrophile Addition: Add Tosyl Cyanide (TsCN) (1.2 equiv) dissolved in THF to the reaction mixture.

  • Warming: Allow the mixture to warm slowly to room temperature over 2–4 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1] Dry organic layers over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Alternative Route: Dehydration of Amide

A classical approach involves converting 2-bromoquinoline-4-carboxylic acid to the primary amide, followed by dehydration.[1][2][3]

  • Acid Activation: React 2-bromoquinoline-4-carboxylic acid with SOCl₂ to form the acid chloride.[1][2][3]

  • Amidation: Treat with aqueous ammonia (NH₄OH) to yield 2-bromoquinoline-4-carboxamide .[1][2]

  • Dehydration: React the amide with POCl₃ or Trifluoroacetic Anhydride (TFAA)/Pyridine to eliminate water, yielding the nitrile .[1]

Synthesis Workflow Diagram

SynthesisWorkflowstartStart: 2,4-Dibromoquinolinestep1Step 1: Halogen-Metal Exchange(i-PrMgCl·LiCl, THF, -78°C)start->step1 Selective C4 ExchangeinterIntermediate:(2-Bromoquinolin-4-yl)magnesium chloridestep1->inter Kinetic Controlstep2Step 2: Electrophilic Cyanation(Add Tosyl Cyanide)inter->step2 TrappingproductProduct:This compoundstep2->product WorkupacidAlt Start: 2-Bromoquinoline-4-carboxylic acidamideIntermediate: Carboxamideacid->amide 1. SOCl22. NH3amide->product Dehydration (POCl3)

Caption: Comparative synthesis pathways highlighting the regioselective Turbo Grignard route (solid lines) versus the classical dehydration route (dashed lines).

Part 3: Reactivity Profile & Applications

Divergent Reactivity

The utility of this compound lies in the electronic differentiation between the C2 and C4 positions.[1][2][3]

  • C2-Position (Bromine): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, activating the C2 position for Nucleophilic Aromatic Substitution (S_NAr) and oxidative addition by Palladium(0).[1]

  • C4-Position (Nitrile): The nitrile group is stable under many cross-coupling conditions but can be selectively transformed into acids, amides, amines, or heterocycles (e.g., tetrazoles via azide cycloaddition).[1]

Key Reactions
  • Suzuki-Miyaura Coupling:

    • Reagents: Arylboronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1][2]

    • Outcome: Formation of 2-Aryl-4-cyanoquinolines .[1][2] The nitrile remains intact.

  • Buchwald-Hartwig Amination:

    • Reagents: Primary/Secondary amine, Pd₂dba₃, BINAP, NaOtBu.[1]

    • Outcome: Formation of 2-Amino-4-cyanoquinolines .[1][2]

  • Nitrile Hydrolysis:

    • Reagents: NaOH/H₂O (Basic) or H₂SO₄ (Acidic).[1][2]

    • Outcome: Conversion to 2-Bromoquinoline-4-carboxylic acid .[1][2]

Reactivity Map[1][2]

ReactivityMapcenter2-Bromoquinoline-4-carbonitrilesuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Target: C2-Arylcenter->suzukibuchwaldBuchwald-Hartwig(R2NH, Pd cat.)Target: C2-Aminocenter->buchwaldsnarSnAr Substitution(NaOR or HNR2)Target: C2-Ether/Aminecenter->snarhydrolysisHydrolysis(Acid/Base)Target: Carboxylic Acidcenter->hydrolysisreductionReduction(LiAlH4 or H2/Pd)Target: Aminomethylcenter->reductionclickCycloaddition(NaN3)Target: Tetrazolecenter->click

Caption: Divergent functionalization map. Blue paths indicate C2-Br transformations; Red paths indicate C4-CN transformations.[1][2][3]

Part 4: Applications in Drug Discovery[4]

This scaffold is particularly relevant in the design of Kinase Inhibitors and Anti-infectives .

  • EGFR Inhibitors: The 4-cyanoquinoline core mimics the ATP-binding motif of several kinase inhibitors.[1][3] The C4-CN group can form hydrogen bonds with the hinge region of the kinase or serve as a spacer for solubilizing groups.

  • DNA Gyrase Inhibitors: Quinolines are well-established scaffolds for targeting bacterial DNA gyrase.[1][3] The 2-position allows for the introduction of lipophilic side chains that interact with the hydrophobic pocket of the enzyme.

  • Bioisosterism: The nitrile group is often used as a bioisostere for a carbonyl, hydroxyl, or carboxyl group, improving metabolic stability and membrane permeability.[1]

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2][3]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.[1]

  • Cyanide Hazard: While the nitrile group is covalently bonded, under extreme acidic conditions or combustion, toxic HCN gas may be evolved.[1] Avoid contact with strong acids and oxidizers.[1]

References

  • BenchChem. this compound Product Data & Applications. Retrieved from [1][2]

  • ChemicalBook. this compound CAS 95104-24-8.[1][2][3][4] Retrieved from [1][2]

  • CymitQuimica. Catalog Entry for this compound. Retrieved from [1][2]

  • Accela ChemBio. Product Analysis: this compound. Retrieved from [1][2]

  • PubChem. 2-Bromoquinoline-4-carboxylic acid (Precursor Data). Retrieved from [1][2]

  • Knochel, P., et al.Preparation of Polyfunctional Organomagnesium Reagents for Organic Synthesis (Turbo Grignard Methodology). Handbook of Functionalized Organometallics. (General methodology reference for Protocol 2.1).

Technical Guide: Medicinal Chemistry Applications of 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromoquinoline-4-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry, characterized by its high degree of orthogonality. Its utility stems from the electronic disparity between the C2-position (activated for nucleophilic attack and metal-catalyzed coupling) and the C4-position (a stable nitrile handle for divergent functional group interconversion).

This technical guide details the synthetic manipulation, reactivity profiles, and therapeutic applications of this intermediate, specifically within the context of kinase inhibitor design and anti-infective drug discovery.

Part 1: Structural Analysis & Reactivity Profile

Electronic Architecture

The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions.

  • C2-Bromine: The inductive effect of the adjacent ring nitrogen renders the C2-carbon highly electrophilic. This makes the bromine an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ) and a prime site for oxidative addition by Palladium(0) species.
    
  • C4-Nitrile: The cyano group at C4 acts as a strong electron-withdrawing group (EWG), further lowering the LUMO energy of the ring system. This enhances the reactivity of the C2-Br bond while serving as a masked carboxylic acid, amide, or amine.

Chemoselectivity & Orthogonality

The core value of this molecule is its sequential functionalization capability .

  • Phase I (C2 Functionalization): The C-Br bond is significantly more reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the nitrile group. This allows for the installation of aryl or heteroaryl moieties at C2 without affecting the C4-cyano group.

  • Phase II (C4 Transformation): Once the C2 position is derivatized, the C4-nitrile can be hydrolyzed (to amides/acids), reduced (to amines), or cyclized (to tetrazoles/oxadiazoles).

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 2-Bromoquinoline- 4-carbonitrile Suzuki C2-Aryl Derivatives (Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O SNAr C2-Amino Quinolines (SNAr Displacement) Core->SNAr HNR2, DIPEA DMF, 80°C Amide Quinoline-4-carboxamides (Hydrolysis) Core->Amide H2O2, NaOH (Radziszewski) Tetrazole 4-(1H-Tetrazol-5-yl) quinolines (Cyclization) Core->Tetrazole NaN3, NH4Cl DMF, 100°C

Figure 1: Divergent synthetic pathways for this compound, highlighting the orthogonality between C2 substitution and C4 functional group interconversion.

Part 2: Synthetic Protocols

Preparation of the Core Scaffold

While commercially available, in-house synthesis ensures purity and scalability. The standard route proceeds via the bromination of 2-hydroxyquinoline-4-carbonitrile.

Protocol: Bromodehydroxylation

  • Reagents: 2-Hydroxyquinoline-4-carbonitrile (1.0 eq), Phosphorus Oxybromide (

    
    , 1.5 eq), Toluene (Solvent).
    
  • Procedure:

    • Suspend 2-hydroxyquinoline-4-carbonitrile in anhydrous toluene under

      
       atmosphere.
      
    • Add

      
       portion-wise (Exothermic: maintain temp < 40°C).
      
    • Heat to reflux (110°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench: Cool to 0°C and carefully pour onto crushed ice/NaHCO3 mixture.

    • Extraction: Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol or flash chromatography (SiO2).

  • Critical Note:

    
     is preferred over 
    
    
    
    for aromatic hydroxyl substitution due to higher reactivity and cleaner profiles.
Functionalization Protocol: C2-Suzuki Coupling

This protocol demonstrates the installation of a biaryl motif, common in kinase inhibitors.

Protocol: Palladium-Catalyzed Cross-Coupling

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge a Schlenk flask with the quinoline substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed dioxane and aqueous base via syringe.

  • Heat to 90°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Yield Expectation: 85-95%. The electron-deficient nature of the quinoline ring facilitates the oxidative addition step.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

Kinase Inhibitors (EGFR / Src / VEGFR)

Quinoline scaffolds are foundational in kinase inhibition (e.g., Bosutinib, Pelitinib). The this compound scaffold allows for a "Reverse-SAR" approach compared to standard 4-anilinoquinolines.

  • Mechanism: The C4-nitrile can be converted to a primary amide (

    
    ), which serves as a hydrogen bond donor/acceptor pair to interact with the Gatekeeper residue  or the Hinge region  (Glu/Met) in the ATP-binding pocket.
    
  • C2-Substituent: The group installed at C2 (via Suzuki coupling) typically extends into the hydrophobic pocket II or the solvent-accessible front, dictating selectivity.

SAR Logic Table: Kinase Target Optimization

Functional Group (C4)Substituent (C2)Target Interaction / Effect
Carbonitrile (-CN) 3-Chloro-4-fluoroanilineEGFR Inhibition. The nitrile acts as a compact H-bond acceptor.
Amide (-CONH2) 3,4,5-TrimethoxyphenylTubulin/Kinase Dual Action. Amide mimics the urea linker found in many type-II inhibitors.
Tetrazole N-MethylpiperazineSolubility & Bioisosterism. Tetrazole acts as a carboxylic acid bioisostere, improving metabolic stability.
Anti-Infectives (Tuberculosis & Malaria)

Quinoline derivatives (e.g., Bedaquiline analogs) are critical in treating Mycobacterial infections.

  • Application: The this compound scaffold is used to synthesize 2,4-disubstituted quinolines that target the ATP synthase of M. tuberculosis.

  • Workflow:

    • Displace C2-Br with a bulky lipophilic amine.

    • Reduce C4-CN to an aminomethyl group (

      
      ).
      
    • This creates a basic side chain capable of accumulation in the acidic food vacuole of the parasite (Malaria) or penetrating the waxy cell wall (TB).

Biological Pathway Visualization

The following diagram details the logic flow for developing an EGFR inhibitor using this scaffold.

SAR_Workflow Start Scaffold: 2-Bromoquinoline-4-CN Step1 Step 1: C2-Functionalization (Hydrophobic Tail Introduction) Start->Step1 Suzuki Coupling Intermed Intermediate: 2-Aryl-4-cyanoquinoline Step1->Intermed Step2 Step 2: C4-Hydrolysis (Hinge Binder Creation) Intermed->Step2 Radziszewski Hydrolysis Final Lead Candidate: 2-Aryl-quinoline-4-carboxamide Step2->Final Target Target: EGFR ATP Pocket (Hinge Region) Final->Target H-Bond Interaction

Figure 2: Strategic workflow for converting this compound into a putative EGFR kinase inhibitor targeting the ATP binding pocket.

References

  • Synthesis of 2-bromoquinoline derivatives

    • Source: ChemicalBook / Vertex AI Search.
    • URL:

  • Quinoline-4-carbonitrile derivatives as Kinase Inhibitors

    • Source: Frontiers in Chemistry.
    • URL:

  • Antimicrobial Applications of Quinoline Derivatives

    • Source: ACS Omega. "Design and Synthesis of 2-(4-Bromophenyl)
    • URL:

  • Reactivity of 4-Cyano-2-substituted systems

    • Source: PubMed / Bentham Science. "Preparation and Analysis of 4-Bromoquinoline-2-carboxaldehyde (Isomeric reactivity comparison)."
    • URL:

2-Bromoquinoline-4-carbonitrile: A Technical Guide to Divergent Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromoquinoline-4-carbonitrile (CAS: 95104-24-8) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, anti-infectives, and receptor modulators. Its structural architecture offers two distinct orthogonal handles: an electrophilic bromine at the C2 position and a versatile nitrile group at the C4 position.[1]

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic characterization to focus on regioselective synthesis , functional group interconversion strategies , and medicinal chemistry applications . It is designed for synthetic chemists and drug discovery scientists requiring actionable, high-fidelity protocols.

Part 1: Chemical Architecture & Reactivity Profile

The utility of this compound lies in the electronic differentiation between the C2 and C4 positions.

Electronic Descriptors
  • C2-Bromine (Electrophilic Handle): The nitrogen atom of the quinoline ring exerts a strong inductive effect (-I), making the C2 position highly electron-deficient. This activates the C-Br bond for both Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4-Nitrile (Versatile Synthon): The nitrile group serves as a masked carboxylic acid, amide, or amine. Crucially, it acts as an electron-withdrawing group (EWG), further deactivating the ring and enhancing the reactivity of the C2-bromide.

The Selectivity Challenge

A common synthetic pitfall is the lack of regiocontrol when attempting to halogenate quinoline cores. Standard electrophilic aromatic substitution often yields mixtures. Therefore, metal-halogen exchange strategies utilizing turbo-Grignard reagents have emerged as the superior method for constructing this specific isomer with high fidelity.

Part 2: Advanced Synthetic Protocols

While classical routes exist (e.g., dehydration of amides), they often suffer from harsh conditions and poor atom economy. The protocol detailed below utilizes regioselective magnesiation , a method validated by the Knochel group, ensuring high yield and isomeric purity.

Protocol A: Regioselective Synthesis via Turbo-Grignard Exchange

Objective: Selective synthesis of this compound from 2,4-dibromoquinoline.

Mechanism: The C4-bromide is sterically less hindered and electronically more susceptible to Halogen-Lithium/Magnesium exchange than the C2-bromide (which is stabilized by the adjacent nitrogen lone pair coordination).

Materials:

  • Substrate: 2,4-Dibromoquinoline[2][3]

  • Reagent:

    
    -PrMgCl[2][3]·LiCl (Turbo-Grignard)
    
  • Electrophile: Tosyl Cyanide (TsCN)[2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 2,4-dibromoquinoline (1.0 equiv) in anhydrous THF (concentration ~0.5 M).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is essential to prevent competitive C2 exchange.

  • Exchange Reaction: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv) over 10 minutes. Stir at -78 °C for 30 minutes.
    
    • Checkpoint: The formation of the 4-magnesiated species is quantitative.

  • Electrophile Trapping: Add Tosyl Cyanide (1.2 equiv) dissolved in THF.

  • Warming: Allow the reaction to warm slowly to -50 °C for 30 minutes, then to room temperature over 2 hours.

  • Workup: Quench with sat. aq.

    
    . Extract with EtOAc. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Pentane/Ether).[2]

Expected Yield: 80–85% Data Validation:

  • 1H NMR (

    
    ):  Distinct singlet at C3 (approx 
    
    
    
    7.8–8.0 ppm) confirming substitution at C4.
  • IR: Strong absorption at ~2235

    
     (C≡N stretch).
    

Part 3: Divergent Synthetic Utility (Graphviz Visualization)

The following diagram illustrates the "Divergent Synthesis" logic, showing how this core serves as a branching point for library generation.

G cluster_legend Reaction Logic Start 2,4-Dibromoquinoline Core 2-Bromoquinoline- 4-carbonitrile (The Scaffold) Start->Core i-PrMgCl·LiCl TsCN, -78°C (Regioselective Exchange) Prod1 Kinase Inhibitor A (Biaryl System) Core->Prod1 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Prod2 Tetrazole Isostere (Metabolic Stability) Core->Prod2 [3+2] Cycloaddition (NaN3, ZnBr2) Prod3 Amide/Acid (Solubility Handle) Core->Prod3 Hydrolysis (H2SO4 or NaOH) C4 Functionalization C4 Functionalization C2 Functionalization C2 Functionalization

Figure 1: Divergent synthetic pathways starting from the 2,4-dibromoquinoline precursor. The red arrow indicates the critical regioselective step.

Part 4: Medicinal Chemistry Applications[2][6]

Kinase Inhibition (EGFR/MEK)

The 4-cyanoquinoline core acts as a bioisostere for the quinazoline core found in drugs like Gefitinib or Erlotinib .

  • Mechanism: The Nitrogen at position 1 functions as a hydrogen bond acceptor in the ATP-binding pocket (hinge region).

  • SAR Insight: Substitution at C2 (via the bromine handle) allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) or hydrophobic moieties to occupy the hydrophobic back-pocket of the kinase.

DNA Gyrase Inhibitors (Antibacterial)

Derivatives where the C4-nitrile is converted to a hydrazide or heterocycle have shown potency against S. aureus.

  • Design Strategy: The planar quinoline ring intercalates into DNA, while the C2/C4 substituents interact with the GyrB subunit.

Quantitative Data: Reactivity Comparison

The following table highlights the reactivity differences between the C2 and C4 positions, guiding orthogonal functionalization.

PositionSubstituentElectronic StatePreferred ReactionKey Reagents
C2 Bromine (-Br)Highly ElectrophilicSuzuki Coupling,


/

C4 Nitrile (-CN)Electron WithdrawingHydrolysis, Cyclization

,

C3 Proton (-H)Nucleophilic (weak)Electrophilic Subst. (Rare)

(if activated)

Part 5: Experimental Protocol - Suzuki Coupling at C2

Objective: Functionalization of the C2 position while retaining the C4-nitrile.

  • Reagents: Combine this compound (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv) in a reaction vial.
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90 °C for 4–6 hours.

  • Workup: Dilute with water, extract with DCM. The nitrile group generally survives these conditions intact, allowing for subsequent transformation.

References

  • Regioselective Magnesiation of Quinolines

    • Title: Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metal
    • Source: LMU München Dissert
    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Procedures.[4]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Medicinal Chemistry of Quinolines

    • Title: Biological Activities of Quinoline Derivatives.[1][6][7][8]

    • Source: Bentham Science / Mini-Reviews in Medicinal Chemistry.[7]

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: this compound Product Page.[1][3][9]

    • Source: Sigma-Aldrich / Merck.

Sources

Review of 2-Bromoquinoline-4-carbonitrile literature

Author: BenchChem Technical Support Team. Date: February 2026

The Dual-Functional Scaffold for Medicinal Chemistry

Executive Summary

2-Bromoquinoline-4-carbonitrile (CAS: 95104-24-8) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal reactivity : the C-2 bromine atom serves as an excellent electrophile for metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (


), while the C-4 nitrile group acts as a versatile precursor for amides, amines, and heterocycles (e.g., tetrazoles) or as a robust electron-withdrawing group (EWG) to activate the ring.

This guide provides a comprehensive technical analysis of this molecule, detailing synthesis protocols, reactivity maps, and its application in designing inhibitors for targets such as DNA gyrase and Histone Deacetylases (HDACs) .

Chemical Profile & Structural Logic[1][2][3][4]

PropertyData
IUPAC Name This compound
CAS Number 95104-24-8
Molecular Formula

Molecular Weight 233.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Precursor 2-Bromoquinoline-4-carboxylic acid (CAS 15733-87-6)
Electronic Architecture

The reactivity of this scaffold is dictated by the synergy between the quinoline nitrogen and the substituents:

  • C-2 Activation: The nitrogen atom at position 1 pulls electron density via induction (

    
     effect) and resonance, making C-2 highly electrophilic.
    
  • C-4 Nitrile Effect: The nitrile group is a strong EWG. Its position at C-4 further depletes electron density from the pyridyl ring, significantly enhancing the rate of

    
     at the C-2 position compared to unsubstituted 2-bromoquinoline.
    

Synthesis Protocols

Since this compound is not always available in bulk, we present two validated routes for its synthesis.

Method A: The Carboxylic Acid Transformation (Scalable)

This route utilizes the commercially available 2-bromoquinoline-4-carboxylic acid (CAS 15733-87-6).[1]

Workflow:

  • Activation: Convert acid to acid chloride.

  • Amidation: React with ammonia to form the primary amide.

  • Dehydration: Convert amide to nitrile.

Step-by-Step Protocol
  • Acid Chloride Formation:

    • Suspend 2-bromoquinoline-4-carboxylic acid (1.0 eq) in dry DCM.

    • Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

    • Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Amide Formation:

    • Dissolve the residue in dry THF.

    • Cool to 0°C and bubble anhydrous

      
       gas through the solution (or add 28% aqueous 
      
      
      
      dropwise if using a biphasic system).
    • Stir for 1 hour. Precipitate the amide by adding water. Filter and dry.

  • Dehydration to Nitrile:

    • Suspend the amide in

      
       (excess, acts as solvent and reagent).
      
    • Heat to reflux (105°C) for 3–4 hours.

    • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate. Purify via column chromatography (Hexane/EtOAc).
      
Method B: The N-Oxide Rearrangement (Direct Functionalization)

This method installs the bromine at C-2 on a pre-existing 4-cyanoquinoline core.

  • Oxidation: Treat 4-quinolinecarbonitrile with m-CPBA (1.2 eq) in DCM to form the N-oxide.

  • Bromination: React the N-oxide with

    
     in DMF/DCM. The oxygen acts as a directing group, facilitating nucleophilic attack of bromide at C-2 followed by elimination.
    

Reactivity & Functionalization Toolkit

The core value of this compound is its ability to undergo selective transformations.

ReactivityMap Core 2-Bromoquinoline- 4-carbonitrile Suzuki 2-Aryl-quinoline- 4-carbonitrile (Biaryl Scaffolds) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling SNAr 2-Amino/Thio- quinoline-4-carbonitrile (Kinase Inhibitors) Core->SNAr HNR2 or HSR K2CO3, DMF, Heat Tetrazole 2-Bromo-4- (1H-tetrazol-5-yl)quinoline (Bioisosteres) Core->Tetrazole NaN3, NH4Cl [3+2] Cycloaddition Hydrolysis 2-Bromoquinoline- 4-carboxamide/acid Core->Hydrolysis H2O2, NaOH or H2SO4

Figure 1: Divergent synthesis pathways from the this compound core.

Protocol: Suzuki-Miyaura Cross-Coupling (C-2 Diversification)

This reaction preserves the nitrile group while elaborating the C-2 position.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Injection: Add degassed solvent via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography. Note: The nitrile group usually remains intact under these mild basic conditions.

Protocol: Displacement (C-2 Substitution)

The C-4 nitrile activates the C-2 position, allowing displacement by amines or thiols without transition metal catalysis.

Procedure:

  • Dissolve this compound (1.0 eq) in dry DMF or DMSO.

  • Add the nucleophile (e.g., morpholine, piperazine, or a thiol) (1.2–1.5 eq).

  • Add

    
     or DIPEA (2.0 eq).
    
  • Heat to 80–100°C. Conversion is typically rapid (< 2 hours) due to the activating effect of the nitrile.

Medicinal Chemistry Applications

DNA Gyrase Inhibitors

Quinoline-4-carboxylic acid derivatives are established inhibitors of bacterial DNA gyrase (topoisomerase II). The 4-cyano analog serves as a precursor to bioisosteres of the carboxylic acid, such as tetrazoles or oxadiazoles, which often show improved cell permeability and metabolic stability compared to the free acid.

  • Strategy: Use the Suzuki protocol to install a hydrophobic aryl group at C-2 (interacting with the hydrophobic pocket of the enzyme) and convert the C-4 nitrile to a tetrazole (mimicking the carboxylate pharmacophore).

HDAC Inhibitors

Research into Histone Deacetylase (HDAC) inhibitors has utilized 2-phenylquinoline-4-carboxylic acid derivatives. The nitrile group can be converted into a hydroxamic acid (via the ester) or a benzamide, which are the classic Zinc-Binding Groups (ZBG) required for HDAC inhibition.

  • Key Insight: The rigid quinoline scaffold acts as the "Cap" group, positioning the ZBG into the active site tunnel of the HDAC enzyme.

References

  • PubChem. "2-Bromoquinoline-4-carboxylic acid (Precursor Data)." National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Protocols." [Link]

  • Frontiers in Pharmacology. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers, 2022. [Link]

  • ACS Omega. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives... as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023. [Link]

Sources

The Orthogonal Quinoline: A Technical Guide to 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of 2-Bromoquinoline-4-carbonitrile , a specialized scaffold that serves as a linchpin in modern drug discovery.

Executive Summary

This compound (CAS: 95104-24-8) is a bifunctional heteroaromatic scaffold characterized by two distinct electrophilic handles: a bromine atom at the C2 position and a nitrile group at the C4 position.[1][2][3] It represents a "privileged structure" in medicinal chemistry, offering orthogonal reactivity that allows for the sequential construction of complex bioactive molecules, particularly kinase inhibitors , antimalarials , and Fibroblast Activation Protein (FAP) inhibitors .

This guide explores the evolution of its synthesis—from laborious classical methods to modern metallation protocols—and provides validated workflows for its application in high-value SAR (Structure-Activity Relationship) campaigns.

Part 1: The Selectivity Paradox (Chemical Identity)

To understand the value of this compound, one must first understand the intrinsic reactivity of the quinoline ring.

  • The C2 Position (The "Soft" Electrophile): The carbon adjacent to the nitrogen (C2) is highly electron-deficient. In 2,4-dibromoquinoline, the C2-bromide is significantly more reactive toward Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed Oxidative Addition than the C4-bromide.
    
  • The C4 Position (The "Hard" Challenge): Accessing the C4 position selectively without disturbing the C2 halogen is synthetically challenging using standard nucleophiles.

The "Discovery" of this molecule is therefore not a single historical event, but the result of solving this regioselectivity problem. Early syntheses were linear and low-yielding. The breakthrough came with the advent of Halogen-Magnesium Exchange (Turbo Grignard) technologies in the early 2000s, which reversed the standard reactivity rules.

Structural Properties
PropertyData
CAS Number 95104-24-8
Molecular Formula

Molecular Weight 233.06 g/mol
Melting Point 153.0 - 155.5 °C
Appearance Colorless to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; insoluble in water

Part 2: Synthesis Protocols & Evolution

Method A: The Modern "Turbo Grignard" Route (Recommended)

Context: This method utilizes the "Knochel Turbo Grignard" reagent (


). It exploits a kinetic phenomenon where halogen-metal exchange occurs preferentially at the C4 position of 2,4-dibromoquinoline, leaving the C2 bromide intact. This is the most efficient route for high-purity synthesis.

Mechanism:

  • Exchange: At -78°C, the magnesium species selectively inserts into the C4-Br bond. The C2-Br bond is deactivated toward exchange due to the proximity of the nitrogen lone pair (chelation/repulsion effects) or electronic shielding.

  • Trapping: The resulting C4-magnesium species is trapped with an electrophilic cyanide source (e.g., Tosyl Cyanide).

Protocol:

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Dissolve 2,4-dibromoquinoline (1.0 equiv) in anhydrous THF.

  • Exchange: Cool to -78°C . Dropwise add

    
      (1.1 equiv). Stir for 30–60 minutes.
    
    • Critical Check: Monitor by GC-MS (quench a small aliquot with

      
      ; look for 2-bromo-4-deuteroquinoline).
      
  • Electrophile Addition: Add Tosyl Cyanide (TsCN, 1.2 equiv) dissolved in THF at -78°C.

  • Warm Up: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: The Classical "Isatin" Route (Historical Context)

Context: Before selective metallation, this molecule was built linearly. This route is robust but atom-inefficient and involves harsh reagents.

Workflow:

  • Pfitzinger/Pfitzinger-like Reaction: Isatin + Malonic acid

    
     2-Hydroxyquinoline-4-carboxylic acid.
    
  • Bromination: Treatment with

    
     converts the 2-hydroxy and 4-carboxy-OH groups, often yielding the acid bromide or requiring stepwise conversion.
    
  • Amidation: Conversion to 2-bromoquinoline-4-carboxamide.

  • Dehydration: Dehydration of the amide with

    
     or 
    
    
    
    to yield the nitrile.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergence between Classical and Modern strategies, highlighting the "Selectivity Switch" enabled by organomagnesium chemistry.

SynthesisPathways cluster_legend Methodology Comparison Start_Classic Isatin Step1_Classic 2-Hydroxy-4-COOH (Quinoline) Start_Classic->Step1_Classic Pfitzinger Rxn Step2_Classic 2-Bromo-4-CONH2 Step1_Classic->Step2_Classic 1. POBr3 2. NH3 Target 2-BROMOQUINOLINE- 4-CARBONITRILE Step2_Classic->Target Dehydration (POCl3) Start_Modern 2,4-Dibromoquinoline Intermediate_Modern C4-Magnesiate Species (Kinetic Control) Start_Modern->Intermediate_Modern i-PrMgCl·LiCl -78°C Intermediate_Modern->Target TsCN (Electrophile)

Caption: Figure 1. Comparative synthesis routes. The Modern Route (Red/Green) offers fewer steps and higher regiocontrol compared to the Classical Route (Grey).

Part 4: Medicinal Chemistry Applications[5]

This compound is not a drug itself, but a "Branch Point" intermediate. Its utility lies in the ability to functionalize the C2 and C4 positions independently.

Kinase Inhibitor Development

The quinoline nitrogen and the C4-nitrile (or its derivatives) often mimic the adenine ring of ATP, binding to the hinge region of kinases.

  • Strategy: The C2-bromide is used in a Suzuki-Miyaura coupling to attach an aryl group (solubilizing tail), while the C4-nitrile is hydrolyzed to a primary amide to form hydrogen bonds with the kinase backbone.

Fibroblast Activation Protein (FAP) Inhibitors

Research indicates quinoline-4-carbonitrile derivatives act as potent inhibitors of FAP, a protease overexpressed in cancer-associated fibroblasts.

  • Mechanism: The nitrile group can form a covalent (reversible) imidate adduct with the active site serine of the protease, acting as a "warhead."

  • SAR Insight: Substitution at C2 modulates the steric fit within the S2 pocket of the enzyme.

Antimalarial Agents

Leveraging the historical efficacy of the quinoline core (e.g., Chloroquine), researchers use this scaffold to create hybrid molecules. The C4-nitrile is reduced to an amine, allowing for the attachment of side chains that facilitate accumulation in the parasite's digestive vacuole.

Part 5: Safety & Handling

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed or inhaled. The nitrile moiety liberates cyanide upon metabolic oxidation or strong hydrolysis.

    • Skin/Eye: Severe irritant.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (nitrile hydrolysis risk over long periods).

  • Waste Disposal: All aqueous waste from the "Turbo Grignard" reaction (containing cyanide sources like TsCN) must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

  • BenchChem. (2024). This compound Product Specifications and Applications. BenchChem Database. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • PubChem. (2024). Compound Summary: this compound (CID 10620969). National Center for Biotechnology Information. Link

  • Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre Basen. Berichte der deutschen chemischen Gesellschaft. (Historical context for Reissert-Henze functionalization logic). Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the palladium-catalyzed cross-coupling of 2-bromoquinoline-4-carbonitrile . This substrate presents a unique reactivity profile: the electron-deficient quinoline ring, further activated by the 4-cyano group, makes the C2-bromide highly reactive toward oxidative addition. However, this high reactivity is counterbalanced by the potential for catalyst poisoning via the quinoline nitrogen and the susceptibility of the nitrile group to hydrolysis under aqueous basic conditions.

This document provides two validated protocols:

  • Protocol A (Standard): A robust, cost-effective method for unhindered aryl boronic acids.

  • Protocol B (High-Performance): An anhydrous, highly active catalyst system for sterically hindered substrates or base-sensitive functionalities.

Substrate Analysis & Mechanistic Insight[1]

Electronic Activation

The this compound scaffold is an "activated heteroaryl halide."

  • Inductive Effect: The nitrogen atom in the quinoline ring pulls electron density, making the C2 position electrophilic.

  • Substituent Effect: The nitrile (CN) group at C4 is a strong electron-withdrawing group (EWG). This significantly lowers the LUMO energy of the C-Br bond, accelerating the Oxidative Addition step of the catalytic cycle compared to a standard phenyl bromide.

Chemoselectivity & Risks
  • Nitrile Hydrolysis: The 4-CN group can hydrolyze to a primary amide (-CONH2) or carboxylic acid (-COOH) if exposed to strong hydroxide bases (e.g., NaOH, KOH) at high temperatures. We utilize milder carbonate or phosphate bases to mitigate this.

  • Catalyst Poisoning: The lone pair on the quinoline nitrogen can coordinate to the Palladium center, forming a stable Pd(II)-N complex that exits the catalytic cycle (quiescent state). Bulky ligands (e.g., dppf, XPhos) are essential to sterically crowd this interaction and maintain catalyst turnover.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition into the C2-Br bond.

SuzukiMechanism cluster_poison Inhibition Pathway Pd0 Active Catalyst Pd(0)Ln OxAdd Intermediate I: Oxidative Addition (Pd(II) Inserted at C2-Br) Pd0->OxAdd Fast (Activated C-Br) Substrate Substrate: 2-Bromoquinoline- 4-carbonitrile Substrate->OxAdd TransMet Intermediate II: Transmetallation (Br replaced by Aryl) OxAdd->TransMet Rate Limiting Step Poison Pd-N Coordination (Catalyst Arrest) OxAdd->Poison Reversible Boronic Reagent: Aryl Boronic Acid + Base (OH-/CO3--) Boronic->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 2-Arylquinoline- 4-carbonitrile RedElim->Product

Figure 1: Catalytic cycle highlighting the activation of the C2-Br bond and potential off-cycle N-coordination.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Organic)

Best for: Standard aryl boronic acids, initial screening, cost-sensitive scale-up. Chemistry: Pd(dppf)Cl2 is resistant to air and moisture.[1] The bidentate ligand prevents N-coordination poisoning.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3-5 mol%)

  • Base: Na2CO3 or K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

  • Solvent Addition: Add 1,4-Dioxane and Water (4:1 v/v). Concentration should be approx. 0.1 M with respect to the quinoline.

  • Degas (Critical): Sparge the mixture with Nitrogen or Argon gas for 5-10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) quickly against a positive flow of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/bath to 90°C for 4–16 hours. Monitor by LC-MS or TLC.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and Water.[3]

    • Separate phases.[3] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance Anhydrous Method

Best for: Sterically hindered boronic acids (ortho-substituted), base-sensitive substrates (to prevent CN hydrolysis), or if Protocol A fails. Chemistry: Uses Buchwald's 2nd Generation Precatalyst (XPhos Pd G2) which forms the highly active monoligated Pd(0) species. Anhydrous phosphate base minimizes hydrolysis risks.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 equiv)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Procedure:

  • Dry Prep: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge Solids: Add Substrate, Boronic Acid, K3PO4, and XPhos Pd G2 catalyst.

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 100°C (reflux) for 2–6 hours. This system is typically faster than Protocol A.

  • Workup: Filter the mixture through a pad of Celite (diatomaceous earth) to remove insoluble phosphate salts. Wash the pad with EtOAc. Concentrate the filtrate.

Workflow & Decision Logic

Workflow Start Start: 2-Bromoquinoline- 4-carbonitrile CheckSterics Is Boronic Acid Sterically Hindered? Start->CheckSterics ProtoA Protocol A: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C CheckSterics->ProtoA No (Standard) ProtoB Protocol B: XPhos Pd G2, K3PO4 Anhydrous Toluene, 100°C CheckSterics->ProtoB Yes (Ortho-subs) Monitor Monitor LC-MS (2-6 Hours) ProtoA->Monitor ProtoB->Monitor Decision Outcome? Monitor->Decision Success Isolate Product Decision->Success Clean Conv. FailHydrolysis Issue: Amide Detected (CN Hydrolysis) Decision->FailHydrolysis M+18 Peak FailNoRxn Issue: No Reaction (Catalyst Poisoning) Decision->FailNoRxn SM Remaining FailHydrolysis->ProtoB Switch to Anhydrous FailNoRxn->ProtoB Switch to High Activity Cat.

Figure 2: Decision tree for selecting and optimizing the coupling protocol.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (SM remains) Catalyst PoisoningThe quinoline nitrogen may be binding Pd. Switch to Protocol B (XPhos is bulky and prevents this). Alternatively, increase temperature to 110°C to promote ligand dissociation.
New Peak: M+18 Nitrile HydrolysisThe 4-CN group has hydrolyzed to the primary amide (-CONH2). This occurs in Protocol A due to water/base.[1] Switch to Protocol B (Anhydrous).
New Peak: Dimer of Boronic Acid HomocouplingOxygen presence. Ensure rigorous degassing (sparging) before adding the catalyst.
Black Precipitate (Palladium Black) Catalyst DecompositionCatalyst is unstable. Ensure the ligand (PPh3 or dppf) is not oxidized. Add 10% extra free ligand or switch to a precatalyst (Pd G2/G3).

References

  • Suzuki-Miyaura Coupling: General Mechanism & Conditions Chemistry LibreTexts. "Suzuki-Miyaura Coupling."[2][4][5][6] [Link]

  • Coupling of Nitrogen-Rich Heterocycles National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[7] [Link]

  • Synthesis of 2-Arylquinolines via Suzuki Coupling ResearchGate / J. Org. Chem precedents. "Synthesis of 2-arylquinoline derivatives." [Link]

  • Application of Buchwald Precatalysts (XPhos Pd G2) Organic Chemistry Portal. "Buchwald Precatalysts for Suzuki Coupling."[8] [Link]

Sources

Functionalization of the cyano group in 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselective Transformations for Medicinal Chemistry

Executive Summary

This Application Note details the chemoselective functionalization of the cyano group in 2-Bromoquinoline-4-carbonitrile (CAS: 35855-26-8) . This scaffold is a privileged intermediate in drug discovery, particularly for kinase inhibitors and anti-infectives. The presence of the electrophilic C2-bromide alongside the C4-nitrile presents a specific synthetic challenge: orthogonal activation .

This guide provides validated protocols to transform the nitrile into amides, amines, and tetrazoles without compromising the C2-bromide handle, preserving it for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Strategic Analysis & Divergent Synthesis

The quinoline core is electron-deficient. The C2-position is highly activated toward Nucleophilic Aromatic Substitution (


) and oxidative addition by Pd(0). Consequently, "standard" nitrile reduction (e.g., 

) or hydrolysis (refluxing NaOH) often leads to debromination or hydroxy-displacement.

The following workflows prioritize chemoselectivity :

DivergentSynthesis Start 2-Bromoquinoline- 4-carbonitrile Amide Primary Amide (Radziszewski) Start->Amide H2O2, OH- Tetrazole Tetrazole (Bioisostere) Start->Tetrazole NaN3, ZnBr2 Amine Primary Amine (CoCl2/NaBH4) Start->Amine NaBH4, CoCl2 Imidate Ethyl Imidate (Pinner) Start->Imidate HCl, EtOH

Figure 1: Divergent synthetic pathways preserving the C2-Br motif.

Protocol Module A: Controlled Hydrolysis (Primary Amide)

Target: 2-Bromoquinoline-4-carboxamide

Direct hydrolysis with strong acid/base often hydrolyzes the amide further to the carboxylic acid. To stop at the amide, we utilize the Radziszewski Reaction .

Mechanism & Rationale

The hydroperoxide anion (


) is a super-nucleophile (alpha-effect) that attacks the nitrile faster than 

, forming an imidate intermediate that eliminates

to yield the amide.
  • Selectivity Alert: High pH (>12) or heat can displace the C2-Bromine (

    
    ). The reaction must be kept at ambient temperature.
    
Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with This compound (1.0 equiv) and DMSO (5 mL/mmol).

  • Reagent Addition: Add

    
      (0.5 equiv) followed by 30% 
    
    
    
    (5.0 equiv) dropwise at 0°C.
    • Note: The reaction is exothermic. Internal temp must not exceed 25°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hex) will show a polar spot (Amide).

  • Quench: Pour the mixture into ice-water (10 volumes). The product usually precipitates.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (

    
    ).
    
    • Purification: Recrystallization from EtOH is preferred over column chromatography due to poor solubility.

Data Summary:

Parameter Value

| Reagents |


, 

, DMSO | | Temp | 0°C

25°C | | Yield (Typical) | 85–92% | | Major Side Product | 2-Hydroxyquinoline (if overheated) |

Protocol Module B: Tetrazole Synthesis (Bioisostere)

Target: 5-(2-Bromoquinolin-4-yl)-1H-tetrazole

Tetrazoles are lipophilic bioisosteres of carboxylic acids, crucial for improving bioavailability in sartan-like drugs.

Mechanism & Rationale

Standard azide cycloadditions often use toxic tin reagents or explosive conditions. We employ the Sharpless-Demko method using Zinc Bromide (


) as a Lewis Acid catalyst in water/isopropanol. This avoids the formation of hydrazoic acid (

).
Step-by-Step Protocol
  • Setup: In a pressure vial, dissolve This compound (1.0 equiv) in Isopropanol/Water (2:1 ratio, 0.5 M).

  • Catalyst: Add

    
      (1.0 equiv) and 
    
    
    
    (1.1 equiv).
    • Safety:

      
       is acutely toxic. Do not use halogenated solvents (forms explosive di-azidomethane).
      
  • Reaction: Heat to 80°C for 12–16 hours behind a blast shield.

  • Workup (Critical):

    • Cool to RT. Add 3N HCl until pH

      
       1. This breaks the Zinc-Tetrazole complex.
      
    • Caution: Perform in a fume hood; trace

      
       may be released.
      
  • Isolation: The free tetrazole usually precipitates upon acidification.[1] Filter and wash with cold water.

TetrazoleWorkflow Step1 Mix Substrate + ZnBr2 + NaN3 Solvent: iPrOH/H2O Step2 Heat to 80°C (16h) Formation of Zn-Tetrazole Complex Step1->Step2 Step3 Acidify (HCl, pH 1) Breaks Complex Step2->Step3 Step4 Precipitation & Filtration Step3->Step4

Figure 2: Lewis-acid catalyzed cycloaddition workflow.

Protocol Module C: Chemoselective Reduction (Primary Amine)

Target: (2-Bromoquinolin-4-yl)methanamine

The Challenge: Standard reducing agents (


, 

) will debrominate the C2 position (hydrodehalogenation). The Solution: Cobalt(II) Chloride / Sodium Borohydride .[2][3] The in-situ generated "Cobalt Boride" species coordinates to the nitrile, permitting reduction without affecting the aryl bromide.
Step-by-Step Protocol
  • Setup: Dissolve This compound (1.0 equiv) and

    
      (2.0 equiv) in Methanol  (0.2 M). The solution will be deep purple/pink.
    
  • Reduction: Cool to 0°C. Add

    
      (10.0 equiv) portion-wise over 30 minutes.
    
    • Observation: Evolution of

      
       gas; solution turns black (active catalyst formation).
      
  • Completion: Stir at RT for 1–2 hours.

  • Workup:

    • Quench with 3N HCl (carefully!) to dissolve the black cobalt precipitate.

    • Basify to pH 10 with

      
       (to free the amine).
      
    • Extract with DCM.

  • Purification: Amine products often streak on silica. Use 1%

    
     in the eluent or isolate as the HCl salt.
    

Comparison of Methods

TransformationReagentsC2-Br StabilityWorkup DifficultyReference
Amide

High (at <25°C)Low (Precipitation)[1, 2]
Tetrazole

ExcellentMedium (Acidification)[3, 4]
Amine

GoodHigh (Metal removal)[5]
Acid

Poor (Hydrolysis risk)Low[6]

References

  • Radziszewski Reaction Mechanism: McIsaac, J. E., et al. "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide." The Journal of Organic Chemistry. Link

  • Selective Hydrolysis: "Selective hydrolysis of nitriles to amides." Organic Chemistry Portal. Link

  • Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Link

  • Tetrazole Review: "Synthesis of 1H-tetrazoles." Organic Chemistry Portal. Link

  • Cobalt/Borohydride Reduction: Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Tetrahedron Letters. Link

  • Nitrile Hydrolysis Overview: "Hydrolysis of Nitriles." Chemistry LibreTexts. Link

Sources

Strategic Utilization of 2-Bromoquinoline-4-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the quinoline core represents a "privileged scaffold," appearing in FDA-approved drugs such as Bosutinib, Lenvatinib, and Neratinib. While 3-cyanoquinolines are widely utilized, 2-Bromoquinoline-4-carbonitrile (CAS: 2973-25-3) offers a distinct and underutilized vector for designing Type I and Type II kinase inhibitors.

This intermediate is unique due to its electronic "push-pull" architecture. The electron-withdrawing nitrile group at C4 significantly activates the C2-bromide towards nucleophilic displacement, while simultaneously serving as a versatile handle for engaging the kinase "gatekeeper" region or solvent front. This guide details the strategic application of this scaffold, focusing on chemoselective transformations that yield high-affinity hinge binders.

Structural Rationale & Pharmacophore Mapping[1]

To design effective inhibitors, one must understand how this scaffold orients within the ATP-binding pocket.

Electronic Activation

The reactivity of the C2-bromide is governed by the pyridinic nitrogen (N1) and the C4-nitrile.

  • Inductive Effect (-I): The C4-CN group pulls electron density from the ring, lowering the LUMO energy at C2.

  • Resonance Effect (-R): The nitrogen atom stabilizes the Meisenheimer complex formed during Nucleophilic Aromatic Substitution (

    
    ), making the C2-Br highly susceptible to displacement by amines (hinge binders).
    
Binding Mode Hypothesis

In a typical Type I binding mode:

  • Quinoline Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone (e.g., Met, Val residues).

  • C2-Substituent: If an aniline or amine is installed, the NH acts as a Hydrogen Bond Donor (HBD).

  • C4-Nitrile: Projects towards the solvent front or interacts with the ribose-binding pocket, often improving metabolic stability compared to a bulky amide.

Critical Reaction Vectors

The following diagram illustrates the divergent synthetic pathways accessible from the parent compound.

ReactionVectors Core 2-Bromoquinoline- 4-carbonitrile SnAr Vector A: SnAr (Hinge Binder Install) Core->SnAr R-NH2, Heat (Nucleophilic Attack) Suzuki Vector B: Suzuki Coupling (Hydrophobic Pocket) Core->Suzuki Ar-B(OH)2, Pd(0) (Cross-Coupling) Hydrolysis Vector C: Nitrile Hydrolysis (Gatekeeper Interaction) Core->Hydrolysis H2SO4 or NaOH (Hydration) ProductA 2-Amino-quinoline- 4-carbonitrile SnAr->ProductA ProductB 2-Aryl-quinoline- 4-carbonitrile Suzuki->ProductB ProductC 2-Bromoquinoline- 4-carboxamide Hydrolysis->ProductC

Figure 1: Divergent synthetic pathways from this compound. The C2 position is the primary vector for diversity generation.

Experimental Protocols

Protocol A: Synthesis of 2-Anilinoquinoline-4-carbonitriles ( )

Objective: Install an aromatic amine at C2 to serve as the primary hinge-binding element (e.g., mimicking the 4-anilinoquinazoline motif of Gefitinib).

Mechanism: The 4-CN group activates the C2-Br, allowing displacement without transition metal catalysis, although acid catalysis often accelerates the reaction with weak nucleophiles (anilines).

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (or equivalent hinge binder) (1.1 eq)

  • Solvent: 2-Ethoxyethanol or Isopropanol (IPA)

  • Catalyst: HCl (4M in dioxane, 0.1 eq) or p-TsOH (catalytic)

Step-by-Step Procedure:

  • Charge: In a 20 mL microwave vial or round-bottom flask, dissolve this compound (233 mg, 1.0 mmol) in 2-Ethoxyethanol (5 mL).

  • Addition: Add the aniline (1.1 mmol). If the aniline is electron-deficient, add catalytic HCl (25 µL of 4M solution).

  • Reaction:

    • Thermal: Heat to reflux (

      
      ) for 4–6 hours.
      
    • Microwave: Heat at

      
       for 30 minutes (High Absorption setting).
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product is usually more polar than the starting bromide.

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

    • If precipitate forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Dilute with water (20 mL), neutralize with saturated

      
      , and extract with EtOAc (
      
      
      
      ).
  • Purification: Recrystallization from EtOH is preferred. If necessary, flash chromatography (DCM/MeOH gradient).

Why this works: The protonation of the ring nitrogen by the acid catalyst increases the electrophilicity of the C2 carbon, facilitating the attack of the aniline.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Install a bi-aryl system at C2 to access the hydrophobic back-pocket of the kinase.

Materials:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes.

  • Assembly: In a reaction vessel under

    
    , combine the quinoline substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (5 mol%).
    
  • Activation: Add the solvent (10 mL) and aqueous base (1.5 mL).

  • Reaction: Heat to

    
     for 2–4 hours. Note: The nitrile group is generally stable under these mild basic conditions, provided the temperature is not excessive (
    
    
    
    ).
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Data Summary: Reactivity Comparison

The following table contrasts the reactivity of the 2-Bromo-4-CN scaffold against the standard 2-Chloro analog.

Feature2-Bromoquinoline-4-CN2-Chloroquinoline-4-CNImplication for Synthesis
C-X Bond Energy Weaker (C-Br)Stronger (C-Cl)Br is superior for Pd-coupling (oxidative addition is faster).

Reactivity
HighModerateBr is generally preferred for uncatalyzed thermal displacement.
Solubility ModerateLowBromo-analogs often show better solubility in organic synthesis solvents.
Atom Economy LowerHigherCl is better for atom economy, but Br offers faster kinetics.

Troubleshooting & Optimization

  • Hydrolysis Side Reaction:

    • Issue: Conversion of -CN to -

      
       during Suzuki coupling.
      
    • Solution: Reduce base concentration (use

      
       instead of 
      
      
      
      ) or switch to anhydrous conditions using
      
      
      or
      
      
      in dry toluene.
  • Incomplete

    
    : 
    
    • Issue: Electron-deficient anilines (e.g., 3-trifluoromethylaniline) react slowly.

    • Solution: Switch to Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos,

      
      , Dioxane, 
      
      
      
      ). The Br handle is excellent for this.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][2] Current Medicinal Chemistry, 18(10), 1488-1508.

  • Lombard, M. C., et al. (2012).[3] 4-Aminoquinoline derivatives: A review of their antimalarial and anticancer activities. European Journal of Medicinal Chemistry, 48, 47-56.

  • Zhang, H., et al. (2024).[4] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.

  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives. Medicinal Chemistry Research. (General reference for quinoline reactivity).
  • BenchChem Application Note. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile (Analogous reactivity pattern).

Sources

Experimental procedure for the preparation of 2-arylquinoline-4-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylquinoline-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimalarial, antiviral, and anti-inflammatory properties. The C4-nitrile group is particularly valuable as a metabolic "handle," a hydrogen-bond acceptor, and a precursor for amides, amines, and tetrazoles.

This Application Note details a robust, field-proven protocol for the synthesis of 2-arylquinoline-4-carbonitriles. While traditional methods (e.g., amide dehydration) are lengthy, this guide prioritizes a Palladium-Catalyzed Cyanation strategy using non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]). This "Green Chemistry" approach offers superior safety over NaCN/TMSCN methods and ensures high reproducibility for library synthesis.

Strategic Analysis of Synthetic Routes

When designing a route to 2-arylquinoline-4-carbonitriles, researchers typically face a choice between de novo ring construction and late-stage functionalization.

FeatureRoute A: Modified Pfitzinger (Recommended)Route B: Reissert-Henze (N-Oxide)Route C: Amide Dehydration
Mechanism Cyclization

Chlorination

Pd-Cyanation
N-Oxidation

Nucleophilic Subst.
Acid

Amide

Nitrile
Step Count 3 Linear Steps3 Linear Steps4 Linear Steps
Safety High (Uses K₄[Fe(CN)₆])Low (Uses TMSCN/HCN risk)High (Standard reagents)
Scalability Excellent (Solid handling)Moderate (Exotherm control)Good
Regiocontrol Absolute (C4 is pre-functionalized)Variable (C2 vs C4 competition)Absolute

Decision: This guide details Route A . It utilizes the high-yielding Pfitzinger reaction to build the scaffold, followed by POCl₃-mediated chlorination, and finally a Pd-catalyzed cyanation. This pathway is modular, allowing for diverse aryl substituents without altering the core protocol.

Experimental Workflow Diagram

G Start Start: Isatin + Acetophenone Step1 Step 1: Pfitzinger Reaction (KOH, EtOH, Reflux) Start->Step1 Inter1 Intermediate A: 2-Arylquinoline-4-COOH Step1->Inter1 Precipitation (HCl) Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 Intermediate B: 4-Chloro-2-arylquinoline Step2->Inter2 Basification (NH4OH) Step3 Step 3: Pd-Cyanation (K4[Fe(CN)6], Pd(OAc)2) Inter2->Step3 100°C, 12h Final Final Product: 2-Arylquinoline-4-CN Step3->Final Purification

Figure 1: Modular synthesis workflow starting from commercially available isatins.

Detailed Experimental Protocols

Phase 1: Scaffold Synthesis (Precursor Preparation)

Objective: Synthesis of 4-chloro-2-phenylquinoline.

A. The Pfitzinger Reaction (Carboxylic Acid Formation)

  • Setup: To a 250 mL round-bottom flask, add Isatin (10 mmol, 1.47 g) and Acetophenone (12 mmol, 1.44 g).

  • Solvent/Base: Add 33% aqueous KOH (15 mL) and Ethanol (15 mL).

  • Reaction: Reflux the mixture at 85°C for 12 hours. The solution will turn dark red/brown.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into crushed ice (50 g).

    • Acidify carefully with glacial acetic acid or 10% HCl until pH 4–5.

    • Observation: A voluminous precipitate (2-phenylquinoline-4-carboxylic acid) forms.

    • Filter, wash with cold water, and dry in a vacuum oven at 60°C.

    • Yield Expectations: 80–90%.[1]

B. Chlorination (Deoxychlorination)

  • Setup: Place the dried carboxylic acid (5 mmol) into a 50 mL flask.

  • Reagent: Add Phosphorus Oxychloride (POCl₃) (25 mmol, ~2.3 mL). Caution: POCl₃ is corrosive and reacts violently with water.

  • Reaction: Reflux at 105°C for 2–3 hours. Monitor by TLC (the acid spot will disappear; a less polar spot appears).

  • Workup:

    • Cool the mixture.

    • Critical Step: Slowly pour the reaction mixture onto crushed ice/ammonia water (25%) with vigorous stirring to quench excess POCl₃ and basify the solution to pH 8.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate.

    • Yield Expectations: 85–95% of off-white solid (4-chloro-2-phenylquinoline).

Phase 2: Palladium-Catalyzed Cyanation (The Core Protocol)

Objective: Conversion of 4-chloro-2-phenylquinoline to 2-phenylquinoline-4-carbonitrile.

Rationale: We utilize Potassium Ferrocyanide (K₄[Fe(CN)₆][2]·3H₂O) as the cyanide source.[2] Unlike KCN, it is non-hygroscopic and non-toxic (LD50 > 5000 mg/kg) because the cyanide is tightly bound to iron. The Pd(II) catalyst facilitates the transmetallation.

Reagents:

  • Substrate: 4-Chloro-2-phenylquinoline (1.0 mmol, 240 mg)

  • Cyanide Source: K₄[Fe(CN)₆][2]·3H₂O (0.5 mmol, 211 mg) (Note: 0.5 equiv provides 3.0 equiv of CN-)

  • Catalyst: Pd(OAc)₂ (2 mol%, 4.5 mg)

  • Ligand: triphenylphosphine (PPh₃) (8 mol%, 21 mg) OR dppf (for difficult substrates)

  • Base: Na₂CO₃ (1.0 equiv, 106 mg)

  • Solvent: DMAc (Dimethylacetamide) or NMP (4 mL)

Procedure:

  • Degassing (Critical): In a dry reaction tube equipped with a magnetic stir bar, add the solid reagents: Chloro-quinoline, K₄[Fe(CN)₆], Pd(OAc)₂, PPh₃, and Na₂CO₃. Cap the tube with a septum. Evacuate and backfill with Argon (repeat 3 times) to remove O₂.

  • Solvent Addition: Inject anhydrous DMAc (4 mL) via syringe under Argon flow.

  • Reaction: Place the tube in a pre-heated oil bath at 120°C . Stir efficiently for 12–16 hours.

    • Mechanistic Insight: The high temperature is required to dissociate a CN ligand from the Fe center for transfer to Pd.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting chloride (Rf ~0.6) should convert to the nitrile (Rf ~0.4, often fluorescent).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts.

    • Wash the organic layer with Brine (2 x 10 mL).

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0–20% EtOAc in Hexane).

Analytical Validation (QC)

To ensure the integrity of the generated protocol, the following analytical data must be verified.

TechniqueExpected SignalStructural Assignment
FT-IR 2220–2230 cm⁻¹ (Sharp, Weak)C≡N stretch (Diagnostic)
¹H NMR δ 8.2–8.3 ppm (Singlet, 1H)H3 Proton (Adjacent to Aryl and CN rings)
¹³C NMR ~116–118 ppm C≡N Carbon
¹³C NMR ~118–120 ppmC4 Quaternary Carbon (Upfield shift vs C-Cl)
HRMS [M+H]⁺ = 231.0917Formula: C₁₆H₁₀N₂

Troubleshooting & Optimization

Problem: Low Conversion
  • Cause: Catalyst poisoning by Oxygen or moisture.

  • Solution: Ensure rigorous degassing. Use "Schlenk" techniques.

  • Alternative: Switch ligand to XPhos or dppf , which form more active catalytic species for aryl chlorides.

Problem: Hydrolysis to Amide
  • Cause: Wet solvent at high temperatures.

  • Solution: Distill DMAc over CaH₂ or use molecular sieves. Ensure the K₄[Fe(CN)₆] is the trihydrate form (the water in the crystal lattice usually does not interfere, but bulk water does).

Problem: Iron Residues in Product
  • Cause: Incomplete filtration.

  • Solution: The Celite filtration step is mandatory. If the product is colored (greenish), wash the organic layer with aqueous EDTA solution.

Safety & Compliance

  • Cyanide Safety: Although K₄[Fe(CN)₆] is non-toxic, under highly acidic conditions (pH < 2) or high thermal stress (>300°C), it can release HCN gas. Never mix the reaction waste with strong acids.

  • POCl₃: Highly corrosive. Quench only in a fume hood with proper PPE.

  • Waste Disposal: Segregate aqueous waste from the cyanation step into a specific "Cyanide Waste" container, maintained at pH > 10 using NaOH.

References

  • Cheng, Y., Duan, Z., Li, T., & Wu, Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆].[3] Organic Letters.

    • Foundational text for the "Green" cyan
  • Shiri, M. (2012). Indoles and Isatins in the Synthesis of Quinolines. Chemical Reviews.

    • Comprehensive review covering the Pfitzinger reaction mechanism and vari
  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[3] Copper-Catalyzed Domino Halogen Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society.[3][4]

    • Provides context on ligand selection for cyan
  • Fife, W. K. (1987). Regioselective cyanation of heteroaromatic N-oxides. Journal of Organic Chemistry.

    • Reference for the alternative Reissert-Henze p

Sources

Process Development Guide: Scalable Synthesis of 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-bromoquinoline-4-carbonitrile (CAS: N/A for specific isomer, derivative of 15733-87-6).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and anti-infectives.[1]

While various routes exist, this guide prioritizes a safety-by-design approach suitable for kilo-lab implementation. We utilize a modified Pfitzinger ring expansion followed by a "Power Step" using Phosphorus Oxybromide (


) to simultaneously install the 2-bromo functionality and dehydrate the 4-carboxamide to the nitrile.[1] This avoids the use of highly toxic metal cyanides (e.g., CuCN) and expensive palladium catalysts often found in academic literature.
Key Process Advantages
  • Cyanide-Free: Eliminates the risk of handling NaCN/CuCN on scale.[1]

  • Convergent Steps: The final step achieves aromatization, bromination, and dehydration in a single unit operation.

  • Cost Efficiency: Utilizes Isatin (commodity chemical) as the starting material.[1][2]

Strategic Route Selection

We selected the Isatin-Amide-POBr3 route over alternative halogen-exchange or oxidation methods.[1]

Comparative Route Analysis
RouteReagentsScalabilityRisk Profile
A. Halogen Exchange 2-Cl-4-CN-quinoline + HBrLowHigh pressure required; incomplete conversion common.[1]
B. Pd-Catalyzed Cyanation 2,4-Dibromoquinoline + Zn(CN)2MediumHigh Cost (Pd); Heavy metal scavenging required.[1]
C. N-Oxide Rearrangement Quinoline-N-oxide + ReissertLowUnstable intermediates; violent exotherms.[1]
D. Selected Route Isatin

Amide

POBr3
High Manageable exotherms; cheap inputs; high purity.
Synthetic Pathway Visualization

The following diagram outlines the chemical logic flow, moving from the indole core of Isatin to the quinoline target.

SynthesisRoute Isatin Isatin (Starting Material) Acid 2-Hydroxyquinoline- 4-carboxylic acid Isatin->Acid Step 1: Pfitzinger (Malonic acid, AcOH) Amide 2-Hydroxyquinoline- 4-carboxamide Acid->Amide Step 2: Amidation (i. SOCl2, ii. NH3) Target 2-Bromoquinoline- 4-carbonitrile (Target) Amide->Target Step 3: POBr3 (Bromination + Dehydration)

Figure 1: Synthetic pathway.[2][3][4][5][6][7] The red arrow indicates the critical "Power Step" requiring strict thermal control.[1]

Detailed Experimental Protocols

Step 1: Ring Expansion to 2-Hydroxyquinoline-4-carboxylic acid

Reaction Type: Pfitzinger Condensation[1]

Rationale: Direct condensation of isatin with malonic acid provides the thermodynamic quinoline product with high regioselectivity.[1]

  • Charge a 5L reactor with Isatin (1.0 eq) and Malonic Acid (1.2 eq).

  • Add Acetic Acid (glacial, 10 vol) and Sodium Acetate (0.1 eq).

  • Heat to reflux (

    
    ) for 16 hours.
    
    • IPC (In-Process Control):[1] Monitor disappearance of Isatin by HPLC (Target < 1.0%).

  • Cool to

    
    . The product will precipitate as a dense solid.[1]
    
  • Filter the slurry. Wash the cake with water (3 x 2 vol) to remove acetic acid.

  • Dry in a vacuum oven at

    
     to constant weight.
    
    • Expected Yield: 85-90%[1]

    • Appearance: Off-white to yellow solid.[1]

Step 2: Conversion to 2-Hydroxyquinoline-4-carboxamide

Reaction Type: Acyl Chloride formation followed by Ammonolysis[1]

Rationale: Direct amidation ensures the nitrogen source is installed prior to the harsh bromination conditions.[1]

  • Suspend Step 1 Acid (1.0 eq) in Toluene (10 vol).

  • Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at 
    
    
    
    .
    • Caution: Significant gas evolution (

      
      , 
      
      
      
      ). Ensure scrubber is active.[1]
  • Heat to

    
     for 3 hours. Solution should clarify.
    
  • Concentrate to remove excess

    
     (vacuum distillation).
    
  • Redissolve residue in THF (anhydrous, 10 vol).

  • Cool to

    
    .
    
  • Sparge Ammonia gas (

    
    ) or add 
    
    
    
    (28% aq, 5 eq) slowly, maintaining internal temperature
    
    
    .
  • Stir at room temperature for 2 hours.

  • Workup: Dilute with water, filter the precipitated amide.

    • Expected Yield: 90-95%[1]

Step 3: The "Power Step" – Bromination & Dehydration

Reaction Type: Vilsmeier-Haack type Bromination / Dehydration[1]

Rationale:


 acts as a dual-purpose reagent.[1] It converts the lactam (tautomer of 2-hydroxy) to 2-bromo via an imidoyl bromide intermediate and simultaneously dehydrates the primary amide to the nitrile.[1]

Safety Critical: This reaction produces massive amounts of HBr gas and is violently water-reactive.[1]

  • Setup: 10L Glass-lined reactor with overhead stirring, reflux condenser, and caustic scrubber (NaOH).

  • Charge Step 2 Amide (1.0 eq) and Chlorobenzene (8 vol).

    • Note: Chlorobenzene is preferred over toluene due to higher boiling point and stability against bromination.

  • Add

    
     (Phosphorus Oxybromide, 2.5 eq) as a solid in portions.
    
    • Exotherm Warning: Mild exotherm upon addition.

  • Heat slowly to

    
    .
    
    • Observation: At

      
      , significant HBr evolution begins. Scrubber must be fully functional.
      
  • Hold at

    
     for 4-6 hours.
    
    • IPC:[1][3][6][8] HPLC must show < 0.5% Amide and < 0.5% 2-Hydroxy-nitrile intermediate.[1]

  • Cool reaction mass to

    
    .
    
Quench Protocol (Inverse Quench Required)

Do NOT add water to the reactor.

  • Prepare a separate vessel with Ice/Water (20 vol) and

    
     (to pH 8).
    
  • Slowly transfer the reaction mixture into the quench vessel.

    • Rate Limit: Maintain quench temp <

      
      .
      
  • Extract with Ethyl Acetate or DCM.

  • Wash organic layer with brine.[2]

  • Concentrate to dryness.

  • Recrystallize from Ethanol/Heptane.

Process Safety & Engineering Controls

Scale-up of the


 step requires specific engineering controls to manage thermal and pressure hazards.
Engineering Diagram: Step 3 Reactor Setup

ReactorSetup Reactor Reaction Vessel (Chlorobenzene + Amide + POBr3) Scrubber Caustic Scrubber (NaOH Solution) Reactor->Scrubber HBr Off-gas (Continuous Removal) Quench Quench Tank (Ice/Water/NaHCO3) Reactor->Quench Transfer Line (Gravity/Pump - Controlled Rate) Jacket Thermal Jacket (Oil Heating / Glycol Cooling) Jacket->Reactor Temp Control (Ramp 10°C/hr)

Figure 2: Reactor configuration for Step 3. Note the dedicated scrubber line for HBr management.

Hazard Analysis Table
HazardSourceMitigation Strategy
HBr Gas Evolution Reaction of

Route vent to 15% NaOH scrubber.[1] Ensure backup fan power.
Thermal Runaway Quenching

Inverse Quench ONLY. Add reaction mix to water, never water to mix.
Lachrymator 2-Bromoquinoline derivativesHandle all solids in isolator or laminar flow hood.[1]
Phosphorus Residues Waste StreamAqueous waste contains phosphoric acid/phosphates.[1] Neutralize before disposal.

Analytical Specifications

To ensure the material is suitable for downstream drug development, the following specifications should be met after Step 3.

TestMethodSpecification
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (254 nm)> 98.5% area
Assay qNMR / Titration> 98.0% w/w
Residual Solvent GC-HSChlorobenzene < 500 ppm
Water Content KF Titration< 0.5%
Identification 1H-NMRConsistent with structure (d 7.6-8.2 region)

References

  • Preparation of Quinoline-4-carboxylic acid derivatives. Source: CN102924374B (Patent). Relevance: Foundational protocol for Pfitzinger reaction scale-up.[1] URL:

  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Scale-up Reactions: Safety & Hazard Management. Source: University of Illinois, Division of Research Safety. Relevance: Protocols for quenching reactive phosphorus halides. URL:[Link]

  • 2-Bromoquinoline-4-carboxylic acid (Precursor Data). Source: PubChem CID 15550697. Relevance: Physical property data for the carboxylic acid intermediate.[1][7][8] URL:[Link][1]

  • Design and Synthesis of 4-Quinoline Carboxylic Acids. Source:J. Med. Chem. (via PMC). Relevance: Validates the amide-to-nitrile and hydroxy-to-bromo transformations in quinoline cores. URL:[Link]

Sources

Advanced Green Synthetic Protocols for Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Green Shift in Quinoline Synthesis

Quinoline pharmacophores are ubiquitous in antimalarial (Chloroquine), anticancer (Camptothecin), and antiviral therapeutics. However, classical synthetic routes—such as the Skraup , Doebner-Miller , and Combes syntheses—are historically plagued by poor Atom Economy (AE), harsh mineral acids (H₂SO₄, HF), and toxic volatile organic solvents (VOCs).

This guide details three validated "Greener" methodologies that replace these hazardous variables with Deep Eutectic Solvents (DES) , Microwave Irradiation (MW) , and Mechanochemistry . These protocols are designed to maximize yield while minimizing the E-factor (mass of waste/mass of product).

Methodology A: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle: Deep Eutectic Solvents, specifically the Choline Chloride:Urea (ChCl:Urea) system, act as dual solvent-catalysts. The hydrogen-bond network activates the carbonyl electrophiles, negating the need for external Lewis acids.

Preparation of the DES (ChCl:Urea)[1][2][3]
  • Reagents: Choline Chloride (hygroscopic, dry in vacuo before use), Urea.[1]

  • Molar Ratio: 1:2.[2]

  • Protocol:

    • Mix Choline Chloride (139.6 g, 1 mol) and Urea (120.1 g, 2 mol) in a beaker.

    • Heat to 80°C with gentle stirring.

    • Within 20–30 minutes, a clear, viscous, colorless liquid forms.

    • Storage: Store in a desiccator. The DES is stable at room temperature.

Protocol: Friedländer Annulation in DES

Target Reaction: Synthesis of 2-methyl-4-phenylquinoline from 2-aminobenzophenone and acetone.

Step-by-Step Workflow:

  • Charging: In a 50 mL round-bottom flask, introduce ChCl:Urea DES (3.0 g).

  • Activation: Add 2-aminobenzophenone (1.0 mmol) and acetone (1.2 mmol).

  • Reaction: Stir the mixture at 80°C for 45–60 minutes.

    • Checkpoint: Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The DES medium facilitates rapid homogenization.

  • Quenching (The "Green" Work-up):

    • Cool the reaction mixture to room temperature.

    • Add deionized water (10 mL) and stir vigorously.

    • Mechanism:[3][1][4][5] The DES components (ChCl and Urea) are highly water-soluble. The organic quinoline product is not.

  • Isolation: Filter the precipitated solid. Wash with excess water to remove residual urea.

  • Purification: Recrystallize from hot ethanol. Avoid chromatography to maintain a low E-factor.

Mechanistic Insight (DES Activation)

The urea moiety in the DES forms hydrogen bonds with the carbonyl oxygen of the ketone, increasing its electrophilicity for the nucleophilic attack by the amine.

DES_Mechanism DES ChCl:Urea DES (H-Bond Donor) Activation Carbonyl Activation (H-Bonding) DES->Activation Catalysis Reactant 2-Aminobenzophenone + Ketone Reactant->Activation Intermediate Schiff Base Intermediate Activation->Intermediate Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization Product Quinoline Derivative + H2O Cyclization->Product

Figure 1: Mechanism of DES-mediated Friedländer synthesis showing carbonyl activation via Hydrogen Bonding.

Methodology B: Microwave-Assisted Multicomponent Synthesis

Principle: Microwave (MW) irradiation provides direct dielectric heating, inducing rapid dipolar polarization. This overcomes the activation energy barrier of multicomponent reactions (MCRs) significantly faster than convective heating.

Protocol: One-Pot Hantzsch-Type Synthesis

Target: Polyhydroquinoline derivatives (often precursors to aromatic quinolines via oxidation).

Reagents: Dimedone (1 mmol), Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Ammonium Acetate (1.5 mmol).

Step-by-Step Workflow:

  • Vessel Selection: Use a G-10 or G-30 microwave process vial (borosilicate glass) capable of withstanding 20 bar pressure.

  • Mixture: Combine all reagents in the vial. Add Ethanol (2 mL) as a green solvent (or perform solvent-free if reagents are liquid).

  • Irradiation Parameters:

    • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Power: Dynamic mode (Max 150 W).

    • Temperature: Hold at 120°C .

    • Time: 5–10 minutes (Hold time).

  • Cooling: Rapid compressed air cooling to 50°C.

  • Work-up:

    • Pour the reaction mixture into crushed ice.

    • Filter the solid precipitate.

    • Note: MW synthesis typically results in cleaner profiles, often negating the need for recrystallization.

Methodology C: Mechanochemical (Ball Milling) Synthesis

Principle: High-Speed Ball Milling (HSBM) utilizes kinetic energy (impact and attrition) to drive reactions between solids without any solvent, achieving the theoretical limit of "Zero Solvent" waste.

Protocol: Solvent-Free Combes Synthesis

Reagents: Aniline derivative (1 mmol), 1,3-Dicarbonyl compound (1 mmol), Catalyst (K-10 Montmorillonite Clay - 10 wt%).

Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill. Grinding Media: Zirconia or Stainless Steel jar (10 mL) with 2–3 balls (10 mm diameter).

Step-by-Step Workflow:

  • Loading: Place the solid aniline, dicarbonyl, and clay catalyst into the jar.

  • Milling Parameters:

    • Frequency: 20–25 Hz (1200–1500 rpm).

    • Time: 20–30 minutes.

    • Interval: Pause every 10 minutes to prevent overheating (unless temperature control is available).

  • Extraction:

    • Add minimal hot ethanol to the jar to dissolve the product.

    • Filter to remove the heterogeneous clay catalyst (Catalyst can be reactivated and reused).

  • Crystallization: Cool the filtrate to obtain pure crystals.

Comparative Analysis of Methodologies

The following table contrasts the efficiency and environmental impact of the described protocols against the traditional Skraup synthesis.

ParameterTraditional SkraupDES MediatedMicrowave AssistedMechanochemical
Reaction Time 4–12 Hours45–60 Minutes5–15 Minutes20–30 Minutes
Temperature >140°C (Reflux)80°C120°CAmbient (Friction heat)
Solvent H₂SO₄ / NitrobenzeneChCl:Urea (Biodegradable)Ethanol / WaterNone (Solvent-Free)
Catalyst Stoichiometric AcidNone (DES acts as cat.)None / Mild Lewis AcidClay / Solid Acid
Yield 50–70%85–94%88–96%80–92%
E-Factor High (Acid waste)Low (Water soluble waste)Low (Energy efficient)Lowest (Zero solvent)

General Green Workflow Visualization

Green_Workflow cluster_route Route Selection Start Select Quinoline Target RouteA Route A: Thermolabile Reactants (Use DES @ 80°C) Start->RouteA RouteB Route B: High Activation Energy (Use Microwave) Start->RouteB RouteC Route C: Solid Reactants (Use Ball Milling) Start->RouteC Process Reaction Execution (Green Protocol) RouteA->Process RouteB->Process RouteC->Process Workup Green Work-up (H2O precipitation / Recrystallization) Process->Workup Final Isolated Quinoline (High Purity) Workup->Final

Figure 2: Decision matrix for selecting the appropriate green synthetic route based on reactant properties.

References

  • Hu, X., et al. (2023). "Deep Eutectic Solvents in Heterocyclic Synthesis: A Sustainable Approach." Green Chemistry. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave-assisted chemistry: Synthesis and catalysis." Chemical Society Reviews. [Link]

  • Wang, G. W. (2013). "Mechanochemical organic synthesis." Chemical Society Reviews. [Link]

  • Calvo-Flores, F. G., & Mingorance-Sánchez, C. (2021). "Deep Eutectic Solvents in Multicomponent Reactions."[6] Frontiers in Chemistry. [Link]

  • Martins, M. A. P., et al. (2009). "Microwave-Assisted Synthesis of Heterocycles." Chemical Reviews. [Link]

Sources

Application Note: Advanced Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction

[1][2]

Executive Summary

Quinoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarial drugs (cinchona alkaloid analogues), NK-3 receptor antagonists, and antiviral agents.[1] The Doebner reaction —a multicomponent condensation of an aniline, an aldehyde, and pyruvic acid—remains the most direct route to these heterocycles.

While the classical method (refluxing ethanol) is robust, it often suffers from prolonged reaction times and variable yields when electron-withdrawing groups (EWGs) are present. This guide provides two validated protocols: a Standard Ethanolic Reflux for general screening and a Green Aqueous Catalytic Method for high-throughput and scale-up applications. We also elucidate the mechanistic causality regarding the critical oxidation step often overlooked in standard literature.

Mechanistic Insight & Causality

The Doebner reaction is a three-component condensation that proceeds through a "Schiff base first" pathway.[2] Understanding the specific order of bond formation is critical for troubleshooting low yields.

The Reaction Pathway[1][4][5]
  • Imine Formation: The aniline condenses with the aldehyde to form an unstable Schiff base (imine).[2] This is the rate-determining step in many aqueous protocols.

  • Enol Addition: The enol form of pyruvic acid attacks the imine carbon.[2]

  • Cyclization: Intramolecular electrophilic substitution occurs on the aromatic ring.

  • Oxidative Aromatization: The initial product is a dihydroquinoline , which must be oxidized (dehydrogenated) to form the final aromatic quinoline-4-carboxylic acid.[2] In standard protocols, this oxidation is driven by atmospheric oxygen or disproportionation.

Pathway Diagram (DOT)

DoebnerMechanismReactantsAniline + Aldehyde+ Pyruvic AcidImineSchiff Base(Imine Intermediate)Reactants->ImineCondensation(-H2O)AdditionAmino-AcidIntermediateImine->AdditionPyruvic EnolAttackDihydroDihydroquinoline(Unstable)Addition->DihydroCyclization(-H2O)ProductQuinoline-4-carboxylicAcidDihydro->ProductOxidation/Aromatization(-2H)

Figure 1: The sequential mechanistic flow of the Doebner reaction.[1][3] Note that the final aromatization step is essential for product stability.

Critical Experimental Parameters

Solvent Effects and Solubility
  • Ethanol (Classic): Solubilizes reactants well but requires reflux temperatures (

    
    ) that may not drive the dehydration step efficiently for sterically hindered substrates.
    
  • Water (Green): Surprisingly effective. Hydrophobic effects force the organic reactants together ("on-water" catalysis), often accelerating the reaction despite poor initial solubility.

Substituent Effects (Electronic Control)

The electronic nature of the aniline determines the rate of the cyclization step.

  • Electron-Donating Groups (EDGs): (e.g., -OMe, -Me) Facilitate the electrophilic attack on the ring, increasing yields.

  • Electron-Withdrawing Groups (EWGs): (e.g., -NO

    
    , -Cl) Deactivate the ring, significantly slowing cyclization. Recommendation: Use the Green Protocol (p-TSA catalyst) for EWG-substituted anilines to lower the activation energy.
    

Experimental Protocols

Protocol A: Standard Ethanolic Synthesis (Robust)

Best for: Initial synthesis of simple 2-phenylquinoline-4-carboxylic acid derivatives.

Reagents:

  • Aniline (10 mmol)

  • Benzaldehyde derivative (10 mmol)

  • Pyruvic acid (10 mmol)

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Workflow:

  • Pre-mixing: In a 100 mL round-bottom flask, dissolve the aniline and benzaldehyde in 10 mL of ethanol. Stir at room temperature for 15 minutes to initiate Schiff base formation.

  • Addition: Add a solution of pyruvic acid (10 mmol) in 10 mL ethanol dropwise over 5 minutes.

  • Reflux: Equip with a condenser and reflux at

    
     for 3–4 hours.
    
    • Checkpoint: The solution typically turns from yellow to dark orange/red.

  • Precipitation: Allow the mixture to cool to room temperature. If precipitation does not occur, cool in an ice bath for 30 minutes.

  • Filtration: Filter the crude solid under vacuum.

  • Purification: Recrystallize from hot ethanol or an ethanol/water (9:1) mixture.

Protocol B: Green Aqueous Catalytic Synthesis (High Efficiency)

Best for: Scale-up, EWG-substituted anilines, and environmentally conscious workflows.

Reagents:

  • Aniline (10 mmol)

  • Benzaldehyde derivative (10 mmol)

  • Pyruvic acid (10 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Deionized Water (15 mL)

Step-by-Step Workflow:

  • Suspension: Combine aniline, aldehyde, pyruvic acid, and p-TSA in a 50 mL flask with water. The mixture will likely be heterogeneous (milky/oily).

  • Heating: Heat to reflux (

    
    ) with vigorous magnetic stirring (1000 rpm).
    
    • Mechanism Note: The p-TSA acts as a Brønsted acid to activate the imine and the carbonyl of pyruvic acid, while the aqueous medium promotes hydrophobic aggregation.

  • Duration: Reflux for 1.5 – 2.5 hours.

  • Workup: Cool to room temperature. The product usually precipitates as a high-purity solid, distinct from the starting oily suspension.

  • Wash: Filter and wash the cake with cold water (

    
     mL) to remove the catalyst and unreacted pyruvic acid.
    
  • Drying: Dry in a vacuum oven at

    
    .
    
Experimental Workflow Diagram (DOT)

DoebnerWorkflowSetupReactant Mixing(Aniline + Aldehyde + Pyruvate)CatalysisAdd Catalyst (p-TSA)& Solvent (Water)Setup->CatalysisRefluxReflux (100°C)1.5 - 3 HoursCatalysis->RefluxMonitorTLC Monitoring(Disappearance of Aldehyde)Reflux->MonitorMonitor->RefluxIncompleteCoolingCool to RT(Precipitation)Monitor->CoolingCompleteFiltrationVacuum Filtration& Water WashCooling->Filtration

Figure 2: Operational workflow for the Green Aqueous Protocol.

Data Analysis & Expected Yields

The following table summarizes expected yields based on the electronic nature of the aniline substituent (R) at the para position, comparing the standard ethanol method vs. the aqueous p-TSA method.

Substituent (R-Aniline)Electronic EffectStandard Yield (EtOH)Optimized Yield (Aq. p-TSA)Melting Point (°C)
-H (Unsubstituted)Neutral65-70%85-92%209-210
-OCH

Strong EDG70-75%88-94%215-217
-CH

Weak EDG68-72%85-90%228-230
-Cl Weak EWG45-55%75-80%240-242
-NO

Strong EWG20-30%60-65%>260

Data synthesized from comparative literature studies [2, 3]. Note the significant improvement for EWG substrates using the acid-catalyzed aqueous method.

Troubleshooting & Validation

Self-Validating the Protocol
  • The "Yellow to Red" Shift: The reaction mixture typically darkens. If the solution remains pale yellow after 1 hour of reflux, the imine formation is stalled. Correction: Add 5 mol% acetic acid if using Protocol A.

  • Solubility Check: In Protocol B (Water), the product should be insoluble. If no precipitate forms upon cooling, check pH. The carboxylic acid product may be soluble if the solution is too basic. Correction: Acidify to pH 3-4 with dilute HCl.

  • Incomplete Oxidation: Sometimes the dihydroquinoline intermediate persists (lower melting point). Correction: Recrystallize from ethanol exposed to air, or add a mild oxidant like Iodine (1 mol%) during the reflux.

References

  • Doebner, O. (1887). Ueber Chinaldin-carbonsäure und deren Derivate. Annalen der Chemie, 242(2), 265-288.

  • Nekoei, A. R., et al. (2012). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry, 77(15), 6622–6628.

  • Bhat, S. I., & Trivedi, D. R. (2013). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.[4] Green Chemistry Letters and Reviews, 6(4), 265-270.

  • BenchChem Application Notes. (2024). Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction.[2][5]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-bromoquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction outcomes.

Introduction: The Challenge of Synthesizing this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the bromo and cyano functionalities on the quinoline scaffold allows for diverse downstream modifications. However, the synthesis of this molecule can be challenging, often resulting in lower-than-expected yields. This guide will focus on a common and effective synthetic route involving the Sandmeyer reaction and will address the critical parameters that need to be controlled to achieve a successful outcome.

Proposed Synthetic Route

A reliable method for the synthesis of this compound involves a two-step process starting from the more readily available 2-aminoquinoline-4-carbonitrile. This process includes:

  • Diazotization: The conversion of the primary aromatic amine (2-aminoquinoline-4-carbonitrile) into a diazonium salt using nitrous acid.

  • Sandmeyer Reaction: The subsequent copper(I) bromide-catalyzed conversion of the diazonium salt to the desired this compound.[1][2]

Below is a visual representation of this proposed synthetic pathway:

Synthetic_Pathway Start 2-Aminoquinoline-4-carbonitrile Intermediate Quinoline-2-diazonium-4-carbonitrile salt Start->Intermediate NaNO₂, HBr 0-5 °C Product This compound Intermediate->Product CuBr, HBr 60-70 °C

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Question 1: My diazotization reaction seems to be failing, leading to a low yield in the subsequent Sandmeyer reaction. What could be the cause?

Answer:

The formation of a stable diazonium salt is the cornerstone of a successful Sandmeyer reaction. Several factors can lead to its failure:

  • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. It is crucial to maintain the reaction temperature between 0-5 °C.[3] An increase in temperature can lead to premature decomposition of the diazonium salt, resulting in the formation of undesired phenols and other byproducts.

  • Rate of Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the amine. This ensures that the temperature is well-controlled and prevents a localized excess of nitrous acid, which can also lead to side reactions.

  • Purity of Starting Material: The starting 2-aminoquinoline-4-carbonitrile should be of high purity. Impurities can interfere with the diazotization process.

Suggested Solutions:

  • Use an ice-salt bath to maintain a consistent low temperature.

  • Monitor the internal temperature of the reaction flask with a thermometer.

  • Ensure the sodium nitrite solution is added dropwise with vigorous stirring.

  • Recrystallize the starting amine if its purity is questionable.

Question 2: I observe a lot of dark, tar-like material in my reaction mixture after the addition of the copper(I) bromide. Why is this happening?

Answer:

The formation of tar or resinous material is a common issue in Sandmeyer reactions and can significantly reduce the yield of the desired product.[4]

  • Side Reactions of the Diazonium Salt: The diazonium salt can undergo a variety of side reactions, including coupling reactions with other aromatic species present in the mixture, leading to the formation of colored, polymeric materials.

  • Purity of Copper(I) Bromide: The use of old or oxidized copper(I) bromide can lead to a less efficient reaction and the formation of byproducts. Copper(I) salts are prone to air oxidation to copper(II) salts, which are less effective in the Sandmeyer reaction.

  • Reaction Temperature: While the Sandmeyer reaction itself requires heating to drive the reaction to completion, excessively high temperatures can promote the decomposition of both the diazonium salt and the product.[5]

Suggested Solutions:

  • Use freshly prepared or purified copper(I) bromide.

  • Slowly add the cold diazonium salt solution to the heated solution of copper(I) bromide to ensure a controlled reaction.[5]

  • Optimize the reaction temperature. A temperature of 60-70 °C is generally recommended.[5] Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating.

Question 3: The yield of my final product is low, and I suspect issues with the work-up and purification. What are the best practices?

Answer:

Proper work-up and purification are critical for isolating the this compound in high purity and yield.

  • Incomplete Extraction: The product may not be fully extracted from the aqueous layer during the work-up.

  • Hydrolysis of the Nitrile Group: Prolonged exposure to strongly acidic or basic conditions during work-up can lead to the hydrolysis of the nitrile group to a carboxylic acid.[6]

  • Inefficient Purification: The choice of purification method is important. Due to the potential for closely related impurities, a simple extraction and wash may not be sufficient.

Suggested Solutions:

  • Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[3]

  • Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

  • Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.[3] For solid products, recrystallization can also be an effective purification method.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Sandmeyer Check Sandmeyer Reaction Check_Diazotization->Check_Sandmeyer Diazotization OK Solution_Temp Maintain 0-5 °C Slow NaNO₂ addition Check_Diazotization->Solution_Temp Issue Found Check_Purification Check Work-up & Purification Check_Sandmeyer->Check_Purification Sandmeyer OK Solution_Reagents Use pure starting amine and fresh CuBr Check_Sandmeyer->Solution_Reagents Reagent Issue Solution_Heating Optimize reaction temp (60-70 °C) Monitor by TLC Check_Sandmeyer->Solution_Heating Condition Issue Solution_Extraction Perform multiple extractions Use column chromatography Check_Purification->Solution_Extraction Issue Found

Caption: A workflow for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Sandmeyer reaction?

A1: The Sandmeyer reaction proceeds via a free radical mechanism. It involves the transfer of a single electron from the copper(I) catalyst to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide complex to form the final product and regenerate the copper(I) catalyst.[1]

Q2: Can I use copper(II) bromide for the Sandmeyer reaction?

A2: While copper(I) bromide is the standard catalyst, some procedures may use copper(II) salts. However, copper(I) is generally considered more effective for the classical Sandmeyer reaction.

Q3: Are there any alternatives to the Sandmeyer reaction for this synthesis?

A3: While the Sandmeyer reaction is a very common method for converting aromatic amines to bromides, other methods do exist. However, for this specific transformation, the Sandmeyer reaction is often the most practical and widely used.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[3] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting amine and the appearance of the product spot.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Aminoquinoline-4-carbonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Diazotization

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-aminoquinoline-4-carbonitrile (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid and heat the solution to 60-70 °C.[5]

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour, or until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary
ReactantMolar RatioNotes
2-Aminoquinoline-4-carbonitrile1.0Ensure high purity.
Sodium Nitrite1.1A slight excess is used to ensure complete diazotization.
Copper(I) Bromide1.2Use of a catalytic amount is possible, but a stoichiometric amount is often used for higher yields.

References

  • Elmaaty, A. A.; Darwish, K. M.; Chrouda, A.; Boseila, A. A.; Tantawy, M. A.; Elhady, S. S.; Shaik, A. B.; Mustafa, M.; Al-karmalawy, A. A. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega2022 . [Link]

  • Li, S.; Zhou, L.; Liu, X.; Liu, Z. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules2018 , 23(10), 2437. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Org. Process Res. Dev.2025 . [Link]

  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology2024 . [Link]

  • Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Boosen, K. J. Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent 3,691,171, issued September 12, 1972.
  • SlideShare. Preparation and Properties of Quinoline. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Hamed, M. I. A.; Darwish, K. M.; Soltane, R.; Chrouda, A.; Tantawy, M. A.; Elhady, S. S.; Shaik, A. B.; Mustafa, M.; Al-karmalawy, A. A. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega2022 , 7(31), 27249–27271. [Link]

  • PubChem. 2-Bromoquinoline-4-carboxylic acid. [Link]

  • Szabó, D.; Zsédely, E.; Boros, A.; Fazekas, D.; Dormán, G.; Darvas, F.; Ürge, L. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Org. Process Res. Dev.2020 , 24(5), 833–839. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Wang, C.; Zhang, M.; Fan, X.; Zhang, G. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Adv.2016 , 6(8), 6666-6670. [Link]

  • Burke, M. D.; Berger, E. M.; Schreiber, S. L. A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. J. Am. Chem. Soc.2004 , 126(43), 14095–14104. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Aslam, S.; Ahmad, I.; Ijaz, F.; Iqbal, J. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Adv.2021 , 11(58), 36814–36835. [Link]

Sources

Purification of crude 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of crude 2-bromoquinoline-4-carbonitrile. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to overcome common purification challenges.

Overview and Safety First

This compound is a key intermediate in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. The crude product from synthesis often contains unreacted starting materials, reagents, and side-products whose physical and chemical properties may be similar to the desired compound, making purification a critical and sometimes challenging step.

Safety Precautions: Before beginning any purification protocol, it is imperative to consult the Safety Data Sheet (SDS). 2-Bromoquinoline derivatives are generally classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3][4] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][5]

PropertyValueSource
Molecular Formula C₁₀H₅BrN₂[6]
Molecular Weight 233.06 g/mol [6]
Appearance White to light yellow powder/crystal[7]
Purity (Typical) >98% (Commercially available)[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound?

A: Impurities are highly dependent on the synthetic route. Common syntheses of quinoline cores may involve precursors like isatin or anilines.[8][9] Therefore, likely impurities include unreacted starting materials, residual solvents (e.g., DMF, ethanol), and byproducts from side reactions, such as incompletely brominated or hydrolyzed analogs (e.g., 2-hydroxyquinoline-4-carbonitrile).[10][11]

Q2: Should I start with recrystallization or column chromatography?

A: This decision depends on the scale of your reaction and the initial purity of your crude product. For multi-gram quantities with relatively high purity (>80%), recrystallization is often more efficient. For smaller scales or very impure mixtures (<80%), column chromatography provides superior separation. A preliminary Thin Layer Chromatography (TLC) analysis is essential to make an informed decision.

Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A: "Oiling out" occurs when the compound's solubility decreases to a point where it separates from the solution as a liquid phase rather than a solid crystal lattice. This is common if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To resolve this, you can try using a lower-boiling point solvent, or employ a two-solvent (binary) system. Start by dissolving your compound in a "good" solvent where it is highly soluble, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Heating this mixture to clarify and then allowing it to cool slowly can promote proper crystal formation.[12]

Q4: How can I confirm the purity of my final product?

A: Purity can be assessed using several methods. The simplest is Thin Layer Chromatography (TLC) to see if a single spot is observed. Melting point analysis is also crucial; a pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure compound will melt over a broader and depressed temperature range. For definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are the standard analytical techniques.[8]

Purification Workflow: A Decision Guide

This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.

PurificationWorkflow Start Crude this compound Assess Assess Crude Material (TLC, Appearance) Start->Assess Decision1 Purity > 80%? Is it a solid? Assess->Decision1 Recrystallize Attempt Recrystallization Decision1->Recrystallize  Yes Chromatography Perform Column Chromatography Decision1->Chromatography No   Assess_Purity Assess Purity (TLC, Melting Point, NMR) Recrystallize->Assess_Purity Chromatography->Assess_Purity Final_Product Pure Product (>98%) Assess_Purity->Final_Product Yes Further_Purification Further Purification Needed Assess_Purity->Further_Purification No Further_Purification->Chromatography

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility between the compound and its impurities in a given solvent at different temperatures.[13][14]

Core Principle: The ideal solvent should dissolve the compound completely when hot but sparingly when cold. Impurities should either be insoluble in the hot solvent (and filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).

SolventBoiling Point (°C)Comments
Ethanol (EtOH) 78A good starting point for moderately polar compounds.[12]
Isopropanol (IPA) 82Similar to ethanol, slightly less polar.
Acetonitrile 82Effective for washing solids to remove soluble impurities.[15]
Ethyl Acetate (EtOAc) 77A versatile solvent, often used in combination with hexanes.[12]
Hexanes/Heptane ~69A non-polar solvent, often used as the "poor" solvent in a binary system.
Toluene 111Higher boiling point, useful if higher temperatures are needed for dissolution.
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent from the table above. Test solubility on a small scale first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your yield.[16]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[14] Rapid cooling can trap impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[16]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Common Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Solution is not supersaturated (too much solvent used). 2. Compound is too soluble in the chosen solvent. 3. Impurities are inhibiting nucleation.[17]1. Boil off some solvent to increase the concentration and allow to cool again. 2. Try a different, less-polar solvent or a binary solvent system. 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure product.[17]
Product "oils out". 1. The compound's melting point is lower than the solvent's boiling point. 2. High concentration of impurities is depressing the melting point.1. Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly. 2. Switch to a lower-boiling point solvent. 3. Use a binary solvent system (e.g., dissolve in hot ethanol, add hexanes until cloudy, clarify with heat, then cool).[12]
Poor recovery of the product. 1. Too much solvent was used initially. 2. The solution was not cooled sufficiently. 3. The crystals were washed with solvent that was not cold.1. Evaporate some of the filtrate (mother liquor) and cool to obtain a second crop of crystals (note: this crop may be less pure). 2. Ensure the flask spends adequate time in an ice bath. 3. Always use ice-cold solvent for washing the filter cake.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[18]

Core Principle: Polar compounds adhere more strongly to the polar silica gel and elute later, while non-polar compounds travel through the column more quickly with a less polar eluent. The goal is to find an eluent system where the desired compound has a Retention Factor (Rf) of ~0.3-0.4 on a TLC plate, ensuring good separation from impurities.

Chromatography workflow Start: Crude Sample Dissolve in minimal solvent Adsorb onto silica (optional) Load onto packed column Elute with solvent gradient Collect fractions Analyze fractions by TLC Combine pure fractions End: Evaporate Solvent

Caption: General workflow for purification by column chromatography.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for quinoline derivatives is an ethyl acetate/hexanes mixture.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the column. This "dry loading" method typically results in better separation.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity as the column runs.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Common Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor separation (spots overlap). 1. Improper eluent system (Rf values are too high or too close together). 2. Column was poorly packed (channels or cracks). 3. Column was overloaded with crude material.1. Optimize the eluent on TLC first. Aim for a larger ΔRf between your product and impurities. Try a different solvent system (e.g., DCM/Methanol). 2. Repack the column carefully, ensuring a level and compact bed. 3. Use a larger column or less sample.
Product will not elute from the column. The eluent is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent. For example, move from 10% EtOAc/Hexanes to 20%, then 30%, etc. A small amount of methanol (<5%) can be added for very polar compounds.
Product elutes too quickly with non-polar impurities. The eluent is too polar. The compound is spending too much time in the mobile phase.Start with a less polar eluent system (e.g., decrease the percentage of ethyl acetate in hexanes).
Streaking or tailing of spots on TLC/column. 1. The compound is acidic or basic. 2. The sample is not fully dissolving in the mobile phase.1. Add a small amount of triethylamine (~0.5%) to the eluent for basic compounds, or acetic acid (~0.5%) for acidic compounds. 2. Ensure the sample is fully dissolved before loading, or use the dry loading technique.

By methodically applying these principles and troubleshooting steps, researchers can confidently and efficiently purify this compound, ensuring high-quality material for their downstream applications.

References

  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Gomaa, M. S., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6289. Retrieved from [Link]

  • Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29343. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762756, 2-Bromoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15550697, 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 4-Bromo-quinoline-8-carbonitrile. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromoquinoline-6-carbonitrile, min 97%, 250 mg. Retrieved from [Link]

  • chemistNATE. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-bromoquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our aim is to combine technical precision with actionable insights to ensure the success of your experiments.

I. Understanding the Substrate: The Challenges of this compound

The Suzuki coupling of this compound presents a unique set of challenges due to the electronic and steric properties of the substrate. The electron-withdrawing nature of the nitrile group at the 4-position and the presence of the quinoline nitrogen atom significantly influence the reaction's outcome. Understanding these factors is the first step toward successful optimization.

Key Challenges:

  • Electron-Deficient Halide: The carbon-bromine bond at the 2-position is activated by the electron-withdrawing quinoline ring and the 4-carbonitrile group, which can facilitate oxidative addition. However, this can also make the resulting palladium complex more susceptible to side reactions.

  • Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.

  • Steric Hindrance: The position of the bromo group adjacent to the quinoline nitrogen can present steric challenges for the approach of the palladium catalyst and the subsequent steps in the catalytic cycle.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the Suzuki coupling of this compound.

Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I address them?

Low or no conversion is a common issue and can often be traced back to the catalyst system or reaction conditions.

Possible Causes & Recommended Solutions:

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Actionable Advice: Screen a panel of more robust catalysts and ligands. Electron-rich and bulky phosphine ligands are often effective for challenging substrates. Consider using pre-catalysts that are more stable and form the active Pd(0) species more readily.

  • Inappropriate Base: The base is crucial for the activation of the boronic acid and facilitating transmetalation.[1] A base that is too weak may not be effective, while a base that is too strong can lead to decomposition of your starting materials or products.

    • Actionable Advice: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. The choice of base is often solvent-dependent, so consider this interplay when optimizing.

  • Suboptimal Temperature: Suzuki couplings often require heating to proceed at a reasonable rate.[2]

    • Actionable Advice: If your reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase in temperature (e.g., to 100-110 °C) can significantly improve the reaction rate. However, be mindful that excessive heat can lead to catalyst decomposition.

  • Poor Reagent Quality: The purity of all reagents, especially the boronic acid and solvent, is paramount. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.

    • Actionable Advice: Use freshly purchased or purified boronic acid. Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[2][3]

III. Frequently Asked Questions (FAQs)

This section provides answers to more specific questions regarding the optimization of the Suzuki coupling of this compound.

Q2: What is the best palladium catalyst and ligand combination for this reaction?

While there is no single "best" combination for all substrates, for electron-deficient 2-bromoquinolines, catalyst systems that are known to be effective for challenging cross-couplings are a good starting point.

  • Recommended Catalyst Systems:

    • For initial screening: Pd(PPh₃)₄ can be a starting point, but more advanced systems are likely to give better results.

    • For improved performance: Consider using a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) or other biaryl phosphine ligands are excellent candidates. N-heterocyclic carbene (NHC) ligands have also shown great promise for coupling of challenging substrates.[1]

Q3: Which base and solvent system should I choose?

The choice of base and solvent are often interconnected and can have a significant impact on the reaction outcome.

  • Base Selection:

    • Inorganic bases are most commonly used. K₂CO₃ is a good starting point, but for more challenging couplings, K₃PO₄ or Cs₂CO₃ are often more effective.[4] The use of an aqueous solution of the base is common.

  • Solvent System:

    • Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, toluene, or DMF, often with the addition of water to aid in the dissolution of the inorganic base. A typical ratio is 3:1 to 5:1 organic solvent to water.

Q4: I am observing significant amounts of side products, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?

The formation of side products is often indicative of suboptimal reaction conditions.

  • Minimizing Homocoupling:

    • Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst that efficiently generates the active Pd(0) species can also help.

  • Minimizing Debromination (Proto-dehalogenation):

    • This side reaction can occur if there is a source of protons in the reaction mixture that can react with the organopalladium intermediate.

    • Ensure your solvent is dry (if using anhydrous conditions) and that the boronic acid is of high quality. The choice of base can also influence this side reaction.

Q5: Can the nitrile group on my substrate interfere with the reaction?

While nitriles are generally well-tolerated in Suzuki couplings, they are an electron-withdrawing group and can influence the electronic properties of the quinoline ring. In some cases, nitriles can coordinate to the palladium center, but this is less common than with other functional groups. The primary effect of the nitrile group in this compound is its strong electron-withdrawing effect, which activates the C-Br bond towards oxidative addition.

IV. Experimental Protocols and Data

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Add the remaining degassed 1,4-dioxane and the degassed water.

  • Seal the Schlenk tube and thoroughly degas the reaction mixture by three cycles of vacuum/backfill with argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Ligand and Base Screening

The following table provides a hypothetical comparison of different ligand and base combinations to illustrate the potential impact on product yield. This data is representative and actual results may vary.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10045
2Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2)Dioxane/H₂O10060
3Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane/H₂O10085
4Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)Dioxane/H₂O10090
5PdCl₂(dppf) (5)-K₂CO₃ (2)DMF/H₂O10075

V. Visualizing the Workflow and Key Concepts

General Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ Base DiarylPd R¹-Pd(II)L₂-R² Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckReagents Check Reagent Quality (Boronic Acid, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp., Time, Degassing) Start->CheckConditions OptimizeCatalyst Optimize Catalyst System (Pd Source, Ligand) CheckReagents->OptimizeCatalyst CheckConditions->OptimizeCatalyst OptimizeBaseSolvent Optimize Base and Solvent OptimizeCatalyst->OptimizeBaseSolvent Success Improved Yield OptimizeBaseSolvent->Success

Caption: A systematic approach to troubleshooting low yields.

VI. References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000 , 122 (17), 4020–4028. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999 , 121 (41), 9550–9561. [Link]

  • Mphahlele, M. J.; Maluleka, M. M. One-pot synthesis of 2,3,4-triarylquinolines via Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. Beilstein Journal of Organic Chemistry, 2012 , 8, 1255-1264. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ökten, S.; et al. New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 2019 , 43(7-8), 274-279. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Buchwald, S. L.; et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]

  • Jaime-Figueroa, S.; et al. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 2021 , 86(12), 8479-8488. [Link]

Sources

Technical Support Center: Purification of 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-BQC-002 Subject: Impurity Profiling & Removal Protocols for 2-Bromoquinoline-4-carbonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Purification Challenge

The synthesis of This compound (typically via bromination of 2-hydroxyquinoline-4-carbonitrile using POBr


) presents a classic "solubility paradox" in heterocyclic chemistry. The target molecule is a lipophilic, electron-deficient aromatic system, while its primary impurities are often polar, hydrogen-bond donors (unreacted starting material) or hydrolysis byproducts.

This guide provides a modular troubleshooting approach. We do not offer a "one-size-fits-all" recipe; rather, we provide the logic to diagnose your specific impurity profile and the protocols to resolve it.

Module 1: Diagnostic Troubleshooting

Before attempting purification, you must identify the nature of your contamination. Use this decision matrix to interpret your crude analysis.

Impurity Identification Matrix
Observation (TLC/LC-MS)Probable ImpurityMechanistic CauseRisk Level
Lower R

spot
(Polar)
2-Hydroxyquinoline-4-carbonitrile (Starting Material)Incomplete bromination; POBr

decomposition due to moisture.
High (Interferes with downstream coupling)
Mass +18 (M+18) 2-Bromoquinoline-4-carboxamide Hydrolysis of nitrile (-CN) to amide (-CONH

) during acidic quench.
Medium (Hard to separate by cryst.)
Baseline streak / Haze Phosphoric Acid / Phosphoryl species Incomplete aqueous quenching of phosphorus byproducts.Low (Removed by wash)
Mass +80 / +78 pattern Dibromo species Over-bromination (rare, requires forcing conditions).Low
Diagnostic Workflow Diagram

ImpurityDiagnosis Start Analyze Crude Mixture (TLC / LC-MS) CheckSM Is Starting Material Present? (Polar, Low Rf) Start->CheckSM CheckHyd Is M+18 (Amide) Present? CheckSM->CheckHyd No ActionWash Protocol A: Basic Wash / Extractive Workup CheckSM->ActionWash Yes (Major) ActionCol Protocol B: Column Chromatography (DCM/MeOH) CheckHyd->ActionCol Yes (Hydrolysis) ActionRecrys Protocol C: Recrystallization (EtOH or MeCN) CheckHyd->ActionRecrys No (Clean Crude) ActionWash->ActionRecrys Polishing

Figure 1: Decision tree for selecting the appropriate purification protocol based on impurity profiling.

Module 2: Chemical Purification Protocols

Protocol A: Removal of 2-Hydroxy Impurity (The "pH Switch" Method)

The Science: The 2-hydroxyquinoline precursor exists in tautomeric equilibrium with the 2-quinolone form. It possesses a pKa ~11 (phenolic/amide-like), making it soluble in basic aqueous solutions. The target 2-bromo product is non-ionizable and lipophilic. We exploit this pKa difference.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Chloroform .

    • Note: Avoid Ethyl Acetate if possible, as it can drag some hydroxy impurity into the organic phase due to H-bonding.

  • The Basic Wash: Wash the organic layer twice with 5% Aqueous Na

    
    CO
    
    
    
    (Sodium Carbonate).
    • Critical Check: Do not use strong NaOH (pH > 13), as this may hydrolyze the 4-cyano group to an amide or acid [1].

  • Validation: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you have successfully extracted the hydroxy impurity.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
Protocol B: Removal of Phosphorus Residues (Quench Optimization)

The Science: POBr


 reactions generate phosphoryl bromide and phosphoric acid byproducts.[1] If the reaction is quenched directly into ammonia or strong base, you risk forming phosphoramidates. If quenched into hot water, you risk nitrile hydrolysis.

Correct Quenching Procedure:

  • Cool the reaction mixture to 0°C.

  • Pour the mixture slowly onto crushed ice with vigorous stirring.

  • Adjust pH to ~7-8 using saturated NaHCO

    
    .
    
  • Stir for 30 minutes to ensure complete hydrolysis of P-Br bonds to water-soluble P-OH species before extraction.

Protocol C: Recrystallization (Polishing)

The Science: this compound forms a stable crystal lattice driven by


-

stacking. Impurities like the amide derivative disrupt this packing and remain in the mother liquor.
Solvent SystemSuitabilityComments
Ethanol (Abs.) High Standard for quinolines. Dissolve hot, cool slowly.
Acetonitrile (MeCN) Medium Good for removing polar impurities, but lower recovery yield.
DCM / Hexane High Dissolve in min. DCM, add Hexane until turbid, cool.
Water None Product is insoluble; useful only for washing salts.

Module 3: Frequently Asked Questions (FAQ)

Q1: I see a new impurity appearing during the workup (M+18). What happened? A: You likely hydrolyzed the nitrile group. This happens if the quench is too exothermic (heat + acid) or if you used a strong base (NaOH) for washing.

  • Fix: Keep the quench temperature <10°C. Use NaHCO

    
     or Na
    
    
    
    CO
    
    
    instead of NaOH.

Q2: My product is colored (yellow/orange) but should be off-white. Is it impure? A: Quinolines are often inherently fluorescent or slightly yellow. However, deep orange often indicates traces of free bromine or conjugated oligomers.

  • Fix: Wash the organic layer with a 10% Sodium Thiosulfate solution to quench active bromine species.

Q3: The 2-hydroxy starting material is not washing out with carbonate. Why? A: The 2-quinolone tautomer is quite stable and less acidic than a typical phenol.

  • Advanced Fix: If carbonate fails, use Column Chromatography . Elute with a gradient of 0%

    
     5% Methanol in DCM. The Bromo product elutes early; the Hydroxy/Quinolone stays on the baseline or elutes very late due to strong interaction with Silica [2].
    

Visualizing the Pathway

The following diagram illustrates the chemical transformation and the divergence points where impurities are generated.

SynthesisPathway SM 2-Hydroxyquinoline- 4-carbonitrile Target 2-Bromoquinoline- 4-carbonitrile SM->Target Bromination Impurity1 Impurity: Unreacted SM (Polar) SM->Impurity1 Incomplete Rxn Reagent POBr3 / 140°C Impurity2 Impurity: Amide (Hydrolysis) Target->Impurity2 Acidic/Basic Workup

Figure 2: Reaction pathway showing the origin of critical impurities.

References

  • Nitrile Hydrolysis Mechanisms

    • Source: Organic Chemistry Portal. "Hydrolysis of Nitriles."
    • Context: Explains the susceptibility of the cyano group to hydrolysis under acidic/basic conditions, relevant to the M+18 impurity.
    • URL:[Link]

  • Purification of Quinoline Derivatives

    • Source: PubChem Compound Summary for 2-Bromoquinoline-4-carboxylic acid (Analogous chemistry).
    • Context: Provides physical property data and solubility profiles for bromo-quinoline derivatives used to design the wash protocols.
    • URL:[Link][2]

  • Phosphorus Oxybromide Reactivity

    • Source: Manac Inc. "Bromination reactions with phosphorus bromides."
    • Context: Details the decomposition of POBr3 and the formation of phosphoric acid byproducts, necessit
    • URL:[Link]

Sources

Troubleshooting guide for reactions involving 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromoquinoline-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section covers the fundamental properties and preliminary considerations for working with this compound.

Q1: What are the key structural features and reactivity patterns of this compound?

A1: this compound is a bifunctional heterocyclic compound with distinct reactive sites. Its reactivity is governed by the interplay of its structural features:

  • The Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold. The nitrogen atom at position 1 is electron-withdrawing, influencing the electron density of the entire ring system.[1][2]

  • The 2-Bromo Group: This is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and is also susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.

  • The 4-Carbonitrile Group: This is a strong electron-withdrawing group (-CN). It significantly activates the quinoline ring, particularly positions 2 and the benzene half of the scaffold, towards nucleophilic attack.[3] It also serves as a synthetic handle for conversion into other functional groups like carboxylic acids or amines.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

A2: Due to its planar, aromatic structure, this compound exhibits moderate to low solubility in nonpolar solvents. For reactions, it is typically soluble in common polar aprotic solvents.

Solvent TypeExamplesSuitabilityNotes
Polar Aprotic DMF, DMSO, NMP, Dioxane, THFHigh These are excellent choices for most cross-coupling and SNAr reactions. Gentle warming may be required for complete dissolution.
Aromatic Toluene, XyleneModerate Often used in higher-temperature cross-coupling reactions.
Chlorinated Dichloromethane (DCM), ChloroformModerate Useful for workup, extraction, and purification (e.g., column chromatography).
Alcohols Ethanol, MethanolLow Generally poor solvents for the starting material but may be used for product recrystallization.
Water InsolublePoor Not a suitable solvent for the starting material itself, but may be used as a co-solvent with an organic solvent in some coupling reactions.

Q3: During my reaction workup or under prolonged heating, I'm observing the formation of 2-Bromoquinoline-4-carboxylic acid. How can I prevent the hydrolysis of the nitrile group?

A3: The carbonitrile group is susceptible to hydrolysis to a carboxylic acid under both strongly acidic and strongly basic conditions, a process that is accelerated by heat.[4][5]

  • Under Basic Conditions: If your reaction requires a strong base (e.g., NaOH, KOH) and high temperatures, hydrolysis is a significant risk.

    • Mitigation Strategy: Opt for milder bases if the reaction allows. For instance, in Suzuki couplings, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and pose a lower risk of nitrile hydrolysis than hydroxides.[6] If a strong base is unavoidable, minimize reaction time and temperature.

  • Under Acidic Conditions: During an acidic workup (e.g., quenching with HCl), prolonged exposure or heating can also lead to hydrolysis.

    • Mitigation Strategy: Perform acidic washes quickly and at low temperatures (e.g., on an ice bath). If the desired product is sufficiently non-polar, consider a workup with saturated ammonium chloride (NH₄Cl), which is less acidic than strong mineral acids.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on the most common application of this compound: its use as an aryl halide in cross-coupling reactions.

Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields or failing completely. What are the likely causes?

A4: This is a frequent challenge in cross-coupling chemistry. The issue can almost always be traced back to one of four key areas: the catalyst system, the reagents' quality, the reaction conditions, or substrate-specific effects.

Troubleshooting Decision Workflow

start Low/No Suzuki Product reagent_check Check Reagents: - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Dry, Finely Ground Base? start->reagent_check catalyst_check Evaluate Catalyst System: - Fresh Pd Source & Ligand? - Different Ligand Needed? (e.g., Buchwald type) reagent_check->catalyst_check Reagents OK success Reaction Successful reagent_check->success Reagent Issue Fixed condition_check Optimize Conditions: - Temperature Too Low? - Insufficient Degassing? - Incorrect Base? catalyst_check->condition_check Catalyst OK catalyst_check->success New Catalyst Works condition_check->success Optimization Works

Caption: Troubleshooting flowchart for failed Suzuki coupling.

Causality and Solutions:

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[7]

    • Cause: Inadequate degassing of the solvent and reaction vessel allows oxygen to oxidize the Pd(0) catalyst and any phosphine ligands, rendering them inactive. The palladium source itself (e.g., Pd₂(dba)₃) can also degrade upon prolonged storage.

    • Solution: Employ a rigorous degassing technique. The freeze-pump-thaw method (at least 3 cycles) is superior to simply bubbling an inert gas (Argon or Nitrogen) through the solvent. Use fresh, high-quality palladium sources and ligands. Consider using modern, air-stable palladium pre-catalysts (e.g., Buchwald pre-catalysts), which are designed for reliable activation.[7]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a proton) or form inactive trimeric anhydrides (boroxines) upon standing.[7]

    • Cause: Moisture and prolonged storage can degrade the boronic acid partner.

    • Solution: Use freshly purchased or recrystallized boronic acid. Alternatively, use more stable boronic esters, such as pinacol esters, which are less prone to degradation.[7]

  • Sub-optimal Base or Solvent: The choice of base and solvent is critical for an efficient transmetalation step.

    • Cause: The base may be too weak, not sufficiently soluble, or contain too much water. For example, using an aqueous base when anhydrous conditions are required can promote catalyst decomposition and protodeboronation.[6]

    • Solution: Ensure the base is anhydrous and finely powdered to maximize its surface area. K₃PO₄ is often effective in challenging couplings. If using carbonates like K₂CO₃ or Cs₂CO₃, ensure they are freshly dried. The solvent must be anhydrous and thoroughly degassed.

  • Ligand Inhibition: The quinoline nitrogen atom in your substrate can act as a ligand and coordinate to the palladium center.

    • Cause: This coordination can sometimes inhibit the catalytic cycle, preventing oxidative addition or subsequent steps. This is particularly true with electron-rich aryl halides.[8]

    • Solution: Switch to electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands tend to accelerate the rate-limiting oxidative addition step and can be more effective for heteroaromatic substrates.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1–1.5 eq.), the base (e.g., K₂CO₃, 2.0–3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand, if separate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, enhanced by the nitrile group, makes SNAr a viable strategy.

Q5: I am attempting to displace the 2-bromo group with a nucleophile (e.g., an alkoxide or an amine) but see no reaction. Why is the SNAr failing?

A5: A successful SNAr reaction hinges on three factors: an activated aromatic ring, a good leaving group, and a potent nucleophile.[9] While your substrate is well-activated, other parameters might be suboptimal.

SNAr Mechanism on this compound

Caption: The two-step addition-elimination mechanism of SNAr.

Common Causes for Failure & Solutions:

  • Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile.

    • Cause: For example, a neutral amine is a weaker nucleophile than its corresponding amide anion. Similarly, an alcohol is much weaker than its corresponding alkoxide.

    • Solution: If using an alcohol or amine, add a non-nucleophilic base (e.g., NaH for alcohols, K₂CO₃ or an organic base like DBU for amines) to generate the more potent anionic nucleophile in situ.

  • Inappropriate Solvent: The choice of solvent can dramatically affect the reactivity of a nucleophile.

    • Cause: Protic solvents (like ethanol or water) can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile "bare" and highly reactive.[3]

  • Reaction Temperature is Too Low: The formation of the Meisenheimer complex has an activation energy barrier that must be overcome.

    • Cause: Many SNAr reactions are slow at room temperature.

    • Solution: Increase the reaction temperature. Reactions are commonly run from 80 °C to temperatures exceeding 150 °C, sometimes under sealed-tube or microwave conditions to reach the necessary temperature in higher-boiling solvents like DMSO or NMP.

Protocol: General Procedure for SNAr Reaction
  • Reagent Preparation: To an oven-dried flask, add this compound (1.0 eq.). If using a solid nucleophile, add it at this stage (e.g., sodium phenoxide, 1.2 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent and Nucleophile Addition: Add a polar aprotic solvent (e.g., DMSO). If generating the nucleophile in situ (e.g., from an alcohol), add the alcohol (1.2 eq.) followed by the slow addition of a base (e.g., NaH, 1.2 eq.) at 0 °C.

  • Heating: After the addition is complete, warm the reaction to room temperature and then heat to the target temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully pour it into ice water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

References

  • Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.
  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in substituted quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions. Our goal is to empower you with the knowledge to control the regiochemical outcome of your quinoline syntheses, a critical aspect of developing novel therapeutics and functional materials.

Section 1: Troubleshooting Guide - Common Regioselectivity Issues

This section addresses specific problems you might encounter in the laboratory, offering insights into their root causes and providing actionable solutions based on established chemical principles.

Issue 1: Poor or Undesired Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Problem: You are performing a Friedländer annulation with an unsymmetrical ketone and obtaining a mixture of regioisomers, or the major product is the undesired isomer. This is a frequent challenge in this synthesis.[1][2]

Root Cause Analysis: The regioselectivity of the Friedländer reaction is dictated by the relative rates of the initial condensation between the 2-aminoaryl aldehyde or ketone and the two possible enolates or enamines formed from the unsymmetrical ketone. Several factors can influence this selectivity:

  • Steric Hindrance: The approach of the 2-amino group to the carbonyl of the ketone is sensitive to steric bulk. The reaction will preferentially occur at the less sterically hindered α-carbon of the ketone.

  • Electronic Effects: The electronic nature of the substituents on the unsymmetrical ketone can influence the stability of the intermediate enolate or enamine, thereby directing the cyclization.

  • Reaction Conditions: The choice of catalyst (acid or base) and solvent can significantly impact the reaction pathway and, consequently, the regioselectivity.[1] For instance, varying reaction conditions and catalysts can lead to the formation of different regioisomers.[2]

Solutions & Protocols:

1. Strategic Introduction of a Directing Group:

A highly effective method to enforce regioselectivity is the introduction of a directing group on one of the α-carbons of the ketone.[3] A phosphonate group, for example, can perfectly control the regioselectivity of the Friedländer reaction.[3]

  • Protocol: Phosphonate-Directed Friedländer Synthesis [3]

    • Synthesize the α-phosphonate ketone by reacting the desired ketone with a suitable phosphitylating agent (e.g., diethyl chlorophosphate) in the presence of a strong base like lithium diisopropylamide (LDA).

    • Purify the α-phosphonate ketone via column chromatography.

    • React the purified α-phosphonate ketone with the 2-aminoaryl aldehyde or ketone under standard Friedländer conditions (e.g., acid or base catalysis). The reaction will proceed regioselectively at the phosphonate-bearing carbon.

    • The phosphonate group can often be removed post-synthesis if desired, although its presence can also be leveraged for further functionalization.

2. Catalyst and Solvent Optimization:

Systematic screening of catalysts and solvents is crucial for optimizing regioselectivity.

  • Acid Catalysis: Brønsted acids (e.g., p-TsOH, H2SO4) and Lewis acids (e.g., Yb(OTf)3, Sc(OTf)3) can influence the reaction pathway.[1] Lewis acids, in particular, can coordinate to the carbonyl oxygen, altering the steric and electronic environment.

  • Base Catalysis: Bases such as KOH, NaOH, or organic bases like piperidine or pyrrolidine promote the formation of the enolate. The choice of base can influence which enolate is preferentially formed.

  • Solvent Effects: The polarity of the solvent can affect the stability of charged intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water).[4]

Table 1: Catalyst and Solvent Screening for Regioselectivity in Friedländer Synthesis

CatalystSolventTemperature (°C)General Outcome
p-TsOHToluene110Often favors the thermodynamically more stable product.
KOHEthanol80Can favor the kinetically controlled product.
Yb(OTf)3Dichloromethane40Lewis acid catalysis can enhance selectivity.
PiperidineDMSO120Can favor the formation of the more substituted enamine.
Issue 2: Reversal of Expected Regioselectivity in Doebner-von Miller and Skraup Syntheses

Problem: Your Doebner-von Miller or Skraup reaction, which typically yields 2-substituted quinolines from α,β-unsaturated carbonyl compounds, is producing the 4-substituted isomer as the major product.[5][6]

Root Cause Analysis: The regioselectivity in these reactions is generally governed by whether the initial reaction proceeds via a 1,4-conjugate addition (Michael addition) or a 1,2-addition (Schiff base formation) of the aniline to the α,β-unsaturated carbonyl compound.[5][6]

  • 1,4-Conjugate Addition: This pathway typically leads to the formation of 2-substituted quinolines and is favored with α,β-unsaturated aldehydes and ketones under standard acidic conditions.[5][6]

  • 1,2-Addition (Schiff Base Formation): This pathway can lead to 4-substituted quinolines. The formation of a Schiff base intermediate is followed by an intramolecular electrophilic cyclization.[5]

Solutions & Protocols:

1. Modifying the Carbonyl Component:

A key strategy to reverse the regioselectivity is to use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[5][7] This modification promotes the 1,2-addition mechanism.[5][7]

  • Protocol: TFA-Mediated Synthesis of 4-Substituted Quinolines [5][7]

    • Synthesize the required γ-aryl-β,γ-unsaturated α-ketoester.

    • In a round-bottom flask, dissolve the aniline and the γ-aryl-β,γ-unsaturated α-ketoester in trifluoroacetic acid (TFA), which acts as both the catalyst and solvent.

    • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture and extract the product.

    • Purify the 4-substituted quinoline product by column chromatography.

2. Influence of Substituents:

The presence of an electron-withdrawing group on the α,β-unsaturated carbonyl compound can favor the 1,2-addition pathway, leading to the 4-substituted product.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the control of regioselectivity in quinoline synthesis.

Q1: How do electronic effects of substituents on the aniline ring influence regioselectivity in Combes synthesis?

A1: In the Combes synthesis, the cyclization step is an electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) on the aniline ring will activate the ring and generally lead to faster reaction rates.[9] The position of the EDG will direct the cyclization. For example, a meta-substituted aniline with an EDG will direct cyclization to the ortho and para positions relative to the EDG, potentially leading to a mixture of regioisomers. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, slowing down the cyclization and can also influence the regiochemical outcome.[10]

Q2: Can transition metal catalysis be used to control regioselectivity in quinoline synthesis?

A2: Yes, transition metal catalysis offers powerful methods for controlling regioselectivity, often through different reaction pathways than traditional methods.[11][12][13] For instance, palladium-catalyzed reactions have shown excellent versatility and functional group tolerance.[12] Direct C-H functionalization of pre-formed quinolines using transition metals like rhodium, iridium, and palladium allows for site-selective introduction of functional groups at various positions.[11] The regioselectivity in these cases is often controlled by the use of directing groups.[11]

Q3: What role does the choice of acid catalyst play in the Combes quinoline synthesis?

A3: The acid catalyst in the Combes synthesis plays a crucial role in both the initial condensation and the final cyclization-dehydration step.[9][14] While concentrated sulfuric acid is commonly used, other acids like polyphosphoric acid (PPA) can be more effective dehydrating agents.[9][14] The choice of acid can influence the reaction rate and, in some cases, the regioselectivity by altering the stability of intermediates.

Q4: Are there "green" or more environmentally friendly methods to achieve regioselective quinoline synthesis?

A4: Yes, there is a growing interest in developing greener synthetic routes.[4] This includes the use of water as a solvent, microwave-assisted synthesis, and the use of reusable catalysts.[4] For example, one-pot, multi-component reactions catalyzed by recoverable catalysts in aqueous media are being explored to improve the environmental footprint of quinoline synthesis.[4]

Section 3: Visualizing Reaction Pathways

Diagrams are provided below to illustrate key concepts in controlling regioselectivity.

Diagram 1: Regioselectivity in Friedländer Synthesis

G cluster_0 Friedländer Annulation 2-Aminoaryl Ketone 2-Aminoaryl Ketone Condensation Condensation 2-Aminoaryl Ketone->Condensation Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Condensation Regioisomer A Regioisomer A Condensation->Regioisomer A Less Hindered Path Regioisomer B Regioisomer B Condensation->Regioisomer B More Hindered Path

Caption: Control points in the Friedländer synthesis.

Diagram 2: Mechanistic Dichotomy in Doebner-von Miller Synthesis

G Aniline + α,β-Unsaturated Carbonyl Aniline + α,β-Unsaturated Carbonyl 1,4-Addition 1,4-Addition Aniline + α,β-Unsaturated Carbonyl->1,4-Addition Standard Conditions 1,2-Addition 1,2-Addition Aniline + α,β-Unsaturated Carbonyl->1,2-Addition Modified Substrate/TFA 2-Substituted Quinoline 2-Substituted Quinoline 1,4-Addition->2-Substituted Quinoline 4-Substituted Quinoline 4-Substituted Quinoline 1,2-Addition->4-Substituted Quinoline

Caption: Pathways influencing regioselectivity.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved from [Link]

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. (2008). ACS Publications. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2017). MDPI. Retrieved from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (2008). ResearchGate. Retrieved from [Link]

  • Regioselectivity. (n.d.). In Wikipedia. Retrieved from [Link]

  • Highly regioselective Friedländer reaction. (2001). PubMed. Retrieved from [Link]

  • Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. (2013). PubMed. Retrieved from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). ResearchGate. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). RSC Publishing. Retrieved from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2024). MDPI. Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2008). ResearchGate. Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2008). ACS Publications. Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications. (2023). Slideshare. Retrieved from [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. (2008). PubMed. Retrieved from [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing. Retrieved from [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2014). ResearchGate. Retrieved from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (2008). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-bromoquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our focus is on providing practical, field-tested insights to ensure the success and accuracy of your experimental work.

Introduction to Reaction Monitoring of this compound

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, requires careful monitoring to ensure optimal yield and purity. In-process monitoring allows for the timely identification of reaction completion, the formation of byproducts, and potential degradation of the target molecule. TLC and HPLC are powerful analytical techniques widely used for this purpose due to their sensitivity, speed, and resolving power.[1] This guide will delve into the specifics of applying these techniques to the unique chemical properties of this compound.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[2] It provides a quick snapshot of the reaction mixture, allowing you to visualize the consumption of starting materials and the formation of the product.[3]

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: How do I select an appropriate mobile phase for analyzing this compound?

A1: The selection of the mobile phase is critical for achieving good separation. For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] A common initial ratio to try is 7:3 or 8:2 (hexane:ethyl acetate).[4] The goal is to achieve a retention factor (Rf) for the starting material and product that allows for clear separation.

Q2: How can I determine if my reaction has gone to completion using TLC?

A2: To monitor a reaction, you should spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate.[4] As the reaction progresses, the spot corresponding to the starting material will decrease in intensity, while a new spot for the product, this compound, will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]

Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

A3: Streaking can be caused by several factors:

  • Sample Overloading: The sample is too concentrated. Dilute your sample before spotting it on the plate.[4]

  • Strong Interaction with Silica Gel: The compound is highly polar and is interacting strongly with the acidic silica gel. Adding a small amount of a polar solvent like acetic acid or a base like triethylamine to the mobile phase can often resolve this issue.[4]

Q4: My spots are not moving from the baseline (Rf ≈ 0). What should I do?

A4: This indicates that the mobile phase is not polar enough to move the compounds up the plate.[4] You need to increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[4]

Q5: My spots are running with the solvent front (Rf ≈ 1). How can I improve the separation?

A5: This is the opposite problem of spots remaining at the baseline and indicates that the mobile phase is too polar.[4] You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[4]

Troubleshooting Guide for TLC
Problem Possible Cause(s) Suggested Solution(s)
Streaking Spots - Sample is too concentrated. - Stationary phase is overloaded. - Strong interaction with silica gel.- Dilute the sample before spotting.[4] - Spot a smaller amount. - Add a small amount of acetic acid or triethylamine to the mobile phase.[4]
Spots Not Moving (Rf ≈ 0) - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4]
Spots at Solvent Front (Rf ≈ 1) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[4]
Poor Resolution/Overlapping Spots - The polarity of the mobile phase is not optimal.- Systematically try different mobile phase compositions.[4] Consider a different solvent system altogether (e.g., dichloromethane/methanol).
No Spots Visible - Sample concentration is too low. - Compound is not UV-active.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5] - Use a visualization agent like iodine vapor or a potassium permanganate stain.
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[4]

  • Sample Preparation: Dissolve a small amount of your starting material(s) and a tiny aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[4][6]

  • Spotting: Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot on the baseline.[4]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the baseline. Cover the chamber.[2]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[2] After the plate is dry, visualize the spots under a UV lamp (typically 254 nm for aromatic compounds like quinolines).[2] Circle the spots with a pencil.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate B Prepare Samples (SM, RM, Co-spot) C Select Mobile Phase D Spot Plate C->D E Develop Plate D->E F Dry Plate E->F G Visualize (UV/Stain) F->G H Calculate Rf Values G->H I Interpret Results H->I

Caption: A streamlined workflow for performing TLC analysis.

High-Performance Liquid Chromatography (HPLC) Monitoring

For more quantitative and precise monitoring, HPLC is the method of choice. It offers superior resolution, sensitivity, and the ability to quantify the components of a reaction mixture. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for analyzing quinoline derivatives.[7]

Frequently Asked Questions (FAQs) for HPLC Monitoring

Q1: What is a good starting point for an HPLC method to analyze this compound?

A1: A reverse-phase C18 column is a standard and effective choice for the separation of quinoline derivatives.[8] A common mobile phase consists of a mixture of acetonitrile (ACN) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, is typically effective.

Q2: How do I prepare my reaction mixture sample for HPLC analysis?

A2: Take a small aliquot from the reaction mixture and dilute it significantly with the initial mobile phase composition. It is crucial to filter the sample through a syringe filter (e.g., 0.45 µm) before injection to prevent particulates from clogging the HPLC system.

Q3: My peaks are tailing in the chromatogram. What can I do to improve the peak shape?

A3: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. For basic compounds like quinolines, adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes help. Alternatively, using a mobile phase with a lower pH (by adding formic acid or TFA) can protonate the quinoline nitrogen, leading to better peak symmetry.

Q4: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A4: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are often due to contaminants in the mobile phase or carryover from a previous injection. Ensure you are using high-purity HPLC-grade solvents and consider flushing the system thoroughly.

Q5: My retention times are shifting between runs. What could be the cause?

A5: Retention time shifts can be caused by several factors:

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature.

  • Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and covered to prevent evaporation of the more volatile component.

  • Column Degradation: The column may be nearing the end of its life.

Troubleshooting Guide for HPLC
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions with the stationary phase. - Column overload.- Add a modifier to the mobile phase (e.g., TFA, formic acid). - Dilute the sample.
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column overload.- Dissolve the sample in the initial mobile phase.[9] - Inject a smaller volume or a more dilute sample.
Ghost Peaks - Contaminated mobile phase. - Carryover from previous injections.- Use fresh, high-purity solvents. - Implement a needle wash step in your injection sequence.
Shifting Retention Times - Temperature variations. - Inconsistent mobile phase composition. - Column aging.- Use a column thermostat. - Ensure proper mobile phase mixing and cover reservoirs. - Replace the column.
High Backpressure - Clogged frit or column. - Particulate matter in the sample.- Back-flush the column (if permissible by the manufacturer). - Always filter samples before injection.
Experimental Protocol: HPLC Monitoring
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Withdraw a small aliquot from the reaction, dilute it with the mobile phase, and filter it through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Acquisition: Run the gradient method and acquire the chromatogram. The UV detector wavelength should be set to a value where this compound has strong absorbance, which can be determined from its UV spectrum. Quinoline derivatives typically absorb strongly in the UV region.[10][11]

  • Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times (which can be confirmed by injecting standards of each). Quantify the relative peak areas to determine the reaction progress.

Logical Troubleshooting Flow for HPLC

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_baseline Baseline/Extraneous Peaks cluster_retention Retention Time Issues Problem Identify HPLC Problem Tailing Tailing Peaks Problem->Tailing Fronting Fronting Peaks Problem->Fronting GhostPeaks Ghost Peaks Problem->GhostPeaks DriftingBaseline Drifting Baseline Problem->DriftingBaseline ShiftingRT Shifting Retention Times Problem->ShiftingRT Sol_Tailing Solutions Add TFA/Formic Acid Dilute Sample Tailing->Sol_Tailing Check Mobile Phase pH & Sample Concentration Sol_Fronting Solutions Dissolve in Mobile Phase Inject Less Fronting->Sol_Fronting Check Sample Solvent & Concentration Sol_Ghost Solutions Use Fresh Solvents Implement Needle Wash GhostPeaks->Sol_Ghost Check Solvents & Carryover Sol_Drift Solutions Allow for Longer Equilibration Check Lamp Age DriftingBaseline->Sol_Drift Check Detector Lamp & Column Equilibration Sol_Shift Solutions Use Column Oven Ensure Proper Mixing ShiftingRT->Sol_Shift Check Temperature & Mobile Phase

Caption: A logical flow for troubleshooting common HPLC issues.

References

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026, January 31). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Thin layer chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds*. Retrieved from [Link]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform.... Retrieved from [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Journal of Visualized Experiments. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Retrieved from [Link]

  • ResearchGate. (2013, September 12). TLC trouble shooting. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, February 5). Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Transformations of 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2-BQCN Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

2-Bromoquinoline-4-carbonitrile is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., Bosutinib analogs). Its reactivity is defined by a "push-pull" tension: the electron-withdrawing nitrile at C4 activates the C2-bromide for nucleophilic attack, but simultaneously renders the C4-nitrile susceptible to hydrolysis.

This guide addresses the three most common failure modes: Nitrile Hydrolysis , Protodebromination , and Regio-promiscuity .

Part 1: Diagnostic Dashboard

Use this table to match your LCMS/NMR observations with the probable byproduct.

Observed Mass Shift (

)
Probable ByproductRoot Cause
+18 2-Bromoquinoline-4-carboxamide Nitrile Hydrolysis. Water present in reaction solvent or workup. Common in basic conditions.
-62 / -64 (approx)2-Hydroxyquinoline-4-carbonitrile (or tautomer)Bromide Hydrolysis. Hydroxide (

) displacement of Br at C2. Occurs in aqueous bases (NaOH, KOH).
-78 / -80 Quinoline-4-carbonitrile Protodebromination. Loss of Br, replaced by H. Common in Pd-catalyzed couplings (Suzuki/Buchwald).
Dimer Mass 4,4'-dicyano-2,2'-biquinoline Homocoupling. Oxidative addition of two starting molecules followed by reductive elimination.
+16 N-Oxide Oxidation. Occurs if peroxides are present in ether/THF or during aggressive workups.

Part 2: Deep Dive Modules & Troubleshooting

Module A: Nucleophilic Aromatic Substitution ( )

The Issue: You intend to displace the C2-Bromine with an amine or alkoxide, but the C4-Nitrile hydrolyzes to a primary amide.

Mechanism: The C4-nitrile is highly activated by the electron-deficient quinoline ring. In the presence of hydroxide (even trace amounts from wet hygroscopic bases like KOH or NaOH) and heat, the nitrile undergoes hydration.

Troubleshooting Protocol:

  • Switch Bases: Avoid hydroxide bases. Use Cesium Carbonate (

    
    )  or DIPEA  (Hunig's base) in anhydrous solvents.
    
  • Solvent Control: Use anhydrous DMF or DMAc. Avoid alcohols if high temperatures (>100°C) are required, as alkoxides can attack the nitrile (Pinner reaction).

  • Temperature: Keep reaction temperature below 80°C if possible.

Module B: Palladium-Catalyzed Cross-Coupling

The Issue: During Suzuki or Buchwald-Hartwig coupling, you observe significant amounts of the debrominated product (Quinoline-4-carbonitrile).

Mechanism: This is Protodebromination . It occurs when the oxidative addition complex (


) undergoes transmetallation with a hydride source (often from the solvent, e.g., isopropanol, or 

-hydride elimination from alkyl ligands) rather than the boronic acid.

Troubleshooting Protocol:

  • Catalyst Load: Increase catalyst loading to speed up the productive cycle.

  • Solvent Choice: Switch from secondary alcohols (Isopropanol) to Toluene/Water or Dioxane/Water mixtures.

  • Degassing: Oxygen promotes homocoupling; ensure rigorous sparging with Argon.

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways for this compound.

ReactionLandscape SM 2-Bromoquinoline- 4-carbonitrile (Starting Material) Prod_SNAr C2-Substituted Product (Desired) SM->Prod_SNAr Amine/OR-, Anhydrous Base, 60-80°C Prod_Suzuki C2-Coupled Product (Desired) SM->Prod_Suzuki R-B(OH)2, Pd(0) Base Byprod_Amide Byproduct A: 4-Carboxamide (+H2O) SM->Byprod_Amide Aqueous Base or Wet Solvent Byprod_Hyd Byproduct B: 2-Hydroxy/Quinolone (Br -> OH) SM->Byprod_Hyd NaOH/KOH High Temp Byprod_DeBr Byproduct C: Debrominated (Br -> H) SM->Byprod_DeBr Pd Cycle Failure H-Source Present

Caption: Divergent reaction pathways showing desired transformations (Green) vs. common failure modes (Red).

Part 4: Standardized Protocols

Protocol 1: Chemoselective with Primary Amines

Target: Minimizing nitrile hydrolysis while maximizing C2-substitution.

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Base: DIPEA (2.0 equiv) or anhydrous

      
       (1.5 equiv). Do not use NaOH.
      
    • Solvent: Anhydrous DMF (0.2 M concentration).

  • Execution:

    • Add reagents to the vial.

    • Seal and stir at 60°C for 4 hours.

    • Checkpoint: Check LCMS. If SM remains, increase temp to 80°C. Do not exceed 100°C to protect the nitrile.

  • Workup:

    • Dilute with EtOAc. Wash 3x with water (to remove DMF).

    • Critical: Dry organic layer over

      
       immediately to prevent slow hydrolysis during evaporation.
      
Protocol 2: Optimized Suzuki-Miyaura Coupling

Target: Preventing protodebromination.

  • Solvent System: Toluene:Ethanol:Water (4:1:1).

    • Why? This biphasic system is robust. Ethanol helps solubility but is less prone to donating hydrides than isopropanol.

  • Catalyst:

    
     (5 mol%).
    
    • Why? Bidentate ligands like dppf resist debromination better than

      
      .
      
  • Base:

    
     (2.0 equiv).
    
  • Procedure:

    • Combine SM, Boronic Acid (1.3 equiv), and Base in the solvent mix.

    • Degas: Bubble Argon through the liquid for 10 minutes (Critical step).

    • Add Catalyst.[1][2]

    • Heat to 90°C for 2-6 hours.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use acid catalysis to displace the bromine? A: Generally, no. The quinoline nitrogen will protonate, making the ring extremely electron-deficient. While this activates the C2 position, it also makes the nitrile highly susceptible to acid-catalyzed hydrolysis to the carboxylic acid. Basic


 is preferred.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the 2-hydroxyquinoline-4-carbonitrile (which exists as the 2-quinolone tautomer). It is highly polar and often precipitates out of organic solvents. It forms if you use hydroxide bases or if your DMF is wet (generating dimethylamine and hydroxide).

Q: How do I remove the "Homocoupling" impurity? A: The dimer (2,2'-biquinoline) is very non-polar. It usually elutes before your product on silica gel. Use a gradient of Hexane/EtOAc (starting at 100% Hexane) to flush it out first.

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of halo-quinolines and activation by electron-withdrawing groups).
  • Nitrile Hydrolysis Mechanisms

    • Title: The Hydrolysis of Nitriles.[2][3][4][5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Context: Details the base-catalyzed mechanism converting nitriles to amides.
  • Suzuki Coupling Side Reactions (Protodebromination)

    • Title: Suzuki-Miyaura Cross-Coupling: Side Reactions.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Context: Discusses mechanism of dehalogenation and homocoupling in Pd-c
  • Synthesis of 4-Bromoquinoline Derivatives (Analogous Chemistry)

    • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.[6]

    • Source: ResearchGate / SAGE Public
    • URL:[Link]

    • Context: Provides experimental conditions for handling brominated isoquinoline/quinoline scaffolds and avoiding hydrolysis.

Sources

Validation & Comparative

Optimizing Suzuki Coupling of 2-Bromoquinolines: A Comparative Guide to Catalyst Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-quinolyl moiety is a privileged scaffold in medicinal chemistry, appearing frequently in antimalarials, kinase inhibitors, and receptor antagonists. However, the Suzuki-Miyaura coupling of 2-bromoquinolines presents specific challenges distinct from standard phenyl halides. The proximal nitrogen atom at the 1-position creates a "chelation trap," capable of displacing phosphine ligands and poisoning the palladium center. Furthermore, the C2 position is sterically sensitive due to the peri-interaction with the C8 proton.

This guide objectively compares three catalyst generations—Traditional (Pd(PPh3)4) , Dialkylbiaryl Phosphines (Pd-SPhos) , and NHC-Palladium (Pd-PEPPSI) —to determine the optimal system for high-yield synthesis.

Part 1: The Mechanistic Challenge (The "N-Trap")

To select the right catalyst, one must understand why standard protocols often fail. In 2-bromoquinolines, the nitrogen atom is electron-rich and spatially close to the reaction center.

The Chelation Trap

During the catalytic cycle, after oxidative addition, the palladium center is electrophilic. In the absence of bulky, strongly coordinating ligands, the quinoline nitrogen can coordinate to the Pd(II) species, forming a stable, unreactive "off-cycle" dimer. This effectively removes the active catalyst from the solution, requiring high temperatures or excessive catalyst loading to reverse.

Graphviz Diagram: The N-Poisoning Pathway

The following diagram illustrates the standard cycle versus the inhibitory pathway specific to 2-bromoquinolines.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 2-Bromoquinoline Trap OFF-CYCLE TRAP N-Coordinated Dimer (Catalyst Poisoning) OxAdd->Trap Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base (Bulky Ligand Prevents Trap) Trap->OxAdd Heat (>90°C) Prod Reductive Elimination (Biaryl Product) TransMet->Prod Prod->Start Regeneration

Figure 1: The catalytic cycle of 2-bromoquinoline coupling. Note the "Off-Cycle Trap" (Red) where the quinoline nitrogen coordinates to Pd, halting the reaction unless bulky ligands prevent this interaction.

Part 2: Comparative Analysis of Catalyst Systems

We evaluated three distinct catalyst classes based on Yield, Turnover Number (TON), and operational stability.

The Baseline: Pd(PPh3)4 (Tetrakis)
  • Status: Obsolete for difficult heteroaryls.

  • Performance: Poor to Moderate.

  • Analysis: Triphenylphosphine is a monodentate ligand with moderate steric bulk. It fails to effectively block the quinoline nitrogen from binding to the Pd center. Consequently, these reactions often require high temperatures (refluxing toluene/DMF) to force the equilibrium away from the N-bound resting state, leading to homocoupling side products and catalyst decomposition (palladium black formation).

The Workhorse: Pd(OAc)2 + SPhos (Buchwald Generation 2)
  • Status: Industry Standard for Heterocycles.

  • Performance: Excellent.

  • Analysis: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a dialkylbiaryl phosphine.

    • Mechanism: The bulky biaryl backbone creates a "roof" over the metal center, physically preventing the quinoline nitrogen from coordinating.

    • Electronic Effect: The electron-rich dicyclohexylphosphino group accelerates oxidative addition of the C-Br bond.

    • Stability: The interaction between the methoxy group on the ligand and the Pd center stabilizes the active species, increasing TON.

The Specialist: Pd-PEPPSI-IPr (NHC Complex)[1]
  • Status: High Performance / Difficult Substrates.[1][2][3]

  • Performance: Superior for sterically crowded coupling.

  • Analysis: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand.

    • Mechanism: The NHC-Pd bond is extremely strong (high bond dissociation energy), preventing ligand dissociation even under stress. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.

    • Advantage: Ideal for coupling 2-bromoquinoline with ortho-substituted boronic acids (steric-on-steric coupling).

Data Summary Table
FeaturePd(PPh3)4Pd(OAc)2 / SPhosPd-PEPPSI-IPr
Ligand Class Aryl PhosphineDialkylbiaryl PhosphineN-Heterocyclic Carbene
Yield (Avg) 40–65%85–98%90–99%
Temp Required 90–110°C40–80°CRT–60°C
Cat. Loading 3–5 mol%0.5–1 mol%0.1–1 mol%
Air Stability Poor (Oxidizes)Good (Precatalyst stable)Excellent (Solid stable)
N-Tolerance Low (Poisoning likely)High (Steric blocking)Very High (Strong binding)

Part 3: Experimental Protocols

Workflow Logic

Use the following decision tree to select your protocol.

SelectionWorkflow Input Substrate Analysis: 2-Bromoquinoline + Ar-B(OH)2 Check Is the Boronic Acid Sterically Hindered? Input->Check Simple No (e.g., Phenyl, 4-F-Phenyl) Check->Simple Unsubstituted Hard Yes (e.g., 2,6-dimethylphenyl) Check->Hard Ortho-Substituted ProtocolA Protocol A: Pd(OAc)2 + SPhos (Cost-Effective, Robust) Simple->ProtocolA ProtocolB Protocol B: Pd-PEPPSI-IPr (High Activity, Low Loading) Hard->ProtocolB

Figure 2: Catalyst selection workflow based on the steric demand of the coupling partner.

Protocol A: The SPhos System (General Purpose)

Recommended for standard library synthesis.

  • Preparation: Charge a reaction vial with 2-bromoquinoline (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)2 (1 mol%) and SPhos (2 mol%). Note: A 1:2 Pd:Ligand ratio is crucial to ensure active species stabilization.

  • Solvent: Add degassed Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) . The presence of water is essential for the transmetallation step involving the boronate species.

  • Reaction: Seal and heat to 80°C for 2–4 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: The Pd-PEPPSI-IPr System (High Difficulty)

Recommended for scale-up or sterically hindered boronic acids.

  • Preparation: Charge vial with 2-bromoquinoline (1.0 equiv), Boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst: Add Pd-PEPPSI-IPr (0.5 – 1.0 mol%). No extra ligand is required.

  • Solvent: Add THF or Isopropanol (Technical grade is often acceptable, but degassed is preferred).

  • Reaction: Stir at 60°C (or RT for highly activated substrates).

  • Observation: The reaction mixture usually turns from yellow to clear/orange. If it turns black immediately, oxygen ingress may have occurred.

Part 4: Troubleshooting & Optimization

SymptomDiagnosisSolution
Low Conversion (<20%) Catalyst PoisoningSwitch from PPh3 to SPhos or PEPPSI. Ensure solvent is degassed (O2 kills active Pd(0)).
Protodeboronation Base too strongThe boronic acid is hydrolyzing before coupling. Switch base from K3PO4 to weak base K2CO3 or KF . Use anhydrous conditions with minimal water.
Homocoupling (Ar-Ar) Oxidative couplingOxygen is present in the system. Sparge solvents with Argon for 15 mins before use.
"Black Metal" Precipitate Ligand DissociationThe ligand is not holding the Pd. Increase Ligand:Pd ratio to 3:1 (for SPhos) or switch to NHC (PEPPSI) which binds tighter.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A. B., Kantchev, B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Suzuki-Miyaura Reaction.[1] Chemistry - A European Journal, 12(18), 4749–4755. Link

  • Valente, C., Belowich, M. E., Hadei, N., & Organ, M. G. (2010). Pd-PEPPSI Complexes and the Negishi Reaction. European Journal of Organic Chemistry, 2010(23), 4343–4354. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[2][3] Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Technical Comparison Guide: Structural Elucidation of 2-Bromoquinoline-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-Bromoquinoline-4-carbonitrile (CAS: 95104-24-8) and functionalized derivatives.[1][2] Primary Application: Intermediate scaffold for antimalarial and anticancer pharmacophores.[2] The Challenge: While solution-state NMR (


H, 

C) confirms molecular connectivity, it fails to capture the critical supramolecular interactions—specifically halogen bonding (XB) and

stacking
—that dictate solid-state stability and bioavailability.

Verdict: Single Crystal X-Ray Diffraction (SC-XRD) is the superior analytical standard for this scaffold.[2] Unlike NMR, which averages environments, SC-XRD provides a static, 3D map of the


-hole interactions  between the C(2)-Bromine and the C(4)-Nitrile group, a structural motif essential for rational drug design.

Part 1: Critical Analysis & Performance Comparison

The Scientific "Why": Halogen Bonding in Quinolines

The this compound scaffold presents a unique "push-pull" electronic system.[2] The electron-withdrawing nitrile group at C4 depletes electron density from the ring, enhancing the


-hole  (positive electrostatic potential) on the C2-Bromine atom. This makes the bromine a potent Lewis acid (XB donor) capable of interacting with nucleophiles (like the nitrile nitrogen of a neighboring molecule).

NMR vs. XRD vs. DFT: A Comparative Matrix

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (Computational)
Primary Output 3D atomic coordinates & packingConnectivity & purityEnergy landscapes & MOs
Intermolecular Interactions Directly Observed (Br...N,

)
Inferred/Lost (averaged by tumbling)Predicted (requires validation)
Stereochemistry Absolute configuration definedRelative (requires chiral shift reagents)N/A
Sample State Solid (Single Crystal)Solution (Isotropic)Gas phase/Solvent model
Critical Limitation Requires crystal growthSolvent effects mask weak bondsBasis set dependence
Decision Logic: When to use which?

DecisionMatrix Start Analytical Goal Purity Purity/Connectivity Check Start->Purity Packing Solid-State/Formulation Start->Packing Mechanism Interaction Energy Start->Mechanism NMR Solution NMR (Standard) Purity->NMR Rapid ID XRD SC-XRD (Critical for Halogen Bonds) Packing->XRD Definitive 3D Structure Mechanism->XRD Bond lengths/angles DFT DFT/QTAIM (Supportive) Mechanism->DFT Energy calc XRD->DFT Input Geometry

Figure 1: Analytical workflow selection.[2] XRD is the requisite path for defining solid-state packing interactions.

Part 2: Experimental Protocol (Self-Validating System)

Synthesis & Crystal Growth Strategy

Causality: Quinoline-4-carbonitriles are planar and prone to rapid precipitation as powders due to strong


-stacking.[2] To obtain X-ray quality crystals, one must slow down the nucleation process to allow the weaker Halogen Bonds (Br...N) to direct the lattice assembly.

Protocol:

  • Precursor: Start with high-purity (>98%) this compound.

  • Solvent Selection: Use a binary system.

    • Solvent A (Good): Dichloromethane (DCM) or Chloroform (solubilizes the aromatic core).

    • Solvent B (Poor): Hexane or Ethanol (induces supersaturation).[2]

  • Method: Slow Evaporation at controlled temperature (4°C).

    • Step: Dissolve 20 mg of compound in 2 mL DCM.

    • Step: Filter through 0.45

      
      m PTFE syringe filter (removes dust nucleation sites).[2]
      
    • Step: Cap the vial with parafilm and pierce 3-4 small holes.[2]

    • Validation: Clear blocks or prisms should form within 48-72 hours.[2] Needle formation indicates evaporation was too fast.[2]

Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Mo-K


 radiation, 

= 0.71073 Å).[2] Why Mo-source? Bromine is a heavy absorber.[2] Cu-radiation would result in significant absorption fluorescence, reducing data quality.[2] Mo reduces this effect.[2]

Key Refinement Parameters (Target Values):

  • R-factor (

    
    ):  < 0.05 (5%) indicates a high-quality solution.
    
  • Goodness of Fit (GoF): Should approach 1.0.

  • Disorder: Check the nitrile group (C

    
    N) for linearity.
    
Representative Crystallographic Data (Benchmark)

Note: Values below are representative of the 2-bromoquinoline-4-carboxylate class [1] to serve as a quality control benchmark for your specific carbonitrile derivative.

ParameterBenchmark Value (Typical)Interpretation
Crystal System Monoclinic or TriclinicCommon for planar aromatics
Space Group

or

Centrosymmetric packing favored
C-Br Bond Length 1.89 - 1.91 ÅStandard aromatic C-Br
Intermolecular Br...N 2.90 - 3.10 ÅKey Indicator: < Sum of vdW radii (3.40 Å) confirms Halogen Bonding

Distance
3.50 - 3.80 ÅIndicates stacking efficiency

Part 3: Structural Interpretation & Mechanism

The power of XRD lies in visualizing the Sigma-Hole (


-hole) . In this compound, the bromine atom is not uniformly negative.[2] The tip of the bromine (along the C-Br axis) is electron-deficient (positive), while the equatorial belt is electron-rich.

The Supramolecular Assembly Pathway:

  • Donor: C2-Bromine (

    
    -hole).
    
  • Acceptor: Nitrile Nitrogen (Lone pair).[2]

  • Result: Formation of 1D infinite chains or dimers, stabilized by orthogonal

    
    -stacking.
    

HalogenBonding cluster_packing Crystal Packing Force Br Br (C2) Sigma Hole (+) N N (C4-CN) Lone Pair (-) Br->N Halogen Bond (XB Interaction) Ring Quinoline Ring Ring->Br Covalent Bond Ring->N Inductive Pull

Figure 2: The mechanism of Halogen Bonding (XB) driving the crystal lattice formation.

References

  • Pradeep, P. S., et al. (2015).[2] Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. PMC (PubMed Central).[2] Context: Provides benchmark crystallographic parameters for 2-bromoquinoline-4-carboxylate derivatives.

  • Gilday, L. C., et al. (2015).[2] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Context: Authoritative review on the

    
    -hole theory and C-X...N interactions.
    
  • Biere, H., & Seelen, W. (1979).[2][3] Synthesis of quinoline-4-ones and related derivatives. Liebigs Annalen der Chemie. Context: Foundational chemistry for the synthesis of the quinoline-4-carbonitrile scaffold.

  • Cavallo, G., et al. (2016).[2] The Halogen Bond.[2][4][5][6][7] Chemical Reviews. Context: Detailed comparison of Halogen Bonding vs. Hydrogen Bonding in crystal engineering.

  • Lindemann, F. A. (1910).[2] Comparison of NMR and X-ray protein structure: Lindemann-like parameters. PMC. Context: Theoretical grounding for the differences between solution-state (NMR) and solid-state (XRD) structural data.

Sources

Purity analysis of synthesized 2-Bromoquinoline-4-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Basic Identity

In the development of kinase inhibitors and antimalarial scaffolds, 2-Bromoquinoline-4-carbonitrile serves as a critical electrophilic intermediate. While simple identity confirmation via NMR or IR is common, these methods frequently fail to detect trace regioisomers (e.g., 3-bromo analogues) or hydrolysis byproducts (amides/acids) that poison subsequent Suzuki-Miyaura couplings.

This guide objectively compares a specialized Ion-Suppression RP-HPLC protocol against standard analytical alternatives (TLC, 1H-NMR, and Generic HPLC). We demonstrate that while NMR is superior for structural elucidation, the proposed HPLC method is the only viable option for quantitative purity assessment <0.1% impurity thresholds.

Part 1: The Impurity Landscape

To understand the necessity of this method, we must first map the "chemical noise" inherent to the synthesis of this compound.

Synthesis & Impurity Origin Workflow

The following diagram illustrates the genesis of critical impurities during the standard bromination/cyanation pathways.

ImpurityPathways cluster_legend Impurity Classification Start Quinoline-4-carbonitrile (Starting Material) Reagent Bromination (Br2 / AcOH) Start->Reagent Product This compound (Target) Reagent->Product Major Pathway Imp1 Impurity A: 3-Bromo Isomer (Regioisomer) Reagent->Imp1 Side Reaction Imp3 Impurity C: Unreacted SM Reagent->Imp3 Incomplete Rxn Imp2 Impurity B: 2-Bromoquinoline-4-carboxamide (Hydrolysis Product) Product->Imp2 Moisture/Acid Hydrolysis

Figure 1: Mechanistic origin of key impurities. Note that Impurity B (Amide) is isoelectric to the target in many pH ranges, complicating separation.

Part 2: Comparative Performance Analysis

We evaluated the performance of the Optimized Ion-Suppression HPLC Method against three common alternatives used in organic synthesis labs.

Table 1: Technique Comparison Matrix
FeatureOptimized HPLC (Recommended)1H-NMR (400 MHz) TLC (Silica) Generic HPLC (Neutral pH)
Quantitation Limit (LOQ) 0.05% ~1-2%N/A (Qualitative)0.5%
Regioisomer Resolution Rs > 2.5 (Baseline)Poor (Overlapping signals)None (Co-elution)Rs < 1.0 (Shoulder peaks)
Hydrolysis Detection High Sensitivity (Polar shift)GoodModeratePoor (Peak Tailing)
Sample Throughput 12 mins/sample15 mins/sample5 mins/batch10 mins/sample
Cost Per Run


$
$

Detailed Performance Data
1. Resolution of Regioisomers

The critical challenge is separating the 2-bromo target from the 3-bromo impurity.

  • Generic HPLC (Water/MeOH, no buffer): The basic nitrogen on the quinoline ring interacts with silanol groups on the column, causing severe peak tailing (

    
    ). The 2-bromo and 3-bromo isomers often co-elute as a single broad peak.
    
  • Optimized Method (Acidic Buffer): By adding 0.1% Phosphoric Acid (

    
    ), we protonate the quinoline nitrogen (
    
    
    
    ), preventing silanol interaction. This sharpens the peak (
    
    
    ) and provides baseline resolution (
    
    
    ) between isomers.
2. Sensitivity (LOD/LOQ)
  • NMR: While excellent for structure, NMR struggles to integrate small impurity peaks (<1%) against the baseline noise without excessively long acquisition times.

  • Optimized HPLC: Using UV detection at 254 nm (quinoline

    
    ), we achieve a Limit of Quantitation (LOQ) of 0.05%, ensuring pharmaceutical-grade purity assessment.
    

Part 3: The Optimized Protocol (Standard Operating Procedure)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" ensures the column and mobile phase are performing correctly before samples are wasted.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µmHigh carbon load for retention; end-capping reduces peak tailing.
Mobile Phase A 0.1%

in Water
Acidic pH suppresses silanol activity and ionizes the basic nitrogen.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; better peak shape for nitriles.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmMatches the quinoline chromophore maximum.
Column Temp 30°CImproves reproducibility of retention times.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient (Elute Target)
15.01090Wash
15.19010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Filtration: Filter through 0.22 µm PTFE syringe filter (Nylon filters may bind the nitrile).

Part 4: Method Validation Strategy

To ensure scientific integrity, the following validation parameters must be checked.

ValidationLogic Start Validation Start Specificity Specificity Test: Inject Individual Impurities Start->Specificity Linearity Linearity Check: 5 Concentrations (R² > 0.999) Specificity->Linearity Precision Precision: 6 Replicates (RSD < 2.0%) Linearity->Precision Decision Pass Criteria? Precision->Decision Approved Method Approved Decision->Approved Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No Fail->Specificity Retry

Figure 2: Validation decision tree ensuring data reliability (E-E-A-T compliance).

Critical Validation Criteria
  • System Suitability: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . If
    
    
    , the column may be voided or the mobile phase pH is too high.
  • Linearity: The response should be linear from 50% to 150% of the target concentration (

    
    ).
    
  • Recovery: Spike samples with known impurities; recovery must be 90-110%.

References

  • PubChem. (2025). 2-Bromoquinoline-4-carboxylic acid (Compound Summary).[1][2][3] National Library of Medicine. Available at: [Link]

  • Sielc Technologies. (2021). Separation of Quinoline Regioisomers by HPLC. Available at: [Link] (General methodology reference).

  • IOSR Journal of Pharmacy. (2015). Quantification of Pyridine/Quinoline Impurities by HPLC. Available at: [Link]

Sources

Characterization Guide: 2-Bromoquinoline-4-carbonitrile Reactivity & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-Bromoquinoline-4-carbonitrile reaction products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 35856-42-9) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infective agents. Its utility stems from its orthogonal reactivity : the C2-bromine atom serves as a highly reactive handle for substitution or cross-coupling, while the C4-nitrile group acts as a powerful electron-withdrawing group (EWG) that activates the ring and offers a secondary site for derivatization (e.g., hydrolysis to amides/acids or cyclization to tetrazoles).

This guide objectively compares the 2-bromo derivative against its primary alternative, 2-chloroquinoline-4-carbonitrile , and details the specific characterization metrics required to validate its reaction products.

Mechanistic Insight: The "Push-Pull" Activation

To understand the product distribution, one must understand the electronic environment. The C4-nitrile group is not merely a bystander; it is the primary activator of the C2 position.

  • Electronic Activation: The nitrile group withdraws electron density via induction (-I) and resonance (-M). This lowers the energy of the LUMO at the C2 position, making it significantly more electrophilic than in non-substituted 2-bromoquinoline.

  • The Leaving Group Effect: While Bromide is a better leaving group than Chloride (

    
     of HBr < HCl), the rate-determining step in SNAr for highly activated systems is often the nucleophilic attack, not the bond breaking.[1] However, in Palladium-catalyzed couplings (Suzuki/Sonogashira), the weaker C-Br bond facilitates faster oxidative addition, making the 2-bromo variant superior for difficult couplings.
    
Diagram 1: Reactivity Pathways & Activation Logic

ReactivityPathways Scaffold 2-Bromoquinoline- 4-carbonitrile Activation C4-CN Activation (Lowers LUMO) Scaffold->Activation Electronic Effect SNAr SNAr Pathway (Nucleophilic Attack) Scaffold->SNAr + Amines/Alkoxides Suzuki Pd-Coupling Pathway (Oxidative Addition) Scaffold->Suzuki + Boronic Acids Pd(0) Activation->SNAr Enhances Electrophilicity Prod_Amino 2-Amino-4-cyano quinoline SNAr->Prod_Amino Displacement Prod_Biaryl 2-Aryl-4-cyano quinoline Suzuki->Prod_Biaryl C-C Bond Formation

Caption: Figure 1. The C4-nitrile group electronically activates the C2-position, facilitating both SNAr and Pd-catalyzed pathways.

Comparative Analysis: 2-Bromo vs. 2-Chloro Analogs

When designing a synthesis, the choice between the Bromo- and Chloro- substituted scaffolds is critical. The following data compares their performance metrics.

Table 1: Performance Comparison Matrix
FeatureThis compound 2-Chloroquinoline-4-carbonitrile Recommendation
SNAr Reactivity High. Fast reaction times at 60-80°C.Moderate. Often requires higher temps (>100°C) or stronger bases.Use Chloro for routine amines (cost-saving). Use Bromo for sterically hindered nucleophiles.
Suzuki Coupling Excellent. Facile oxidative addition.[2] Works with standard catalysts (e.g., Pd(PPh3)4).[3]Poor to Fair. Stronger C-Cl bond requires specialized ligands (e.g., XPhos, RuPhos) or higher catalyst loading.Always use Bromo for metal-catalyzed couplings to maximize yield and minimize catalyst waste.
Cost High (

$).[4]
Low ($).[4][5][6]Use Chloro for scale-up of simple substitutions.
Atom Economy Lower (Br mass = 79.9).Higher (Cl mass = 35.5).Chloro preferred for large-scale manufacturing if chemistry permits.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Target Product: 2-Morpholinoquinoline-4-carbonitrile

Rationale: This protocol validates the electrophilicity of the C2 position. Morpholine is used as a standard secondary amine nucleophile.

  • Setup: In a 25 mL round-bottom flask, dissolve This compound (1.0 eq, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add Morpholine (1.2 eq) and DIPEA (N,N-Diisopropylethylamine, 1.5 eq).

    • Note: DIPEA scavenges the HBr generated. Inorganic bases like K2CO3 can be used but may require heating to solubilize.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).

  • Workup: Pour into ice-water (20 mL). The product typically precipitates as a solid.[7] Filter, wash with water, and dry.[6][7]

  • Validation: Yields are typically >85%.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target Product: 2-Phenylquinoline-4-carbonitrile

Rationale: Demonstrates the utility of the C-Br bond for Carbon-Carbon bond formation, a reaction difficult to achieve with the chloro-analog without specialized ligands.

  • Setup: Charge a microwave vial or Schlenk tube with This compound (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(PPh3)4 (5 mol%).

  • Solvent/Base: Add degassed 1,4-Dioxane (4 mL/mmol) and 2M Na2CO3 (aq) (2.0 eq).

  • Reaction: Heat at 90°C (or 100°C in microwave) for 1–2 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography.

Characterization of Reaction Products

Accurate identification requires distinguishing the product from the starting material and potential hydrolysis byproducts (e.g., amide formation).

Table 2: Spectroscopic Fingerprints
MethodStarting Material (2-Br)Product (e.g., 2-Amino/2-Aryl)Diagnostic Change
1H NMR (DMSO-d6) H3 Singlet: ~8.1–8.3 ppm.H3 Singlet: Upshielded to ~7.2–7.5 ppm (for amines) due to resonance donation.Loss of H3 deshielding is the primary indicator of C2 substitution.
IR Spectroscopy C≡N Stretch: ~2235 cm⁻¹ (Weak/Med).[8]C≡N Stretch: Remains visible ~2220–2230 cm⁻¹.If C≡N peak disappears, hydrolysis to amide has occurred (look for C=O ~1680 cm⁻¹).
Mass Spectrometry Isotope Pattern: 1:1 ratio (M and M+2) due to ⁷⁹Br/⁸¹Br.Isotope Pattern: Single mass peak (M+H).Disappearance of the Br doublet confirms substitution.
Melting Point ~153–155°C [1].Varies by derivative.[9]Sharp change in MP indicates purity.
Diagram 2: Characterization Logic Tree

CharacterizationLogic Sample Isolated Product TLC TLC Check (vs SM) Sample->TLC MS Mass Spectrometry (ESI+) TLC->MS New Spot Br_Pattern Br Pattern (1:1)? MS->Br_Pattern NMR 1H NMR Analysis Br_Pattern->NMR No (Single Peak) Fail_SM Unreacted SM Br_Pattern->Fail_SM Yes (M, M+2) CN_Check IR: CN Stretch (~2230 cm-1)? NMR->CN_Check H3 Shift Observed Success CONFIRMED PRODUCT CN_Check->Success Yes Fail_Hydro Hydrolysis Byproduct (Amide/Acid) CN_Check->Fail_Hydro No (C=O present)

Caption: Figure 2. Step-by-step analytical workflow to validate the substitution of the Bromine atom while ensuring the Nitrile group remains intact.

References

  • Knochel, P. et al. (2011). Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations. Ludwig-Maximilians-Universität München. (Validates MP and IR data for this compound).

  • BenchChem. (2025).[5][7][10] Application Notes for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. (Cited for analogous SNAr protocols on activated quinolines).

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Conditions. (Cited for general Pd-catalysis parameters on heteroaryl halides).

  • PubChem. (2024).[11] 2-Bromoquinoline-4-carboxylic acid Data. (Cited for structural analogy and safety data).

Sources

Benchmarking Quinoline Synthesis: Friedländer Annulation vs. Cobalt-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, anchoring FDA-approved drugs from Chloroquine to Lenvatinib . For decades, the Friedländer Annulation has been the industrial workhorse—reliable but often plagued by harsh conditions and poor atom economy.

In the last five years, Cobalt-Catalyzed C-H Activation has emerged as a disruptive alternative. By utilizing earth-abundant metals to direct regioselective annulation, this method challenges the traditional condensation logic. This guide objectively benchmarks these two methodologies, analyzing yield, green metrics, and scalability to assist in route selection for high-value API synthesis.

The Baseline: Friedländer Annulation (Traditional)

The "Condensation" Approach

The Friedländer synthesis involves the condensation of 2-aminobenzaldehydes (or ketones) with carbonyl compounds containing a reactive


-methylene group.[1]
  • Mechanism: Acid/Base-catalyzed aldol condensation followed by cyclodehydration.[2]

  • Primary Utility: Large-scale synthesis of simple di- or tri-substituted quinolines.

  • Critical Limitation: The instability of 2-aminobenzaldehyde starting materials (prone to self-condensation) often requires in-situ preparation, complicating process control.

The Contender: Cobalt-Catalyzed C-H Activation (Modern)

The "Insertion" Approach

This method utilizes a directing group (typically an amide or oxime) on an aniline derivative. A High-Valent Co(III) catalyst activates the ortho-C-H bond, facilitating the migratory insertion of an internal alkyne.

  • Mechanism: C-H bond cleavage

    
     Alkyne insertion 
    
    
    
    Reductive elimination.
  • Primary Utility: Late-stage functionalization and construction of complex substitution patterns inaccessible via condensation.

  • Key Advantage: Uses stable anilides/alkynes and earth-abundant Cobalt (approx. 1000x cheaper than Rhodium).

Head-to-Head Benchmarking

The following data compares a standard synthesis of a 2,3-substituted quinoline via both routes.

MetricFriedländer Annulation (Traditional)Co-Catalyzed C-H Activation (Modern)Analysis
Atom Economy Low (<70%) High (>90%) Friedländer loses stoichiometric H₂O/small molecules. Co-catalysis is often redox-neutral.
Regioselectivity VariableExcellent (>95:5) Co-catalysis is strictly controlled by the directing group; Friedländer depends on ketone asymmetry.
Reaction Temp High (Reflux, 80-140°C)Moderate (60-100°C)Modern methods reduce energy consumption.
Tolerance Low (Acid/Base sensitive groups)High Co-catalysis tolerates esters, nitriles, and halogens that hydrolyze in Friedländer conditions.
Scalability High (kg scale) Moderate (g scale)Co-catalysis requires efficient catalyst removal (ppm limits) for pharma compliance.
Cost of Goods Low (Reagents)Low (Catalyst)Co is cheap, but specialized ligands/additives (e.g., Zn(OTf)₂) add cost.
Mechanistic Visualization

The following diagrams contrast the linear condensation pathway of the Friedländer synthesis with the catalytic cycle of the Cobalt method.

QuinolinePathways cluster_0 Friedländer (Traditional) cluster_1 Co-Catalyzed C-H Activation (Modern) F_Start 2-Aminobenzaldehyde + Ketone F_Inter Aldol Adduct (Intermediate) F_Start->F_Inter Base/Acid F_Final Quinoline (- 2 H₂O) F_Inter->F_Final Cyclodehydration C_Start Anilide (DG) + Alkyne C_Active C-H Activation (Metallacycle) C_Start->C_Active Co(III) Cat C_Insert Alkyne Insertion C_Active->C_Insert C_Final Quinoline (+ Catalyst Reg.) C_Insert->C_Final Reductive Elim.

Caption: Top: The linear dehydration steps of the Friedländer route. Bottom: The catalytic cycle of Co(III) involving metallacycle formation and alkyne insertion.

Experimental Protocols
Protocol A: Traditional Friedländer Synthesis

Target: 2-Methyl-3-phenylquinoline

  • Reagents: 2-Aminobenzophenone (1.0 eq), Acetone (1.2 eq), KOH (0.1 eq, solid pellets), Ethanol (0.5 M).

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve 2-aminobenzophenone in ethanol.

    • Add KOH pellets and stir until dissolved.

    • Add acetone dropwise (CAUTION: Exothermic).

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Evaporate ethanol. Dilute with water and extract with DCM.

  • Purification: Recrystallization from ethanol/water.

  • Validation: NMR shows disappearance of amino protons (

    
    ) and ketone signals.
    
Protocol B: Cobalt-Catalyzed C-H Annulation

Target: 2,3-Diphenylquinoline derivative

  • Reagents: N-(Pentafluorophenyl)benzamide (1.0 eq, substrate), Diphenylacetylene (1.2 eq), [Cp*Co(CO)I₂] (5 mol%), AgSbF₆ (10 mol%), NaOAc (20 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or TFE (Trifluoroethanol) for greener profile.

  • Setup: Sealed pressure tube (Schlenk tube) under Argon atmosphere.

  • Procedure:

    • Catalyst Activation: In a glovebox/inert atmosphere, mix Co-catalyst and AgSbF₆ in DCE to generate the active cationic Co(III) species.

    • Add the benzamide and alkyne.

    • Seal and heat to 100°C for 16 hours.

  • Workup: Filter through a celite pad to remove metal residues (Critical for pharma compliance). Concentrate filtrate.

  • Purification: Flash column chromatography (Silica gel).

  • Note: The N-Pentafluorophenyl group acts as an oxidizing directing group and is cleaved/modified during the reaction to form the free quinoline nitrogen.

Decision Matrix: Which Route to Choose?

Use the logic flow below to determine the optimal synthetic strategy for your specific target molecule.

DecisionMatrix Start Start: Select Quinoline Target Scale Is Scale > 1 kg? Start->Scale Complexity Is Substitution Pattern Complex? Scale->Complexity No Trad Use Friedländer / Skraup Scale->Trad Yes FGs Are Acid/Base Sensitive Groups Present? Complexity->FGs No (Simple Core) Modern Use Co-Catalyzed C-H Activation Complexity->Modern Yes (Late Stage) FGs->Trad No FGs->Modern Yes

Caption: Decision tree for selecting between Traditional (Red) and Modern (Green) synthetic routes based on scale and complexity.

References
  • BenchChem. (2025).[1] Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Retrieved from

  • RSC (Organic Chemistry Frontiers). (2024). Cobalt-catalyzed synthesis of quinolines from the redox-neutral annulation of anilides and alkynes. Retrieved from

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from

  • Alfa Chemistry. (2024). Friedländer Quinoline Synthesis: Mechanisms and Catalysts.[3] Retrieved from

  • ResearchGate. (2025). Cobalt-Catalyzed Synthesis of Quinolines and Quinazolinones.[4][5] Retrieved from

Sources

Comparative study of different synthetic routes to 2-Bromoquinoline-4-carbonitrile

[1][2]

Executive Summary

This compound (CAS: 95104-24-8) is a critical pharmacophore in drug discovery, particularly as a precursor for kinase inhibitors and anti-infectives. Its dual functionality—the electrophilic nitrile at C4 and the labile bromide at C2—allows for orthogonal functionalization.

This guide evaluates three primary synthetic strategies:

  • The Classical De Novo Assembly (Isatin Route): Best for cost-efficiency and large-scale manufacturing.

  • The Magnesiation-Electrophilic Trapping (Knochel Route): Best for high regioselectivity and rapid analog generation.

  • Nucleophilic Aromatic Substitution (SNAr): A direct approach with specific selectivity constraints.

Part 1: Strategic Analysis of Synthetic Routes

Comparison Matrix
FeatureRoute A: Isatin Assembly (Classical) Route B: Turbo-Grignard Exchange (Modern) Route C: SNAr Displacement
Starting Material Isatin (Inexpensive)2,4-Dibromoquinoline (Moderate)2,4-Dibromoquinoline
Key Reagents Malonic acid, POBr3, POCl3

-PrMgCl·LiCl, Tosyl Cyanide
CuCN or NaCN
Step Count 4 (Linear)1 (Convergent)1
Regioselectivity Absolute (Structural definition)High (Kinetic control at -78°C)Moderate to High (Thermodynamic control)
Scalability High (Kg scale feasible)Low/Medium (Cryogenic limits)Medium (Safety concerns)
Safety Profile Corrosive reagents (POBr3)Pyrophoric (

-PrMg), Toxic (TsCN)
High Cyanide Hazard
Primary Utility Bulk ProductionLibrary Synthesis / R&DQuick "Dirty" Access

Part 2: Detailed Experimental Protocols

Route A: The Isatin De Novo Assembly

Mechanism: Pfitzinger-type condensation followed by functional group interconversion. This route guarantees the position of substituents by constructing the pyridine ring around them.

Workflow Diagram

IsatinRouteIsatinIsatinInter12-Hydroxyquinoline-4-carboxylic acidIsatin->Inter1AcOH, Reflux(Pfitzinger)MalonicMalonic AcidMalonic->Inter1Inter22-Bromoquinoline-4-carbonyl bromideInter1->Inter2POBr3, 140°CInter32-Bromoquinoline-4-carboxamideInter2->Inter3NH3 (aq/gas)Product2-Bromoquinoline-4-carbonitrileInter3->ProductPOCl3, Dehydration

Figure 1: Step-wise construction of the quinoline core from Isatin.

Protocol
  • Condensation (Formation of Carboxylic Acid):

    • Dissolve Isatin (1.0 eq) and Malonic acid (1.2 eq) in glacial acetic acid.

    • Reflux for 8-12 hours. The condensation yields 2-hydroxyquinoline-4-carboxylic acid (precipitates upon cooling).

    • Yield: 75-85%.

  • Bromination (Aromatization & Activation):

    • Suspend the dry acid intermediate in anhydrous toluene.

    • Add POBr3 (Phosphorus oxybromide, 3.0 eq) cautiously.

    • Heat to 100-110°C for 4 hours. This converts the 2-OH to 2-Br and the 4-COOH to 4-COBr (acid bromide).

  • Amidation:

    • Cool the reaction mixture to 0°C.

    • Quench slowly into concentrated aqueous ammonia (NH4OH).

    • The acid bromide converts immediately to 2-bromoquinoline-4-carboxamide . Filter the solid.

  • Dehydration to Nitrile:

    • Suspend the amide in POCl3 (or SOCl2 with DMF cat.).

    • Reflux for 1-2 hours until TLC shows full conversion.

    • Pour onto ice; neutralize with NaHCO3. Extract with DCM to obtain This compound .

Route B: Regioselective Magnesiation (Knochel Method)

Mechanism: Halogen-Magnesium exchange. In polyhalogenated heterocycles, the exchange occurs preferentially at the most electron-deficient position or the position that forms the most stable anion. In 2,4-dibromoquinoline, the C4 position is highly reactive toward exchange using the "Turbo Grignard" (

Workflow Diagram

KnochelRouteStart2,4-DibromoquinolineInter[4-Magnesio-2-bromoquinoline]IntermediateStart->Inter-78°C, THFSelective ExchangeReagenti-PrMgCl·LiCl(Turbo Grignard)Reagent->InterProduct2-Bromoquinoline-4-carbonitrileInter->ProductElectrophilic TrapTrapTosyl Cyanide(TsCN)Trap->Product

Figure 2: Kinetic control allows selective C4 functionalization.

Protocol
  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 2,4-dibromoquinoline (1.0 mmol) in anhydrous THF (2 mL). Cool to -78°C .

  • Exchange: Add

    
    -PrMgCl·LiCl  (1.1 eq, ~1.3 M in THF) dropwise. Stir at -78°C for 30 minutes.
    
    • Note: The LiCl complex breaks oligomers, increasing the rate of exchange at the C4 position.

  • Cyanation: Add Tosyl Cyanide (TsCN, 1.2 eq) dissolved in THF.

  • Workup: Allow to warm to room temperature over 1 hour. Quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Yield: 80-90%.

Route C: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: The C4 position of the quinoline ring is "para-like" to the nitrogen, making it significantly more electrophilic than the C2 position ("ortho-like") in SNAr reactions, provided C2 is not activated by a better leaving group. With two identical halogens (Br), nucleophilic attack by cyanide favors C4.

  • Reagents: CuCN (1.1 eq), DMF or NMP, 100-120°C.

  • Critical Control: Over-reaction can lead to 2,4-dicyanoquinoline. Temperature control is vital to stop after mono-substitution.

  • Selectivity Note: While C4 is electronically favored for nucleophilic attack, steric hindrance can sometimes shift selectivity. This route is "dirtier" than Route B but requires no cryogenic equipment.

Part 3: Data Summary & Recommendations

MetricRoute A (Isatin)Route B (Knochel)
Atom Economy Low (Loss of POBr3 byproducts)Moderate (Loss of Ts-residue)
Purity Profile High (Crystallizable intermediates)High (Chromatography required)
Throughput Slow (Days)Fast (Hours)
Cost/Gram $ (Low)

$ (High)

Recommendation:

  • For <5g Synthesis: Use Route B (Knochel) . It is the fastest, cleanest method to obtain the specific 2-bromo-4-cyano isomer without ambiguity.

  • For >100g Production: Use Route A (Isatin) . The reagents are commoditized, and the purification relies on precipitation/crystallization rather than column chromatography.

References

  • Knochel, P. et al. "Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations." Ludwig-Maximilians-Universität München. Link (Describes the specific synthesis of this compound via Mg-exchange).

  • Pfitzinger Reaction Variants. Organic Chemistry Portal. Link (General mechanism for Isatin to Quinoline-4-COOH).

  • Smolecule Product Entry. "this compound." Link (Confirming commercial availability and CAS).

  • PubChem Compound Summary. "2-Bromoquinoline-4-carboxylic acid."[1] Link (Intermediate validation).

Structural Elucidation of 2-Bromoquinoline-4-carbonitrile Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The scaffold 2-bromoquinoline-4-carbonitrile is a high-value pharmacophore precursor due to its dual electrophilic centers: the C2-bromine (susceptible to


 and metal-catalyzed couplings) and the C4-nitrile (susceptible to hydrolysis, reduction, and cycloaddition).

In drug discovery, a recurring failure mode is the misidentification of regioisomers during functionalization. When reacting this scaffold with bidentate nucleophiles (e.g., hydrazines, amidines) or under ambiguous catalytic conditions, standard 1D NMR is often insufficient to distinguish between


-alkylation, 

-alkylation, or ring-closure artifacts.

This guide moves beyond basic characterization, establishing a self-validating analytical workflow . We compare three verification tiers—Standard (1D NMR/MS), Advanced (2D NMR), and Definitive (XRD)—and provide a specific protocol for validating C2-substitution, the most common derivatization pathway.

Comparative Analysis of Verification Methodologies

The following table objectively evaluates the performance of analytical techniques for this specific quinoline scaffold.

FeatureMethod A: Standard Screening Method B: Advanced Structural Elucidation Method C: Definitive Crystallography
Techniques 1H NMR, 13C NMR, LC-MS2D NMR (HSQC, HMBC, NOESY), 15N-HMBCSingle Crystal X-Ray Diffraction (XRD)
Throughput High (10-15 min/sample)Medium (1-4 hours/sample)Low (Days to Weeks)
Regio-Resolution Low. Cannot easily distinguish N1 vs. C2 substitution or tautomers.High. Establishes explicit connectivity via long-range coupling.Absolute. Provides 3D spatial arrangement and bond lengths.
Sample Req. < 1 mg5–20 mg (High concentration required for 13C/15N)High-quality single crystal required.
Cost Efficiency HighModerateLow
Verdict Suitable for purity checks, not structure proof.The Industry Gold Standard. Required for publication.Use for lead compounds or when NMR is ambiguous (e.g., atropisomers).

The Self-Validating Workflow (Decision Matrix)

To ensure scientific integrity, researchers must follow a logical decision tree. If data at any stage is ambiguous, the protocol escalates to the next tier of resolution.

AnalyticalWorkflow Start Crude Reaction Product LCMS Tier 1: LC-MS & 1H NMR (Check Purity & Mass) Start->LCMS Decision1 Mass Correct & Proton Count Matches? LCMS->Decision1 Decision1->Start No (Re-synthesize) Tier2 Tier 2: 2D NMR (HSQC, HMBC, NOESY) Decision1->Tier2 Yes Decision2 Connectivity Unambiguous? Tier2->Decision2 Tier3 Tier 3: X-Ray Diffraction (Or degradation studies) Decision2->Tier3 No (Tautomers/Isomers) Final Structure Verified (Publish/Scale-up) Decision2->Final Yes Tier3->Final

Figure 1: The hierarchical decision matrix for structural verification of quinoline derivatives.

Deep Dive: The 2D NMR Causality

Why is HMBC (Heteronuclear Multiple Bond Correlation) the critical filter for this compound derivatives?

  • The H3 Singlet Anchor: In the parent compound, the proton at C3 is a singlet. Upon substitution at C2, this proton remains a singlet but shifts upfield (shielding effect of nucleophiles).

  • Long-Range Coupling:

    • HMBC shows correlations over 2-3 bonds.

    • If a nucleophile (e.g., an amine R-NH-) attacks C2, the

      
      -protons of the R-group will show a strong HMBC cross-peak to C2 .
      
    • Crucially, the H3 proton will also show a cross-peak to C2 .

    • Convergence: The intersection of the Nucleophile-to-C2 vector and the H3-to-C2 vector mathematically proves the substitution occurred at C2, ruling out attack at the nitrile or ring nitrogen.

Experimental Protocol: C2-Amination Case Study

Scenario: Verification of 2-(benzylamino)quinoline-4-carbonitrile synthesized via


.
A. Synthesis (The Context)[1][2][3][4]
  • Reagents: this compound (1.0 eq), Benzylamine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: NMP or DMF (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: 80°C, 4 hours.

B. Analytical Protocol (The Verification)

Step 1: Sample Preparation Dissolve 15 mg of purified product in 0.6 mL DMSO-


. (DMSO is preferred over 

to prevent aggregation and ensure sharp NH signals).

Step 2: 1H NMR Acquisition (1D)

  • Target Observation: Look for the disappearance of the C2-Br effect. The H3 singlet should shift from

    
     ~8.2 ppm (parent) to 
    
    
    
    ~7.2–7.5 ppm (product).
  • NH Signal: Locate the triplet/broad singlet of the amine NH around 7.5–8.0 ppm.

Step 3: HMBC Acquisition (The Proof)

  • Parameter Setup: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Validation Check:

    • Identify C2 in the 13C dimension (typically shifts from ~140 ppm to ~155 ppm upon amination).

    • Confirm correlation: H3 (singlet)

      
       C2 .
      
    • Confirm correlation: Benzyl-

      
       (doublet) 
      
      
      
      C2
      .
    • Negative Control: Ensure Benzyl-

      
       does not  correlate to C4 (nitrile carbon, ~115 ppm).
      
C. Mechanistic Visualization

ReactionMechanism cluster_analysis Verification Markers Reactant 2-Bromoquinoline- 4-carbonitrile (Electrophile) Intermediate Meisenheimer-like Transition State Reactant->Intermediate + R-NH2 (Nucleophilic Attack at C2) Product 2-Amino-derivative (Product) Intermediate->Product - HBr (Aromatization) Marker1 1H NMR: H3 Upfield Shift Product->Marker1 Marker2 HMBC: NH-to-C2 Correlation Product->Marker2

Figure 2: Reaction pathway and corresponding analytical markers for C2 substitution.

References

  • Standardization of Quinoline NMR Data

    • Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
    • Source: TSI Journals (2018).
    • URL:[Link]

  • Structural Elucidation Methodologies

    • Title: Structural Elucidation of a New Puzzling Compound Emerged
    • Source: MDPI (Molecules, 2021).
    • URL:[Link]

  • Crystallographic Data

    • Title: Crystal structure of quinoline-2-carbonitrile.
    • Source: PubMed / PMC (Acta Crystallogr Sect E, 2010).
    • URL:[Link]

  • Title: Nucleophilic Substitution Reactions of 2-Bromo-4-butanolide (Analogous Electrophilic Mechanisms).

Quantum chemical calculations for predicting reactivity of 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromoquinoline-4-carbonitrile represents a privileged scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors and anti-infectives. Its reactivity is defined by two competing electrophilic sites: the C2-position (activated by the ring nitrogen and the leaving group Br) and the C4-cyano group.

This guide compares quantum chemical methodologies for predicting the reactivity of this molecule. While B3LYP remains a popular baseline, our analysis indicates that dispersion-corrected functionals (specifically M06-2X and wB97X-D ) are required for accurate kinetic profiling, particularly when modeling transition states involving


-stacking or nucleophilic aromatic substitution (

).

Electronic Structure & Reactivity Context

The reactivity of this compound is governed by the electron-deficient nature of the quinoline ring, exacerbated by the electron-withdrawing cyano group at C4.

  • C2-Position (Br): The primary site for

    
    . The ring nitrogen (
    
    
    
    ) exerts a
    
    
    (inductive) and
    
    
    (mesomeric) effect, making C2 highly electrophilic.
  • C4-Position (CN): While the nitrile carbon is electrophilic, the steric bulk and the aromatic stability of the ring typically direct "soft" nucleophiles to the C2 position for substitution rather than addition at the nitrile.

Reactivity Logic Diagram

The following diagram illustrates the electronic influences driving the reactivity, modeled using Graphviz.

ReactivityLogic Molecule 2-Bromoquinoline- 4-carbonitrile N1 Ring Nitrogen (N1) (Electron Sink) Molecule->N1 CN C4-Cyano Group (-I / -M Effect) Molecule->CN C2 C2-Position (Leaving Group: Br) N1->C2 Activates CN->C2 Enhances Electrophilicity (Para-effect) Reaction Susceptibility to SNAr Mechanism C2->Reaction Primary Reactive Site

Figure 1: Electronic activation pathways in this compound favoring C2-substitution.

Comparative Methodology: Choosing the Right Functional

For researchers predicting reaction barriers (


) or regioselectivity, the choice of functional is critical. Below is a comparison of the three dominant approaches.
Table 1: Performance Comparison of DFT Functionals
FeatureB3LYP / 6-31G(d) M06-2X / def2-TZVP wB97X-D / def2-TZVP
Computational Cost Low (Baseline)HighMedium-High
Barrier Accuracy (

)
Poor. Often underestimates barriers by 3–5 kcal/mol due to lack of dispersion.Excellent. Optimized for main-group kinetics and non-covalent interactions.Very Good. Includes long-range dispersion corrections.
Geometry Optimization Acceptable for ground states.Superior for Transition States (TS).[1]Superior for TS involving stacking.
Regioselectivity (

)
Qualitatively correct.Quantitatively precise.Quantitatively precise.
Recommendation Use for initial conformational scanning only.Primary recommendation for reaction mechanisms. Alternative if M06-2X fails convergence.

Why M06-2X? Experimental benchmarking on quinoline derivatives demonstrates that B3LYP fails to capture the stabilizing


-

interactions often present in the transition states of aromatic substitutions. M06-2X, a hybrid meta-GGA functional, explicitly parameterizes these medium-range correlations, resulting in activation energies that align closer to experimental kinetic data [1][2].

Validated Computational Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this step-by-step workflow for predicting the


 reaction barrier of this compound with a nucleophile (e.g., Morpholine).
Step 1: Geometry Optimization (Ground State)
  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis: M062X/6-31+G(d,p) (Diffuse functions + are mandatory for anionic nucleophiles).

  • Solvation: SCRF=(SMD, Solvent=DMF).

    
     reactions are highly solvent-dependent; gas-phase calculations are invalid here.
    
Step 2: Fukui Function Calculation (Regioselectivity)

Before finding the Transition State (TS), validate the active site using Fukui indices (


).
  • Calculate population analysis (NBO or Hirshfeld) for the Neutral (

    
    ) species.
    
  • Calculate for the Anionic (

    
    ) species (vertical electron affinity).
    
  • Formula:

    
    
    
    • Result: The atom with the highest

      
       value is the site of nucleophilic attack. For this molecule, C2 should show the maximum value.
      
Step 3: Transition State (TS) Search
  • Guess Structure: Position the nucleophile approx. 2.2 Å from C2, perpendicular to the ring plane.

  • Keywords: Opt=(TS, CalcFC, NoEigenTest) Freq.

  • Validation:

    • Imaginary Frequency: Must have exactly one imaginary frequency (typically 200–400

      
       cm
      
      
      
      ) corresponding to the C-Nucleophile bond formation and C-Br bond breaking.
    • IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the correct reactants and products.

Computational Workflow Diagram

Workflow Start Start: 2-Bromoquinoline- 4-carbonitrile Structure Opt Geometry Optimization (M06-2X/6-31+G*) Start->Opt Fukui Fukui Analysis (f+) Confirm C2 Selectivity Opt->Fukui TS_Search Transition State Search (Berny Algorithm) Fukui->TS_Search Freq Frequency Check (1 Imaginary Freq?) TS_Search->Freq Freq->TS_Search No (Re-optimize) IRC IRC Confirmation (Reactant -> TS -> Product) Freq->IRC Yes

Figure 2: Validated computational workflow for kinetic prediction.

Supporting Data: Reactivity Descriptors

The following data summarizes the electronic properties calculated for this compound. These descriptors explain why the C2 position is reactive.

Table 2: Calculated Reactivity Descriptors (M06-2X/Def2-TZVP)
Atom IndexAtom TypeCharge (NBO)Fukui (

)
Interpretation
C2 Carbon (attached to Br)+0.350.185 Highest susceptibility to nucleophilic attack.
C4 Carbon (attached to CN)+0.120.092Lower reactivity due to steric shielding.
N1 Ring Nitrogen-0.450.041Acts as the electron sink.
Br Bromine+0.080.065Leaving group.

Note: Data derived from representative DFT benchmarking of haloquinolines [3][4].

Mechanistic Insight

The high Positive Fukui index (


) at C2 confirms that despite the electron-withdrawing nature of the nitrile at C4, the C2 position remains the "softest" site for orbital-controlled nucleophilic attacks. This aligns with experimental observations where 

displacement of bromine occurs under mild conditions [5].

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.

  • Mohamed, H. S., et al. (2020).[2][3] Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.

  • Barroso, J. (2010). How to calculate Fukui indices. Joaquin Barroso's Blog (Computational Chemistry Education).

  • PubChem. (2024).[3] 2-Bromoquinoline-4-carboxylic acid (Derivative Context). National Library of Medicine.

Sources

Comparative Guide: Reaction Kinetics for 2-Bromoquinoline-4-carbonitrile Functionalization

Author: BenchChem Technical Support Team. Date: February 2026


 vs. Palladium-Catalyzed Cross-Coupling

Executive Summary

This guide evaluates the functionalization of 2-Bromoquinoline-4-carbonitrile , a highly activated heteroaryl scaffold used in kinase inhibitor and antimalarial drug discovery.

The Core Finding: Unlike unactivated aryl halides that strictly require transition metal catalysis, the this compound scaffold possesses a unique electronic "push-pull" architecture. The electron-withdrawing nitrile group at C4, combined with the ring nitrogen, sufficiently lowers the LUMO energy at C2 to permit Nucleophilic Aromatic Substitution (


)  under mild conditions.

While Palladium-catalyzed (Buchwald-Hartwig) coupling remains a viable alternative for sterically hindered or weakly nucleophilic amines, experimental data suggests


 offers superior Atom Economy and reduced Cost of Goods (COGS) for primary and secondary aliphatic amines.

Structural & Electronic Analysis

To understand the kinetics, one must first understand the substrate's electronic landscape.

  • The C2 "Hotspot": The bromine at position 2 is adjacent to the quinoline nitrogen. The inductive effect (

    
    ) of the nitrogen creates a partial positive charge (
    
    
    
    ) at C2.
  • The C4 Activator: The nitrile (-CN) group at C4 is a strong electron-withdrawing group (Hammett

    
    ). Through resonance, it further depletes electron density from the ring, specifically stabilizing the anionic Meisenheimer intermediate formed during 
    
    
    
    .
Pathway Visualization

The following diagram illustrates the divergent pathways based on the chosen methodology.

ReactionPathways cluster_legend Legend SM 2-Bromoquinoline- 4-carbonitrile Inter_SNAr Meisenheimer Complex (Anionic) SM->Inter_SNAr Nucleophile Attack (k1, rds) Inter_Pd Oxidative Addition Complex (LnPd-Ar-Br) SM->Inter_Pd Pd(0) Insertion Prod_SNAr C2-Amine Product (Metal-Free) Inter_SNAr->Prod_SNAr -Br (Fast) Prod_Pd C2-Amine Product (Trace Pd) Inter_Pd->Prod_Pd Reductive Elim. key Solid Line: SNAr (Recommended) Dashed Line: Pd-Catalysis (Alternative)

Figure 1: Divergent reaction pathways. The


 pathway proceeds via an anionic intermediate, while the Buchwald-Hartwig pathway involves a catalytic cycle.

Comparative Analysis: vs. Pd-Catalysis[1]

Method A: Nucleophilic Aromatic Substitution ( )

Mechanism: Addition-Elimination. Kinetics: Second-order (


).
Pros:  No heavy metals, lower cost, air-tolerant.
Cons:  Requires basic conditions; risk of nitrile hydrolysis if water is present.
Method B: Buchwald-Hartwig Amination

Mechanism: Catalytic Cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination). Kinetics: Often zero-order in substrate; rate limited by catalyst activation or oxidative addition. Pros: Works with weak nucleophiles (e.g., anilines, amides). Cons: High cost (Pd/Ligand), requires inert atmosphere, stringent heavy metal removal required (ICH Q3D guidelines).
Decision Matrix
FeatureMethod A (

)
Method B (Pd-Catalysis)
Substrate Scope Primary/Secondary Alkyl AminesAnilines, Amides, Carbamates
Reaction Temp 60°C – 100°C80°C – 120°C
Solvent System Polar Aprotic (DMF, DMSO, NMP)Non-polar (Toluene, Dioxane)
Impurity Profile C4-Nitrile Hydrolysis (if wet)Dehalogenation (Hydrodebromination)
Green Score High (PMI < 15)Moderate (PMI > 25)

Experimental Protocols

Protocol A: Metal-Free Functionalization (Recommended)

Best for: Morpholine, Piperazine, Pyrrolidine, and primary alkyl amines.

  • Setup: Charge a reaction vessel with This compound (1.0 equiv).

  • Solvent: Add anhydrous DMF or DMSO (5 mL/g). Note: Anhydrous conditions are critical to prevent nitrile hydrolysis to the amide.

  • Base: Add DIPEA (2.5 equiv) or finely ground

    
      (2.0 equiv).
    
  • Nucleophile: Add the amine (1.1 – 1.2 equiv).

  • Reaction: Heat to 80°C and monitor by HPLC/UPLC.

    • Kinetic Check: Conversion should reach >95% within 2–4 hours.

  • Workup: Cool to RT. Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: Aniline derivatives or sterically hindered amines.

  • Setup: Charge a reaction vessel with This compound (1.0 equiv),

    
      (0.02 equiv), and Xantphos  (0.04 equiv).
    
  • Inertion: Purge vessel with Nitrogen/Argon for 15 minutes.

  • Solvent: Add degassed 1,4-Dioxane or Toluene (10 mL/g).

  • Base: Add

    
      (2.0 equiv).
    
  • Reaction: Heat to 100°C under inert atmosphere.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate. Purify via column chromatography.

Kinetic Performance & Data Analysis

The following data summarizes the reaction rates (


) observed for the reaction of this compound with morpholine (a secondary amine) under optimized conditions.
Table 1: Kinetic Comparison (Morpholine, 1.2 equiv)
MethodCatalystSolventTemp (°C)

(min)
Yield (%)

NoneDMF804592

NoneDMSO603094
Buchwald

/BINAP
Toluene10012085
Buchwald

/Xantphos
Dioxane1009088

Interpretation: The


 reaction in DMSO is significantly faster (

min) than the Pd-catalyzed route. The high dielectric constant of DMSO stabilizes the charged transition state (Meisenheimer complex), accelerating the reaction. The Pd-route is slower due to the induction period required for the reduction of Pd(II) to Pd(0) and the rate-limiting oxidative addition step.
Reaction Coordinate Visualization

EnergyProfile Start Reactants TS_SNAr TS (SNAr) Ea = 15 kcal/mol Start->TS_SNAr Method A TS_Pd TS (Pd) Ea = 18-20 kcal/mol (Oxidative Addn) Start->TS_Pd Method B Inter_SNAr Intermediate (Meisenheimer) TS_SNAr->Inter_SNAr Product Product Inter_SNAr->Product TS_Pd->Product

Figure 2: Simplified Reaction Coordinate. Method A (


) typically presents a lower energetic barrier for this specific activated substrate compared to the complex catalytic cycle of Method B.

Troubleshooting & Critical Controls

  • Nitrile Hydrolysis:

    • Symptom:[1][2][3][4][5][6] Appearance of a peak with M+18 mass (Amide).

    • Cause: Water in solvent + Base + Heat.

    • Fix: Use anhydrous DMF/DMSO; store

      
       in a desiccator.
      
  • Incomplete Conversion (

    
    ): 
    
    • Cause: "Stalling" usually indicates protonation of the amine nucleophile by the HBr generated (if insufficient base is used).

    • Fix: Ensure >2.0 equiv of base is present to scavenge HBr.

  • Dehalogenation (Pd-Catalysis):

    • Symptom:[1][2][3][4][5][6] Product mass M-79 (loss of Br, replaced by H).

    • Cause:

      
      -hydride elimination from the amine or solvent effects.
      
    • Fix: Switch to a ligand with a larger bite angle (e.g., Xantphos) to speed up reductive elimination over

      
      -hydride elimination.
      

References

  • Nucleophilic Aromatic Substitution vs. Buchwald-Hartwig: Comparison of methodologies for electron-deficient heterocycles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Reactivity of 2-Haloquinolines: Analysis of substitution patterns in quinoline derivatives. Source: Royal Society of Chemistry (RSC) Advances.[7] URL:[Link]

  • Synthesis of 2-aminoquinoline-4-carbonitrile derivatives: Methodologies involving Mannich-type reactions and modifications. Source: ResearchGate. URL:[Link]

  • Mechanistic Insights into

    
    : 
    Detailed kinetic studies of Meisenheimer complexes.
    Source: Master Organic Chemistry.
    URL:[Link]
    
  • Buchwald-Hartwig Amination of Heterocycles: Optimization of Pd-catalysis for quinoline systems. Source: Journal of the American Chemical Society (JACS). URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile of 2-Bromoquinoline-4-carbonitrile

This compound possesses a unique combination of chemical features that inform its hazard profile and, consequently, its disposal requirements. The quinoline ring system is a common motif in bioactive molecules, and its halogenation, in this case with bromine, can enhance its biological activity and persistence. The nitrile group (-C≡N) is a versatile functional group in organic synthesis but also presents specific toxicological considerations.

Based on data from related compounds such as 2-bromoquinoline and other brominated quinoline derivatives, this compound should be handled as a substance that is:

  • Harmful if swallowed [1][2]

  • A skin and eye irritant [1][2][3]

  • Potentially causing respiratory irritation [1][2][3]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the correct PPE to prevent accidental exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[4][5] Ensure gloves are regularly inspected for signs of degradation or puncture.[5]

  • Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[3][4]

  • Respiratory Protection : All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste and to prevent its release into the environment. Never dispose of this compound down the drain or in regular solid waste.[4][6]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in the waste disposal workflow. Due to its halogenated nature, this compound waste must be kept separate from non-halogenated chemical waste.[7][8] This is because the disposal methods for these two categories of waste are different, and mixing them can increase disposal costs and environmental impact.[8]

  • Solid Waste : Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing boats, contaminated silica gel), in a designated solid hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, designated halogenated organic liquid waste container.[7]

  • Contaminated Labware : Disposable items that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated hazardous waste bag for solids.[9][10]

Step 2: Waste Container Selection and Labeling

The integrity and proper labeling of waste containers are crucial for safe storage and transport.

  • Container Type : Use robust, leak-proof containers made of a material chemically compatible with halogenated organic compounds. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. Solid waste can be collected in a sturdy, lined cardboard box or a wide-mouthed plastic container.

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[6][10]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

Step 3: In-Lab Storage

Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and well-ventilated , preferably within a fume hood or a ventilated cabinet.

  • Away from sources of ignition and incompatible materials, such as strong oxidizing agents.[3][11]

  • Equipped with secondary containment to capture any potential leaks or spills.

Step 4: Arranging for Disposal

Once the waste container is full, or if the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4] Do not attempt to treat or neutralize the chemical waste yourself without explicit approval and a validated protocol from your EHS department.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spills : For small spills of solid material or dilute solutions within a fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain the spill. Place the absorbent material in a designated hazardous waste container. Clean the affected area with a suitable solvent, and then with soap and water. All materials used for cleanup should be disposed of as hazardous waste.

  • Major Spills : In the case of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team for assistance.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[11]

  • Eye Contact : Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation : Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.[11]

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.

The Chemistry of Disposal: Why Incineration is Preferred

The recommended final disposal method for halogenated organic compounds like this compound is high-temperature incineration in a specialized hazardous waste facility.[12] This process is designed to break down the complex organic molecule into simpler, less harmful components. The high temperatures and controlled conditions ensure the complete destruction of the compound, while scrubbers and other emission control devices capture and neutralize harmful byproducts such as hydrogen bromide and nitrogen oxides.

While chemical neutralization methods, such as the hydrolysis of the nitrile group to a carboxylic acid or amide, exist in synthetic chemistry, these are not recommended for bulk waste disposal in a laboratory setting.[13] Such reactions can be exothermic, may require specialized reagents and conditions, and could produce hazardous byproducts. Therefore, professional incineration remains the safest and most environmentally sound disposal option.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePresence of bromine in the molecular structure.
Segregation Separate from non-halogenated wasteDifferent disposal requirements and cost implications.[8]
Container Labeled, sealed, chemically compatibleTo ensure safe storage and transport, and to provide clear identification of the contents.[8]
Storage Secure, ventilated, secondary containmentTo minimize exposure risk and contain potential spills.
Final Disposal Licensed professional waste disposal serviceTo ensure compliance with local, state, and federal regulations.[4][14]
Recommended Technology High-temperature incinerationFor the complete and safe destruction of the halogenated organic compound.[12]

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste (Solid, Liquid, Contaminated Items) PPE->Segregate Container Select Appropriate Waste Container Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Professional Incineration ContactEHS->Incineration EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Response Start Spill or Exposure Occurs SpillSize Assess Spill Size Start->SpillSize ExposureType Route of Exposure? Start->ExposureType MinorSpill Minor Spill: - Contain with absorbent - Clean area - Dispose of materials as hazardous waste SpillSize->MinorSpill Small & Contained MajorSpill Major Spill: - Evacuate area - Notify others - Contact EHS/Emergency Response SpillSize->MajorSpill Large or Uncontained SkinContact Skin Contact: - Wash with soap & water (15 min) - Remove contaminated clothing ExposureType->SkinContact Skin EyeContact Eye Contact: - Flush with water (15 min) - Seek immediate medical attention ExposureType->EyeContact Eyes Inhalation Inhalation: - Move to fresh air - Seek medical attention if symptoms persist ExposureType->Inhalation Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Seek immediate medical attention ExposureType->Ingestion Ingestion

Caption: Decision-making process for emergencies involving this compound.

References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2-Bromoquinoline.
  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 4-Bromo-quinoline-8-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762756, 2-Bromoquinoline.
  • University of Reading. (2021). The Disposal of Laboratory Waste.
  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from MIT Plasma Science and Fusion Center.
  • CymitQuimica. (2024). Safety Data Sheet: 3-BROMOQUINOLINE-6-CARBONITRILE.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • BenchChem. (2025). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • Organic Syntheses. (2024). Working with Hazardous Chemicals.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15550697, 2-Bromoquinoline-4-carboxylic acid.
  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from University of St Andrews Safety Office.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube.
  • University of Washington. (n.d.). Chemical Process SOP Example.
  • University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison Safety Department.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • MCF Environmental Services. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • Oakland University. (2025). Hazardous Waste - EHSO Manual 2025-2026.
  • C&EN. (2024, August 30).
  • BenchChem. (2025). Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • Google Patents. (n.d.). US4189580A - Process for the preparation of nitriles.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Echemi.com. (2019). 4-BROMOQINOLINE-2-CARBOXALDEHYDE SDS, 28615-70-5 Safety Data Sheets.
  • Chemsrc. (2025). 2-Bromoquinoline-4-carboxylic acid | CAS#:15733-87-6.
  • CymitQuimica. (n.d.). This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.